molecular formula C19H23NO3 B1672154 GS-389 CAS No. 41498-37-7

GS-389

Cat. No.: B1672154
CAS No.: 41498-37-7
M. Wt: 313.4 g/mol
InChI Key: GXTUEUWFEKEQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17/h4-7,11-12,17,20H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTUEUWFEKEQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961767
Record name 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41498-37-7
Record name GS 389
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IBI389 (GS-389)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of IBI389, an investigational bispecific antibody targeting Claudin-18.2 (CLDN18.2) and CD3. The document synthesizes preclinical rationale and clinical findings, offering insights for researchers, scientists, and professionals in the field of drug development.

Introduction to IBI389

IBI389 is a T-cell engaging bispecific antibody designed to redirect a patient's own T-cells to recognize and eliminate cancer cells expressing CLDN18.2.[1] CLDN18.2 is a tight junction protein that is normally expressed in a limited manner in gastric mucosa but is aberrantly expressed on the surface of various tumor cells, including those in gastric, gastroesophageal junction, and pancreatic cancers.[1] This differential expression profile makes CLDN18.2 an attractive target for cancer therapy. IBI389 simultaneously binds to the CD3 epsilon chain of the T-cell receptor (TCR) complex and to CLDN18.2 on tumor cells, facilitating the formation of a cytolytic synapse and subsequent tumor cell lysis.[1]

Core Mechanism of Action

The primary mechanism of action of IBI389 is to function as a T-cell engager, physically linking cytotoxic T-lymphocytes to CLDN18.2-positive tumor cells. This process is independent of the T-cell's natural antigen specificity. The key steps are as follows:

  • Dual Target Engagement: One arm of the bispecific antibody binds to the extracellular domain of CLDN18.2 on the tumor cell surface, while the other arm binds to the CD3 component of the T-cell receptor complex on a T-cell.

  • Immunological Synapse Formation: This dual binding brings the T-cell into close proximity with the tumor cell, forcing the formation of an immunological synapse.

  • T-Cell Activation: The engagement of the CD3 receptor, even in the absence of co-stimulatory signals, triggers the T-cell activation signaling cascade.

  • Tumor Cell Lysis: Activated T-cells release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell. This process is known as T-cell dependent cellular cytotoxicity (TDCC).

  • T-Cell Proliferation and Cytokine Release: T-cell activation also leads to the proliferation of T-cells and the release of pro-inflammatory cytokines, which can further enhance the anti-tumor immune response.

Preclinical studies have indicated that IBI389 can bind to tumor cells and demonstrate significant anti-tumor effects even in cell lines with low CLDN18.2 expression.[2][3]

Signaling Pathways

The mechanism of action of IBI389 involves the activation of the CD3 signaling pathway in T-cells.

Upon engagement of the CD3 complex by IBI389, a signaling cascade is initiated within the T-cell, leading to its activation. The key events in this pathway include:

  • ITAM Phosphorylation: The immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 subunits are phosphorylated by Src family kinases, such as Lck.

  • ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the Syk family kinase ZAP-70 (Zeta-associated protein of 70 kDa), which is subsequently phosphorylated and activated by Lck.

  • Downstream Signaling Cascades: Activated ZAP-70 phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76. This leads to the activation of multiple signaling pathways, including:

    • PLCγ1-Calcium Flux Pathway: Activation of phospholipase C gamma 1 (PLCγ1) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).

    • Ras-MAPK Pathway: Activation of the Ras-MAPK pathway results in the activation of the transcription factor AP-1.

    • PKC-NF-κB Pathway: DAG activates Protein Kinase C (PKC), which in turn activates the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

The activation of these transcription factors ultimately leads to the expression of genes involved in T-cell activation, proliferation, cytokine production, and cytotoxicity.

CD3_Signaling_Pathway CD3 Signaling Pathway Activated by IBI389 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IBI389 IBI389 CLDN18.2 CLDN18.2 IBI389->CLDN18.2 Binds to Tumor Cell CD3 CD3 IBI389->CD3 Binds to T-Cell TCR TCR Lck Lck CD3->Lck Activates ITAMs ITAMs Lck->ITAMs Phosphorylates ZAP70 ZAP70 ITAMs->ZAP70 Recruits & Activates LAT/SLP76 LAT/SLP76 ZAP70->LAT/SLP76 Phosphorylates PLCg1 PLCg1 LAT/SLP76->PLCg1 Ras Ras LAT/SLP76->Ras PKC PKC LAT/SLP76->PKC Ca_Flux Ca2+ Flux PLCg1->Ca_Flux MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway NFkB_Pathway NF-kB Pathway PKC->NFkB_Pathway NFAT NFAT Ca_Flux->NFAT AP1 AP1 MAPK_Pathway->AP1 NFkB NFkB NFkB_Pathway->NFkB Gene_Expression Gene Expression (Cytokines, Proliferation, Cytotoxicity) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

CD3 Signaling Pathway Activated by IBI389

Experimental Protocols

Detailed proprietary experimental protocols for IBI389 are not publicly available. However, the following are representative methodologies typically employed in the preclinical and clinical development of bispecific T-cell engagers.

Preclinical_Workflow Preclinical Evaluation Workflow for a T-Cell Engager Binding_Assays Binding Affinity & Specificity Assays (ELISA, SPR, Flow Cytometry) In_Vitro_Cytotoxicity In Vitro T-Cell Dependent Cellular Cytotoxicity (TDCC) Assays Binding_Assays->In_Vitro_Cytotoxicity TCell_Activation T-Cell Activation & Proliferation Assays (Flow Cytometry for CD25/CD69, CFSE) In_Vitro_Cytotoxicity->TCell_Activation Cytokine_Release Cytokine Release Assays (ELISA, Luminex) In_Vitro_Cytotoxicity->Cytokine_Release In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft models in humanized mice) In_Vitro_Cytotoxicity->In_Vivo_Efficacy Toxicology Toxicology & Safety Pharmacology In_Vivo_Efficacy->Toxicology

Preclinical Evaluation Workflow for a T-Cell Engager
  • Binding Affinity and Specificity Assays:

    • Objective: To determine the binding affinity (Kd) of IBI389 to both CLDN18.2 and CD3, and to confirm its specificity.

    • Methods:

      • ELISA (Enzyme-Linked Immunosorbent Assay): Recombinant CLDN18.2 and CD3 proteins are coated on plates, and the binding of serially diluted IBI389 is detected.

      • SPR (Surface Plasmon Resonance): Provides real-time kinetics of the binding interaction between IBI389 and its targets.

      • Flow Cytometry: CLDN18.2-expressing tumor cell lines and CD3-expressing T-cells are incubated with fluorescently labeled IBI389 to assess cell surface binding.

  • In Vitro T-Cell Dependent Cellular Cytotoxicity (TDCC) Assays:

    • Objective: To quantify the ability of IBI389 to induce T-cell mediated killing of CLDN18.2-positive tumor cells.

    • Method:

      • CLDN18.2-positive target tumor cells are co-cultured with human peripheral blood mononuclear cells (PBMCs) or isolated T-cells as effector cells at various effector-to-target (E:T) ratios.

      • IBI389 is added at a range of concentrations.

      • After an incubation period (e.g., 48-72 hours), tumor cell viability is measured using assays such as lactate dehydrogenase (LDH) release, calcein-AM staining, or luciferase-based reporter systems.

      • The percentage of specific lysis is calculated, and the EC50 (half-maximal effective concentration) is determined.

  • T-Cell Activation and Proliferation Assays:

    • Objective: To confirm that IBI389 activates T-cells in the presence of target cells.

    • Methods:

      • Flow Cytometry for Activation Markers: Following co-culture in a TDCC assay, T-cells are stained for activation markers such as CD25 and CD69.

      • CFSE (Carboxyfluorescein succinimidyl ester) Proliferation Assay: T-cells are labeled with CFSE prior to co-culture. T-cell proliferation is measured by the dilution of the CFSE dye as cells divide.

  • Cytokine Release Assays:

    • Objective: To measure the profile and quantity of cytokines released upon IBI389-mediated T-cell activation.

    • Method: Supernatants from the TDCC assays are collected at various time points and analyzed for the presence of cytokines such as IFN-γ, TNF-α, IL-2, IL-6, and IL-10 using multiplex assays like Luminex or single-plex ELISAs.

  • Study Design: An open-label, multicenter, Phase Ia/Ib study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of IBI389 in patients with advanced solid tumors.[4][5]

  • Phase Ia (Dose Escalation):

    • Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

    • Design: A 3+3 dose escalation design with intra-patient dose escalation.[4][5]

    • Patient Population: Patients with advanced solid tumors who have failed or are intolerant to standard treatments.[4][5]

  • Phase Ib (Dose Expansion):

    • Objective: To further evaluate the safety and preliminary efficacy of IBI389 at the RP2D in specific tumor types.

    • Cohorts: Patients with advanced gastric/gastroesophageal junction cancer and pancreatic ductal adenocarcinoma.[4][5]

  • Primary Outcome Measures:

    • Incidence of Dose-Limiting Toxicities (DLTs).

    • Incidence and severity of adverse events.

  • Secondary Outcome Measures:

    • Objective Response Rate (ORR).

    • Disease Control Rate (DCR).

    • Pharmacokinetics (PK) profile.

Quantitative Data Summary

The following tables summarize the preliminary efficacy and safety data from the Phase I clinical trial of IBI389 (NCT05164458).

Table 1: Preliminary Efficacy of IBI389 in CLDN18.2-Positive Tumors

Tumor TypePatient PopulationNumber of Patients (n)Objective Response Rate (ORR)Disease Control Rate (DCR)
Gastric/Gastroesophageal Junction Cancer≥2 prior lines of therapy2630.8%73.1%
Pancreatic Ductal AdenocarcinomaCLDN18.2 expression ≥10%2330.4%69.6%

Table 2: Summary of Treatment-Related Adverse Events (TRAEs) in the Phase I Study (All Patients)

Adverse Event CategoryAny GradeGrade ≥3
Any TRAE97.4%55.3%
Most Common Grade ≥3 TRAEs (≥4%)
Gamma-glutamyl transferase increasedN/A21.9%
Lymphocyte count decreasedN/A13.2%
NauseaN/A4.4%
Cytokine Release Syndrome (CRS)
Any Grade CRS57.0%0.9% (Grade 3)

Data as of January 9, 2024, presented at ASCO.[4][5]

Conclusion

IBI389 (GS-389) is a promising anti-CLDN18.2/CD3 bispecific T-cell engager with a well-defined mechanism of action. By redirecting T-cells to kill CLDN18.2-expressing tumor cells, it has demonstrated encouraging preliminary efficacy in patients with advanced gastric, gastroesophageal junction, and pancreatic cancers. The safety profile, including the incidence and management of cytokine release syndrome, is a key area of ongoing investigation. Further clinical development will be crucial to fully elucidate the therapeutic potential of IBI389 in solid tumors.

References

An In-depth Technical Guide to GS-389 Compounds: IBI389 and GT 389-255

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "GS-389" is ambiguous and appears to refer to at least two distinct therapeutic compounds in development, as well as unrelated commercial products. This guide provides a comprehensive overview of the available scientific and clinical data for two investigational drugs, IBI389 and GT 389-255, which may be the subject of the user's query.

Part 1: IBI389 - A Novel Bispecific Antibody for Cancer Immunotherapy

Introduction and Overview

IBI389 is an investigational first-in-class bispecific antibody that targets Claudin 18.2 (CLDN18.2) and the CD3 epsilon chain of the T-cell receptor complex.[1][2] Developed by Innovent Biologics, IBI389 is designed to redirect T-cells to recognize and eliminate tumor cells expressing CLDN18.2.[1][2] This T-cell engaging (TCE) antibody is currently undergoing clinical evaluation for the treatment of advanced solid tumors, including pancreatic and gastric cancers.[1][2]

Mechanism of Action

IBI389's mechanism of action is predicated on its dual-binding capability. One arm of the antibody binds to CLDN18.2, a protein expressed on the surface of tumor cells in various gastrointestinal cancers, while the other arm binds to CD3 on T-cells.[1][2] This bridging action forces an immune synapse between the T-cell and the cancer cell, leading to T-cell activation, proliferation, and subsequent cytotoxic killing of the tumor cell.[1][2] This process is independent of the traditional T-cell receptor (TCR) recognition of antigens presented by the major histocompatibility complex (MHC).[3]

G1 cluster_0 Tumor Cell cluster_1 T-Cell cluster_2 T-Cell Activation Cascade Tumor_Cell CLDN18.2-Expressing Tumor Cell T_Cell T-Cell IBI389 IBI389 (Bispecific Antibody) T_Cell->IBI389 CD3 Binding IBI389->Tumor_Cell CLDN18.2 Binding Activation T-Cell Activation & Proliferation Cytokine_Release Cytokine Release (e.g., IFN-γ, TNF-α) Activation->Cytokine_Release Cytotoxicity Granzyme/Perforin Mediated Cytotoxicity Cytokine_Release->Cytotoxicity Tumor_Cell_Lysis Tumor Cell Lysis Cytotoxicity->Tumor_Cell_Lysis Induces Apoptosis

Diagram 1: Mechanism of Action of IBI389.
Preclinical Studies

Preclinical investigations of IBI389 have demonstrated its potential as a potent anti-tumor agent. In vitro studies showed that IBI389 could effectively bind to tumor cell lines with varying levels of CLDN18.2 expression, including those with low expression.[1][2] Furthermore, these studies confirmed that IBI389 could induce T-cell-mediated cytotoxicity against these tumor cells.[1][2] The preclinical data also suggested a manageable safety profile, with a potentially low risk of cytokine release syndrome (CRS), a common adverse event associated with T-cell engaging therapies.[1][3]

Clinical Development: The NCT05164458 Trial

IBI389 is currently being evaluated in a Phase 1a/1b, open-label, multicenter clinical trial (NCT05164458) to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[4]

The study is designed with a dose-escalation phase (Phase 1a) followed by a dose-expansion phase (Phase 1b).[4]

  • Patient Population: Eligible patients are adults (18-75 years) with histologically confirmed advanced or metastatic solid tumors who have failed or are intolerant to standard therapies.[4] Patients are required to have a life expectancy of at least 12 weeks and an ECOG performance status of 0 or 1.[4] Tissue samples are required for the analysis of CLDN18.2 expression.[4]

  • Dose Escalation (Phase 1a): This phase aims to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of IBI389.[4] The dosing regimen involves intravenous administration of IBI389, with a step-up dosing strategy employed at higher dose levels to mitigate the risk of CRS.[5]

  • Dose Expansion (Phase 1b): This phase further evaluates the safety and preliminary efficacy of IBI389 in specific cohorts of patients with CLDN18.2-positive solid tumors.[4]

  • Endpoints: The primary objective is to assess the safety and tolerability of IBI389.[5] Secondary objectives include evaluating the preliminary anti-tumor activity, with endpoints such as Objective Response Rate (ORR) and Disease Control Rate (DCR) assessed according to RECIST v1.1 criteria.[5]

G2 cluster_assessment Assessments Screening Patient Screening (Advanced Solid Tumors, CLDN18.2+) Phase1a Phase 1a: Dose Escalation (Determine MTD/RP2D) Screening->Phase1a Phase1b Phase 1b: Dose Expansion (Evaluate Safety & Efficacy in Specific Tumor Cohorts) Phase1a->Phase1b Safety Safety & Tolerability (AEs, DLTs) Phase1a->Safety Follow_up Long-term Follow-up Phase1b->Follow_up Efficacy Preliminary Efficacy (ORR, DCR per RECIST 1.1) Phase1b->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Phase1b->PK_PD

Diagram 2: IBI389 NCT05164458 Trial Workflow.

Preliminary results from the Phase 1 trial have been presented, demonstrating a manageable safety profile and promising anti-tumor activity.

Table 1: Preliminary Efficacy of IBI389 in Advanced Gastric or Gastroesophageal Junction Cancer (G/GEJC) [6]

Efficacy EndpointValue (n=26)95% Confidence Interval
Objective Response Rate (ORR)30.8%14.3 - 51.8%
Disease Control Rate (DCR)73.1%52.2 - 88.4%

Table 2: Preliminary Efficacy of IBI389 in Advanced Pancreatic Ductal Adenocarcinoma (PDAC) (at 600 µg/kg) [5]

Efficacy EndpointValue (n=23)95% Confidence Interval
Objective Response Rate (ORR)30.4%13.2 - 52.9%
Disease Control Rate (DCR)69.6%47.1 - 86.8%

Table 3: Key Treatment-Related Adverse Events (TRAEs) in Patients with Advanced PDAC (n=64) [5]

Adverse EventAny GradeGrade ≥3
All TRAEs 96.9% 54.7%
Gamma-glutamyl transferase increasedNot Reported20.3%
Lymphocyte count decreasedNot Reported9.4%
NauseaNot Reported7.8%
Cytokine Release Syndrome (CRS)51.6%0%

Part 2: GT 389-255 - A Lipase Inhibitor for Obesity

Introduction and Overview

GT 389-255 is an investigational drug that was being developed for the treatment of obesity.[7] It is a novel conjugate of a proprietary pancreatic lipase inhibitor and a fat-binding hydrogel polymer.[7] The development of GT 389-255 was undertaken by Peptimmune, which reportedly filed for liquidation in 2011, and the current status of the compound is unclear.

Mechanism of Action

GT 389-255 is designed to act locally in the gastrointestinal tract to prevent the digestion and absorption of dietary fats.[7] The lipase inhibitor component of the conjugate blocks the action of pancreatic lipase, an enzyme essential for the breakdown of triglycerides into absorbable free fatty acids and monoglycerides. The hydrogel polymer component is intended to bind the undigested fats, potentially reducing the gastrointestinal side effects associated with other lipase inhibitors like orlistat.[7]

G3 Dietary_Fat Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Fat->Pancreatic_Lipase Digestion Fat_Absorption Fat Absorption in Small Intestine Pancreatic_Lipase->Fat_Absorption GT_389_255 GT 389-255 Inhibition Inhibition GT_389_255->Inhibition Inhibition->Pancreatic_Lipase Fat_Excretion Increased Fecal Fat Excretion

Diagram 3: Mechanism of Action of GT 389-255.
Clinical Development

Table 4: GT 389-255 Development Summary

FeatureDescription
Compound Type Conjugate of a pancreatic lipase inhibitor and a fat-binding hydrogel polymer
Proposed Indication Obesity
Mechanism of Action Inhibition of fat digestion and absorption
Development Stage Completed Phase I clinical trials
Developer Peptimmune (company status: inactive)
Reported Phase I Outcome Well-tolerated in healthy volunteers

Chemical Structure

A precise chemical structure for the proprietary pancreatic lipase inhibitor component of GT 389-255 is not publicly available. The synthesis of synthetic pancreatic lipase inhibitors often utilizes a backbone resembling triglycerides, such as 1,3-diaminopropan-2-ol, to create molecules with modified linkages that can inhibit the enzyme.[9]

Conclusion

The designation "this compound" is not a standard identifier for a single therapeutic compound. This guide has detailed the available technical information for two distinct investigational drugs, IBI389 and GT 389-255, which may be the compounds of interest. IBI389 is a promising bispecific antibody in active clinical development for cancer immunotherapy, with encouraging preliminary data. GT 389-255 is a lipase inhibitor for obesity that showed early promise but whose development appears to have been discontinued. Researchers and drug development professionals should be aware of this ambiguity and specify the compound of interest when seeking further information.

References

(±)-O,O-Dimethylcoclaurine synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of (±)-O,O-Dimethylcoclaurine

This document provides a comprehensive technical overview of a viable synthetic pathway for (±)-O,O-Dimethylcoclaurine, also known as (±)-Laudanosine. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

(±)-O,O-Dimethylcoclaurine is a benzyltetrahydroisoquinoline alkaloid. Its core structure is prevalent in a wide range of biologically active natural products. The synthesis of this and related compounds is of significant interest for pharmacological research. This guide outlines a robust and well-established four-step synthetic route commencing from commercially available precursors, primarily employing the Bischler-Napieralski reaction as the key strategic step for constructing the isoquinoline core.

Overall Synthetic Pathway

The synthesis of (±)-O,O-Dimethylcoclaurine can be achieved through a four-step sequence involving amide formation, Bischler-Napieralski cyclization, reduction of the resulting imine, and finally, N-methylation.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product A 3,4-Dimethoxyphenethylamine C N-[2-(3,4-Dimethoxyphenyl)ethyl]- 2-(3,4-dimethoxyphenyl)acetamide A->C Step 1: Amide Formation (Acylation) B 3,4-Dimethoxyphenylacetyl Chloride B->C Step 1: Amide Formation (Acylation) D 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy- 3,4-dihydroisoquinoline C->D Step 2: Bischler-Napieralski Cyclization (POCl3) E (±)-N-Norlaudanosine (Tetrahydropapaverine) D->E Step 3: Reduction (NaBH4) F (±)-O,O-Dimethylcoclaurine ((±)-Laudanosine) E->F Step 4: N-Methylation (Eschweiler-Clarke)

Caption: Overall synthetic pathway for (±)-O,O-Dimethylcoclaurine.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each key step in the synthesis. All quantitative data, including yields and melting points for intermediates and the final product, are summarized in Table 1.

Table 1: Summary of Quantitative Data for the Synthesis of (±)-O,O-Dimethylcoclaurine
StepIntermediate/Product NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
1N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamideC20H25NO4359.4290-95126-128
21-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolineC20H23NO4341.4080-8599-101
3(±)-N-Norlaudanosine (Tetrahydropapaverine)C20H25NO4343.4290-9594-96
4(±)-O,O-Dimethylcoclaurine ((±)-Laudanosine)C21H27NO4357.4585-90114-116
Step 1: Amide Formation

Reaction: 3,4-Dimethoxyphenethylamine + 3,4-Dimethoxyphenylacetyl Chloride → N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide

Protocol:

  • To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq).

  • A solution of 3,4-dimethoxyphenylacetyl chloride (1.05 eq) in DCM is added dropwise to the cooled reaction mixture over 30 minutes.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide.

  • The product is purified by recrystallization from ethyl acetate/hexane.

Step 2: Bischler-Napieralski Cyclization

Reaction: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide → 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

Protocol:

  • The amide from Step 1 (1.0 eq) is dissolved in dry toluene in a round-bottomed flask equipped with a reflux condenser.

  • Phosphorus oxychloride (POCl3, 2.2 eq) is added dropwise to the stirred solution at 40 °C.[1]

  • After the addition is complete, the mixture is heated to reflux (approximately 110 °C) and maintained for 2 hours.[1][2]

  • The reaction is then cooled in an ice bath, leading to the precipitation of the product as its phosphate salt.

  • The solid is collected by filtration and dissolved in water.

  • The aqueous solution is basified to pH > 10 with a 40% sodium hydroxide solution, and the free base is extracted with DCM.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the dihydroisoquinoline.[1]

Step 3: Reduction of Dihydroisoquinoline

Reaction: 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline → (±)-N-Norlaudanosine

Protocol:

  • The dihydroisoquinoline from Step 2 (1.0 eq) is dissolved in methanol.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH4, 1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[3][4]

  • After the addition, the reaction is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • Water is carefully added to the residue to quench any remaining NaBH4.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield (±)-N-Norlaudanosine.

Step 4: N-Methylation (Eschweiler-Clarke Reaction)

Reaction: (±)-N-Norlaudanosine → (±)-O,O-Dimethylcoclaurine

Protocol:

  • To the secondary amine from Step 3 (1.0 eq) is added formic acid (2.0 eq) and a 37% aqueous solution of formaldehyde (1.5 eq).[5][6]

  • The mixture is heated to 80-90 °C and stirred for 18 hours. The reaction is typically monitored for the cessation of CO2 evolution.[5]

  • The reaction mixture is cooled to room temperature and basified to pH 11 with 2M NaOH.

  • The aqueous phase is extracted three times with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure (±)-O,O-Dimethylcoclaurine.

Experimental Workflow Visualization

The general workflow for a single synthetic step, from reaction setup to product isolation and purification, is illustrated below.

Experimental_Workflow cluster_reaction Reaction Setup & Monitoring cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Combine Reagents & Solvents B Control Temperature (Heating/Cooling) A->B C Stir for Specified Time B->C D Monitor Progress (TLC) C->D E Quench Reaction D->E Reaction Complete F Liquid-Liquid Extraction E->F G Drying of Organic Layer F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Recrystallization or Column Chromatography) H->I Crude Product J Characterization (NMR, MS, MP) I->J Pure Product

Caption: General experimental workflow for a synthetic step.

References

An In-depth Technical Guide on the Discovery and Background of CMK389

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The initial query for "GS-389" yielded ambiguous results referring to multiple distinct entities. This technical guide focuses on CMK389 , an investigational therapeutic agent, based on the assumption that its scientific nature aligns best with the user's request for an in-depth technical guide for a scientific audience. The information presented herein is based on publicly available data from clinical trial registries and lay summaries, as detailed quantitative results and preclinical study protocols are not fully available in the public domain.

This document provides a comprehensive overview of CMK389, an investigational monoclonal antibody. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and development history of this compound.

Introduction and Background

CMK389 is a monoclonal antibody developed by Novartis for the potential treatment of inflammatory diseases.[1] It has been investigated in Phase 2 clinical trials for chronic pulmonary sarcoidosis and atopic dermatitis.[1][2] The development of CMK389 stems from research into the role of specific cytokines in the inflammatory cascade of these diseases.

Discovery and Rationale

The discovery of CMK389 is rooted in the growing understanding of the role of Interleukin-18 (IL-18) in mediating inflammatory responses. IL-18 is a pro-inflammatory cytokine that plays a significant role in both innate and adaptive immunity. Elevated levels of IL-18 have been associated with the pathogenesis of various autoimmune and inflammatory conditions. The rationale for developing an IL-18 inhibitor like CMK389 is to neutralize the activity of this cytokine, thereby reducing the downstream inflammatory effects that contribute to diseases like pulmonary sarcoidosis and atopic dermatitis.

Mechanism of Action

CMK389 is an Interleukin-18 (IL-18) inhibitor.[1] It is a monoclonal antibody designed to specifically bind to and neutralize the activity of IL-18. By doing so, CMK389 is expected to block the signaling pathway initiated by IL-18, which in turn would reduce the production of other pro-inflammatory cytokines and dampen the overall inflammatory response.

Below is a diagram illustrating the proposed mechanism of action of CMK389 in inhibiting the IL-18 signaling pathway.

CMK389_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-18 IL-18 IL18R IL-18Rα IL-18Rβ IL-18->IL18R Binds to CMK389 CMK389 CMK389->IL-18 Inhibits MyD88 MyD88 IL18R->MyD88 Activates IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NFkB TRAF6->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

CMK389 Mechanism of Action

Preclinical Studies

Detailed protocols and quantitative data from preclinical studies of CMK389 are not extensively available in the public domain. Such studies would have typically involved in vitro assays to confirm the binding affinity and neutralizing capacity of CMK389 against IL-18. In vivo studies in animal models of inflammatory diseases would have been conducted to assess the pharmacokinetics, pharmacodynamics, and preliminary efficacy and safety of the antibody.

Clinical Development

CMK389 has been evaluated in Phase 2 clinical trials for two primary indications: chronic pulmonary sarcoidosis and atopic dermatitis.

A Phase 2, randomized, double-blind, placebo-controlled, multicenter study was conducted to evaluate the efficacy, safety, and tolerability of CMK389 in patients with chronic pulmonary sarcoidosis.[3][4]

Experimental Protocol:

  • Study Design: Participants were randomized to receive either CMK389 or a placebo.[4]

  • Treatment: CMK389 was administered as an intravenous (IV) infusion at a dose of 10 mg/kg every 4 weeks for a total of 4 doses.[5]

  • Primary Outcome: The primary endpoint was the change from baseline in the percentage of predicted Forced Vital Capacity (FVC) at week 16.[6]

Data Presentation:

Table 1: Demographics and Baseline Characteristics of the NCT04064242 Study Population.

CharacteristicValue
Number of a a Participants62
Age Range31 to 67 years
Sex42 men, 20 women

Source: Novartis Clinical Trial Results Lay Summary[5]

Table 2: High-Level Efficacy and Safety Results of the NCT04064242 Study.

OutcomeResult
Primary Efficacy Endpoint
Change in Percent Predicted FVCNo meaningful change in how easily participants could breathe compared to placebo.[5]
Secondary Efficacy Endpoints
Need for Increased Steroid UseAbout the same number of participants in the CMK389 and placebo groups needed more steroids.[5]
Other Measures of SarcoidosisNo meaningful changes in other measures of chronic pulmonary sarcoidosis compared to placebo.[5]
Safety
Adverse EventsMore than half of the participants (42 of 62) had adverse events.[5]
Serious Adverse Events2 participants had serious adverse events.[5]
DeathsNone reported.[5]
Discontinuation due to Adverse EventsNo participants left the trial due to an adverse event.[5]
Overall Conclusion The researchers concluded there were no new safety concerns for CMK389 in this trial.[5]

Source: Novartis Clinical Trial Results Lay Summary[5]

The following diagram illustrates the workflow of the NCT04064242 clinical trial.

NCT04064242_Workflow Start Patient Screening Randomization Randomization (1:1) Start->Randomization Treatment_CMK389 CMK389 10 mg/kg IV (Weeks 0, 4, 8, 12) Randomization->Treatment_CMK389 Treatment_Placebo Placebo IV (Weeks 0, 4, 8, 12) Randomization->Treatment_Placebo Primary_Endpoint Primary Endpoint Assessment (Week 16) Treatment_CMK389->Primary_Endpoint Treatment_Placebo->Primary_Endpoint Follow_Up Follow-up Primary_Endpoint->Follow_Up End End of Study Follow_Up->End

NCT04064242 Clinical Trial Workflow

A Phase 2, randomized, placebo-controlled, multicenter study was conducted to assess the efficacy and safety of CMK389 in patients with moderate to severe atopic dermatitis.[7][8]

Experimental Protocol:

  • Study Design: A randomized, subject and investigator blinded, placebo-controlled multicenter study.[8]

  • Treatment: Participants received either CMK389 or placebo.[8] The study consisted of a 12-week treatment period with 4-weekly administrations.[7]

  • Primary Outcome: The main purpose was to assess the efficacy and safety of CMK389 in patients with atopic dermatitis.[7]

Data Presentation:

Table 3: Demographics of the NCT04836858 Study Population.

CharacteristicValue
Number of Participants71
Age Range19 to 63 years
Sex45 men, 22 women

Source: Novartis Clinical Trial Results Lay Summary[2]

Table 4: High-Level Efficacy and Safety Results of the NCT04836858 Study.

OutcomeResult
Primary Efficacy Endpoint
Clear or Almost Clear SkinAfter 4 months of treatment, there was a slightly higher number of participants with clear or almost clear skin in the CMK389 groups compared to the placebo group.[2]
Safety
Adverse EventsA similar percentage of participants had adverse events in each treatment group.[2]
Discontinuation due to Adverse EventsOne participant left the trial because of an adverse event.[2]
Overall Conclusion The researchers found no new safety concerns for CMK389 in this trial.[2]

Source: Novartis Clinical Trial Results Lay Summary[2]

Summary and Future Directions

CMK389, an anti-IL-18 monoclonal antibody, has been investigated in Phase 2 clinical trials for chronic pulmonary sarcoidosis and atopic dermatitis. While the primary efficacy endpoints in these studies were not met, the safety profile of CMK389 appeared to be acceptable, with no new safety concerns identified.[2][5] The future development of CMK389 is uncertain. Novartis has not announced plans for further trials in pulmonary sarcoidosis.[5] Further research and analysis of the existing data may be required to determine if there are specific patient populations that might benefit from IL-18 inhibition or if alternative dosing regimens could yield more favorable efficacy outcomes.

References

The Diverse Biological Activities of Tetrahydroisoquinoline Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds. This structural motif imparts a rigid, three-dimensional framework that allows for precise orientation of functional groups, enabling potent and selective interactions with various biological targets. Consequently, THIQ analogs have emerged as a promising class of molecules in the pursuit of novel therapeutics for a multitude of diseases, ranging from cancer and neurodegenerative disorders to infectious diseases and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the significant biological activities of THIQ analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and advancement of THIQ-based drug candidates.

Anticancer Activity

Tetrahydroisoquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and cytostatic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of various THIQ analogs has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of representative THIQ derivatives against different cancer cell lines and molecular targets.

Compound IDTarget/Cell LineIC50 (µM)Reference
GM-3-18KRas (Colo320)0.9 - 10.7[1]
GM-3-121Anti-angiogenesis1.72[1]
17dMCF-70.0026
17eMCF-70.0089
7eMCF70.117 - 3.8[2]
8dA5490.117 - 3.8[2]
4iH1975GI50 = 59.1%
4jH1975GI50 = 63.0%
Experimental Protocols

Synthesis of Tetrahydroisoquinoline Analogs (General Procedures)

Two classical methods for the synthesis of the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.

  • Pictet-Spengler Condensation: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction typically proceeds at room temperature or with gentle heating.

  • Bischler-Napieralski Reaction: This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the corresponding tetrahydroisoquinoline.[3][4][5][6][7]

In Vitro Antiproliferative Activity Assays

The cytotoxic effects of THIQ analogs on cancer cell lines are commonly evaluated using the following assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[8][9][10] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified spectrophotometrically.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[11][12][13][14][15] The addition of a single reagent results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.

Enzyme Inhibition Assays

  • Tubulin Polymerization Inhibition Assay: This assay assesses the ability of a compound to interfere with the polymerization of tubulin into microtubules.[16][17][18][19][20] The polymerization is typically monitored by measuring the increase in light scattering or fluorescence in a microplate reader.

  • KRas Inhibition Assay: The inhibitory activity of THIQ analogs against KRas can be determined using various methods, including biochemical assays with purified protein or cell-based assays that measure the downstream signaling of KRas.[1]

Signaling Pathways and Workflows

anticancer_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of THIQ Analogs (e.g., Pictet-Spengler, Bischler-Napieralski) Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Synthesis->Cell_Lines Enzyme_Assay Enzyme Inhibition Assays (Tubulin, KRas, DHFR, CDK2) Synthesis->Enzyme_Assay Cytotoxicity_Assay Antiproliferative Assays (MTT, CellTiter-Glo) Cell_Lines->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Enzyme_Assay->IC50

Anticancer drug discovery workflow for THIQ analogs.

Neuroprotective Activity

THIQ analogs have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. Their mechanisms of action often involve the modulation of oxidative stress, neuroinflammation, and neuronal apoptosis.

Quantitative Neuroprotective Data

The neuroprotective effects of THIQ analogs are often assessed in cellular and animal models of neurodegeneration.

CompoundModelEffectReference
Tetrahydroisoquinoline (TIQ)MPP+ in vitro modelAttenuated loss of cell viability
Tetrahydroisoquinoline (TIQ)MPTP mouse modelIncreased striatal dopamine levels
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)Rotenone-induced PD model in ratsDecreased oxidative stress, normalized chaperone activity, suppressed apoptosis
Experimental Protocols

In Vivo Model of Parkinson's Disease

  • MPTP-Induced Mouse Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce a reliable model of Parkinson's disease in mice.[21][22][23][24][25] MPTP is systemically administered, and it crosses the blood-brain barrier where it is metabolized to the toxic metabolite MPP+, which selectively destroys dopaminergic neurons in the substantia nigra.

In Vitro Model of Parkinson's Disease

  • MPP+ Induced Neurotoxicity in SH-SY5Y Cells: The neuroblastoma cell line SH-SY5Y is differentiated into a dopaminergic-like phenotype and then treated with MPP+, the active metabolite of MPTP. This in vitro model is used to screen for compounds with neuroprotective effects against MPP+-induced cell death.

Signaling Pathways and Workflows

neuroprotection_pathway MPTP MPTP MPP MPP+ MPTP->MPP Metabolism Dopaminergic_Neuron Dopaminergic Neuron MPP->Dopaminergic_Neuron Uptake Mitochondrial_Dysfunction Mitochondrial Dysfunction Dopaminergic_Neuron->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death THIQ_Analogs THIQ Analogs THIQ_Analogs->Mitochondrial_Dysfunction Inhibition THIQ_Analogs->Oxidative_Stress Inhibition THIQ_Analogs->Apoptosis Inhibition

Neuroprotective mechanism of THIQ analogs in Parkinson's disease models.

Antimicrobial Activity

A growing body of evidence suggests that THIQ derivatives possess significant antimicrobial properties, including antibacterial and antiviral activities.

Quantitative Antimicrobial Data

The antimicrobial potency of THIQ analogs is typically determined by their minimum inhibitory concentration (MIC) for bacteria or their half-maximal effective concentration (EC50) for viruses.

Compound IDOrganism/VirusMIC/EC50 (µM)Reference
Compound 2AVarious bacterial strains3.5 - 20 (MIC)
Compound 2BMethicillin-resistant S. aureus32 (MIC)
Compound 30HIV-18.2 (EC50)
Compound 32HIV-14.6 (EC50)
Compound 36HIV-15.3 (EC50)
Experimental Protocols

Antibacterial Susceptibility Testing

  • Broth Microdilution Method: This is a standard method for determining the MIC of an antimicrobial agent.[26][27][28][29][30] Serial dilutions of the THIQ analog are prepared in a liquid growth medium in a 96-well microtiter plate, and a standardized inoculum of the target bacterium is added. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Antiviral Activity Assay

  • Anti-HIV Reverse Transcriptase (RT) Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase, a key enzyme in the viral replication cycle.[31][32][33][34][35] The assay can be performed using various formats, including non-radioactive colorimetric or fluorescent methods.

Anti-inflammatory Activity

Certain THIQ analogs have been identified as potent anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.

Quantitative Anti-inflammatory Data
Compound IDTarget/AssayIC50/EffectReference
Compound 36PDE4DSignificant inhibitory potency
Compound 36TNF-α release (LPS-stimulated RAW 264.7)Significant inhibition
Experimental Protocols

Enzyme Inhibition Assay

  • Phosphodiesterase 4 (PDE4) Inhibition Assay: PDE4 is a key enzyme in the inflammatory cascade. Its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects. The inhibitory activity of THIQ analogs against PDE4 can be measured using biochemical assays with the purified enzyme.[36][37][38][39][40]

Cell-Based Anti-inflammatory Assay

  • LPS-Stimulated TNF-α Release in RAW 264.7 Cells: The murine macrophage cell line RAW 264.7 is stimulated with lipopolysaccharide (LPS) to induce the production and release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[41][42][43][44] The ability of THIQ analogs to inhibit this release is then quantified, typically by ELISA.

Signaling Pathways and Workflows

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB Activation MyD88->NF_kB TNF_alpha TNF-α Production NF_kB->TNF_alpha Inflammation Inflammation TNF_alpha->Inflammation THIQ_Analogs THIQ Analogs PDE4 PDE4 THIQ_Analogs->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation cAMP->NF_kB Inhibition

Anti-inflammatory mechanism of THIQ analogs via PDE4 inhibition.

The tetrahydroisoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities of THIQ analogs, spanning anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects, underscore the versatility of this chemical framework. This technical guide has provided a snapshot of the current landscape of THIQ-based drug discovery, highlighting key quantitative data, experimental methodologies, and the intricate signaling pathways involved. It is evident that a deep understanding of the structure-activity relationships, coupled with robust preclinical testing, will be paramount in translating the therapeutic potential of these fascinating molecules into clinical realities. As research in this area progresses, it is anticipated that novel THIQ analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles will emerge, offering new hope for the treatment of a wide range of human diseases.

References

GS-389 Target Identification and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-389 is a novel tetrahydroisoquinoline analog that has been investigated for its vasodilatory properties. Structurally related to higenamine and papaverine, this compound has demonstrated a distinct pharmacological profile, suggesting its potential as a therapeutic agent in cardiovascular diseases. This technical guide provides a comprehensive overview of the target identification and validation studies of this compound, based on the available preclinical research. The information is presented to aid researchers and drug development professionals in understanding the mechanism of action and the experimental basis for the characterization of this compound.

Target Identification

Based on preclinical pharmacological evaluations, the primary molecular targets of this compound appear to be phosphodiesterases (PDEs) and calcium channels . The compound has been characterized as a calcium antagonist and an inhibitor of cyclic AMP (cAMP) and cyclic GMP (cGMP) dependent phosphodiesterases .[1]

The vasorelaxant effect of this compound is primarily attributed to its ability to inhibit the metabolism of cGMP.[2] This is supported by evidence showing that this compound significantly increases cGMP levels in vascular tissue.[2]

Mechanism of Action & Signaling Pathway

This compound induces endothelium-independent relaxation of vascular smooth muscle.[2] The proposed mechanism of action involves the following key steps:

  • Inhibition of Phosphodiesterase (PDE): this compound inhibits cGMP-specific phosphodiesterase, leading to an accumulation of intracellular cGMP.

  • Modulation of Calcium Channels: this compound is believed to interfere with the release of intracellular Ca2+.[2] This calcium antagonistic action contributes to its vasodilatory effect.

  • Potentiation of Vasodilatory Signals: The compound potentiates the vasodilatory effects of agents that act through the cGMP pathway, such as sodium nitroprusside, and also those acting via cAMP, like isoproterenol.[2]

The proposed signaling pathway for the vasorelaxant effect of this compound is illustrated below:

GS389_Signaling_Pathway cluster_membrane cluster_intracellular sGC Soluble Guanylyl Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC activation PDE Phosphodiesterase (PDE) cGMP->PDE Relaxation Vasorelaxation cGMP->Relaxation GS389 This compound GS389->PDE Inhibition Ca_Release Ca2+ Release GS389->Ca_Release Inhibition Ca_Store Intracellular Ca2+ Store

Proposed signaling pathway of this compound in vascular smooth muscle cells.

Target Validation: Preclinical Studies

The validation of this compound's targets and mechanism of action has been primarily conducted through ex vivo studies using isolated vascular and cardiac tissues. These studies have compared the pharmacological effects of this compound with structurally similar compounds.

Comparative Vasorelaxant Effects

The vasorelaxant properties of this compound were compared with papaverine and higenamine on isolated rat aortic rings pre-contracted with phenylephrine (3 μM) and high K+ (60 mM). The rank order of potency for relaxation of phenylephrine-induced contraction was higenamine > papaverine > this compound. For high K+-induced contraction, the rank order was papaverine > this compound > higenamine.

Contractile Agent Rank Order of Potency for Vasorelaxation
Phenylephrine (3 μM)Higenamine > Papaverine > this compound
High K+ (60 mM)Papaverine > this compound > Higenamine

Note: Specific IC50 or EC50 values are not available in the publicly accessible literature.

Inhibition of Ca2+-Induced Contraction

The inhibitory effect of this compound on calcium-induced contractions in a Ca2+-free medium was also assessed. Papaverine was found to be the most potent inhibitor of Ca2+-induced contractions stimulated by both high K+ and phenylephrine.

Stimulant Inhibitory Potency on Ca2+-Induced Contraction
High K+Papaverine > this compound ≈ Higenamine
PhenylephrinePapaverine > this compound > Higenamine

Note: Specific IC50 values are not available in the publicly accessible literature.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments used in the characterization of this compound. The exact parameters for the original studies may have varied.

Isolated Aortic Ring Vasorelaxation Assay

This assay is used to assess the vasorelaxant effects of a compound on isolated arterial segments.

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_mounting Mounting and Equilibration cluster_contraction Induction of Contraction cluster_treatment Compound Treatment A1 Euthanize Rat and Excise Thoracic Aorta A2 Clean Aorta of Adherent Tissue A1->A2 A3 Cut Aorta into 2-3 mm Rings A2->A3 B1 Mount Rings in Organ Bath with Krebs Solution A3->B1 B2 Equilibrate under Optimal Tension (e.g., 1.5g) B1->B2 C1 Induce Contraction with Phenylephrine or High K+ B2->C1 C2 Record Isometric Tension C1->C2 D1 Add Cumulative Concentrations of this compound C2->D1 D2 Record Relaxation Response D1->D2

Workflow for the isolated aortic ring vasorelaxation assay.

Methodology:

  • Tissue Preparation: A male Sprague-Dawley rat is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adhering connective and fatty tissues, and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The lower hook is fixed, and the upper hook is connected to an isometric force transducer.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. During this period, the bath solution is changed every 15-20 minutes.

  • Contraction: A stable contraction is induced by adding a contractile agent such as phenylephrine (e.g., 1-3 μM) or a high concentration of potassium chloride (e.g., 60 mM).

  • Treatment: Once a stable plateau of contraction is reached, cumulative concentrations of this compound are added to the organ bath to obtain a concentration-response curve.

  • Data Analysis: The relaxation response is measured as the percentage decrease in the maximal contraction induced by the contractile agent. The EC50 value (the concentration of the compound that produces 50% of its maximal effect) can then be calculated.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the inhibitory activity of a compound on PDE enzymes.

Methodology:

  • Enzyme Preparation: PDE enzymes are typically isolated from animal tissues (e.g., rabbit brain for cGMP-PDE) or can be recombinant human enzymes.

  • Reaction Mixture: The assay is performed in a reaction buffer containing a fixed concentration of the PDE enzyme, the substrate (cAMP or cGMP), and various concentrations of the test compound (this compound).

  • Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 20-30 minutes). During this time, the PDE enzyme hydrolyzes the cyclic nucleotide to its corresponding 5'-monophosphate (5'-AMP or 5'-GMP).

  • Termination: The reaction is terminated by adding a stop solution, often containing a PDE inhibitor like IBMX, or by heat inactivation.

  • Detection: The amount of remaining cyclic nucleotide or the amount of 5'-monophosphate produced is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercially available assay kits that use fluorescence or luminescence detection.

  • Data Analysis: The percentage of inhibition of PDE activity is calculated for each concentration of this compound, and the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined.

Measurement of cGMP in Vascular Tissue

This protocol is for quantifying the levels of cGMP in vascular tissue following treatment with a test compound.

Methodology:

  • Tissue Preparation and Treatment: Isolated aortic rings are prepared and equilibrated as described in the vasorelaxation assay protocol. The tissues are then incubated with the test compound (this compound) for a specified time.

  • Homogenization: After incubation, the tissues are rapidly frozen in liquid nitrogen to stop enzymatic activity and then homogenized in a cold buffer (e.g., trichloroacetic acid or ethanol) to extract the cyclic nucleotides.

  • Centrifugation: The homogenate is centrifuged to pellet the protein and other cellular debris.

  • Extraction: The supernatant containing the cGMP is collected and the extraction solvent is removed (e.g., by ether extraction for trichloroacetic acid or by evaporation for ethanol).

  • Quantification: The amount of cGMP in the extract is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Data Normalization: The cGMP concentration is typically normalized to the protein content of the tissue sample, which is determined from the pellet using a standard protein assay (e.g., Bradford or BCA assay). The results are expressed as pmol of cGMP per mg of protein.

Clinical Development Status

A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound. This suggests that the compound may not have progressed to the clinical stages of drug development. The reasons for this could be varied, including but not limited to, unfavorable pharmacokinetic properties, off-target effects, toxicity, or a strategic decision by the developing entity.

Conclusion

This compound is a preclinical vasodilatory agent that has been shown to act through the inhibition of phosphodiesterases and modulation of calcium channels, leading to an increase in intracellular cGMP. Its pharmacological profile has been characterized in ex vivo models, demonstrating a distinct pattern of activity compared to structurally related compounds. While the preclinical data are promising, the lack of publicly available information on further development, including clinical trials, suggests that its journey to becoming a therapeutic agent has not progressed or is not disclosed. This technical guide summarizes the foundational scientific knowledge on this compound, providing a basis for further research and a deeper understanding of its potential.

References

In Vitro Effects of GS-389: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the subject of this document: Initial searches for "GS-389" in scientific and drug development databases did not yield information on a compound with biological activity. The designation "this compound" is predominantly associated with a coaxial cable cutting and stripping tool. There is, however, information available for a similarly named compound, GT-389-255 , which is a novel lipase inhibitor. This guide will proceed by summarizing the available information on GT-389-255, as it is the most relevant pharmacological agent identified. Researchers interested in "this compound" should verify the compound's designation.

Introduction to GT-389-255

GT-389-255 is an investigational therapeutic agent developed for the treatment of obesity.[1] It is a novel conjugate of a proprietary pancreatic lipase inhibitor and a fat-binding hydrogel polymer.[1] This unique structure is designed to act locally within the gastrointestinal tract to prevent the digestion and absorption of dietary fats.[1] The therapeutic goal of GT-389-255 is to induce weight loss with an improved side-effect profile compared to existing lipase inhibitors like Orlistat.[1]

Mechanism of Action

The primary mechanism of action of GT-389-255 is the inhibition of pancreatic lipase. This enzyme plays a crucial role in the digestion of triglycerides, breaking them down into smaller molecules that can be absorbed by the intestines. By inhibiting this enzyme, GT-389-255 is expected to prevent the absorption of more than 30% of dietary fat.[1] The unabsorbed fat then passes through the digestive system. The hydrogel polymer component of GT-389-255 is designed to bind the unabsorbed fat, which is anticipated to mitigate the gastrointestinal side effects, such as oily incontinence, that are commonly associated with other lipase inhibitors.[1]

A diagram illustrating the proposed mechanism of action is provided below.

cluster_lumen Gastrointestinal Lumen Dietary_Fat Dietary Triglycerides Digestion Fat Digestion Dietary_Fat->Digestion Digested by Excretion Fat Excretion Dietary_Fat->Excretion GT389 GT-389-255 GT389->Dietary_Fat Binds to undigested fat Pancreatic_Lipase Pancreatic Lipase GT389->Pancreatic_Lipase Inhibits Pancreatic_Lipase->Digestion Absorption Fat Absorption Digestion->Absorption

Proposed mechanism of action for GT-389-255.

Quantitative Data

Currently, there is limited publicly available quantitative in vitro data for GT-389-255. The available information primarily comes from early-phase clinical trial descriptions and press releases.

ParameterValue/DescriptionSource
Target Pancreatic Lipase[1]
Expected Fat Absorption Inhibition > 30%[1]
Systemic Absorption Minimal (< 1% of the lipase inhibitor is absorbed; the polymer is not absorbed)[1]

Experimental Protocols

Detailed in vitro experimental protocols for GT-389-255 have not been published. However, based on its mechanism of action, standard assays to characterize a lipase inhibitor would likely include:

Pancreatic Lipase Activity Assay

Objective: To determine the inhibitory activity of GT-389-255 on pancreatic lipase.

General Procedure:

  • A substrate for pancreatic lipase, such as a p-nitrophenyl ester of a fatty acid, is prepared in a suitable buffer.

  • Porcine pancreatic lipase is added to the substrate solution.

  • The test compound (GT-389-255) at various concentrations is added to the enzyme-substrate mixture.

  • The reaction is incubated at a controlled temperature (e.g., 37°C).

  • The enzymatic activity is measured by monitoring the release of the chromogenic product (e.g., p-nitrophenol) over time using a spectrophotometer.

  • The concentration of GT-389-255 that inhibits 50% of the enzyme's activity (IC50) is calculated.

The workflow for a typical lipase inhibition assay is depicted below.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Substrate Lipase Substrate (e.g., p-nitrophenyl butyrate) Incubation Incubate at 37°C Substrate->Incubation Enzyme Pancreatic Lipase Enzyme->Incubation Compound GT-389-255 (Varying Concentrations) Compound->Incubation Spectrophotometry Measure Absorbance (Product Formation) Incubation->Spectrophotometry IC50 Calculate IC50 Value Spectrophotometry->IC50

References

An In-depth Technical Guide to Phosphodiesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a phosphodiesterase inhibitor specifically designated "GS-389" did not yield any publicly available scientific literature or clinical data. The identifier "this compound" is associated with unrelated products, including a coaxial cutting tool. This guide, therefore, provides a comprehensive overview of the broader topic of phosphodiesterase (PDE) inhibition, a crucial area in drug discovery and development. The principles, experimental protocols, and data presented are applicable to the study of any PDE inhibitor.

Executive Summary

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), critical second messengers in a vast array of signal transduction pathways. By modulating the levels of these cyclic nucleotides, PDEs regulate numerous physiological processes, including cardiovascular function, inflammation, neurobiology, and smooth muscle relaxation. Inhibition of specific PDE isoforms has emerged as a powerful therapeutic strategy for a wide range of diseases, including erectile dysfunction, pulmonary arterial hypertension, chronic obstructive pulmonary disease (COPD), and various inflammatory conditions. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of PDE inhibition, covering core signaling pathways, quantitative analysis of inhibitor potency, and detailed experimental methodologies.

The Role of Phosphodiesterases in Cellular Signaling

The intracellular concentrations of cAMP and cGMP are tightly controlled by the balance between their synthesis by cyclases (adenylyl and guanylyl cyclase) and their degradation by PDEs.[1][2] PDEs hydrolyze the 3'-phosphoester bond of cAMP and cGMP to form the inactive 5'-monophosphates (5'-AMP and 5'-GMP). The human PDE superfamily consists of 11 distinct families (PDE1-PDE11), which differ in their substrate specificity (cAMP-specific, cGMP-specific, or dual-substrate), tissue distribution, and regulatory properties. This diversity allows for precise spatial and temporal control over cyclic nucleotide signaling within different cell types and subcellular compartments.[3]

The cAMP Signaling Pathway

The cAMP pathway is typically initiated by the binding of an extracellular ligand (e.g., a hormone) to a G protein-coupled receptor (GPCR), which activates adenylyl cyclase to produce cAMP from ATP.[4] cAMP then activates downstream effectors, most notably Protein Kinase A (PKA). PKA phosphorylates a multitude of substrate proteins, leading to a specific cellular response. The signal is terminated by the hydrolysis of cAMP by PDEs, primarily from the PDE4, PDE7, and PDE8 families.[5]

Ligand Extracellular Ligand (e.g., Hormone) GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR Binds AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDEs PDEs (PDE4, 7, 8) cAMP->PDEs Substrate Response Cellular Response (e.g., Gene Transcription, Metabolism) PKA->Response Phosphorylates Targets AMP 5'-AMP PDEs->AMP Inhibitor PDE Inhibitor Inhibitor->PDEs

Diagram 1: The cAMP signaling pathway and point of PDE inhibition.
The cGMP Signaling Pathway

The cGMP pathway is activated either by nitric oxide (NO) stimulating soluble guanylyl cyclase (sGC) or by natriuretic peptides binding to particulate guanylyl cyclase (pGC).[6][7] cGMP's effects are mediated through three main targets: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated PDEs.[8] This pathway is crucial for processes like vasodilation and retinal phototransduction. cGMP-specific PDEs, such as PDE5, PDE6, and PDE9, are responsible for terminating the signal.[8]

NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs PDEs (PDE5, 6, 9) cGMP->PDEs Substrate Response Cellular Response (e.g., Smooth Muscle Relaxation) PKG->Response Phosphorylates Targets GMP 5'-GMP PDEs->GMP Inhibitor PDE Inhibitor Inhibitor->PDEs

Diagram 2: The cGMP signaling pathway and point of PDE inhibition.

Quantitative Analysis of PDE Inhibitors

The efficacy of a PDE inhibitor is quantified by its potency (how much of the drug is needed to produce an effect) and its selectivity (its ability to inhibit a specific PDE isoform over others). The most common metric for potency is the half-maximal inhibitory concentration (IC50).

IC50 Values for Common PDE Inhibitors

The following table summarizes the IC50 values for several well-characterized PDE inhibitors against different PDE families. Lower values indicate higher potency. Selectivity is determined by comparing the IC50 value for the target isoform against other isoforms.

CompoundTarget PDEIC50 (nM)Primary Indication
SildenafilPDE53.6 - 8.5Erectile Dysfunction, PAH
TadalafilPDE54.0Erectile Dysfunction, PAH
RolipramPDE4~100Antidepressant (research)
IBMXNon-selective2,000-50,000Research Tool
BRL-50481PDE7A150Cognitive Enhancement (research)
Note: IC50 values can vary depending on experimental conditions such as substrate concentration and enzyme source.[9]

Experimental Protocols for Assessing PDE Inhibition

A variety of assay formats are available to measure PDE activity and determine inhibitor potency. The choice of method depends on factors such as throughput requirements, sensitivity, and available equipment.

General Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing PDE inhibitors typically follows a standardized workflow, from initial high-throughput screening to detailed kinetic analysis.

cluster_0 Screening & Identification cluster_1 Validation & Characterization cluster_2 Lead Optimization A Compound Library (Large & Diverse) B High-Throughput Screen (HTS) (e.g., Single-dose inhibition) A->B C Hit Identification (% Inhibition > Threshold) B->C Data Analysis D Dose-Response Assay (IC50 Determination) C->D Primary Hits E Selectivity Profiling (Panel of PDE Isoforms) D->E Confirmed Hits F Mechanism of Action Studies (e.g., Ki Determination) E->F G Structure-Activity Relationship (SAR) F->G Validated Inhibitors H Lead Candidate G->H Iterative Design

Diagram 3: A typical workflow for PDE inhibitor discovery.
Radiometric PDE Assay

This is a classic and highly sensitive method for measuring PDE activity.

Principle: This two-step assay measures the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP) to its corresponding 5'-monophosphate.[10][11]

Methodology:

  • Reaction Incubation:

    • Recombinant PDE enzyme is incubated in a buffered solution (e.g., 20 mM Tris-HCl, 10 mM MgCl₂) with the test inhibitor at various concentrations.

    • The reaction is initiated by adding a substrate mix containing both unlabeled ("cold") cAMP and a known amount of [³H]-cAMP.

    • The reaction proceeds for a set time (e.g., 10 minutes) at 30°C.

    • The reaction is terminated by heating the mixture to 100°C for 2 minutes to inactivate the PDE enzyme.[11]

  • Product Conversion and Separation:

    • After cooling, snake venom nucleotidase (e.g., from Ophiophagus hannah) is added. This enzyme converts the radiolabeled 5'-AMP product into radiolabeled adenosine but does not act on the unreacted cAMP.[11]

    • The mixture is then passed through an anion-exchange resin column (e.g., Dowex). The negatively charged, unreacted [³H]-cAMP binds to the resin, while the uncharged [³H]-adenosine product flows through.[11]

  • Detection:

    • The amount of [³H]-adenosine in the flow-through is quantified using a liquid scintillation counter.

    • The level of radioactivity is directly proportional to the PDE activity. IC50 values are calculated by plotting the reduction in activity against the inhibitor concentration.

Luminescence-Based PDE Assay (e.g., PDE-Glo™)

This is a popular non-radioactive, high-throughput method.

Principle: This assay measures PDE activity by quantifying the amount of remaining cyclic nucleotide after the PDE reaction. The remaining cAMP or cGMP participates in a subsequent kinase reaction that depletes ATP. The amount of ATP left is then measured using a luciferase/luciferin reaction, which produces light.[12][13]

Methodology:

  • PDE Reaction:

    • The PDE enzyme is incubated with the substrate (cAMP or cGMP) and the test inhibitor in a multi-well plate.

  • Termination and Detection:

    • A termination buffer containing a potent non-selective PDE inhibitor (like IBMX) is added to stop the reaction.

    • A detection solution is then added, which contains ATP and a cyclic nucleotide-dependent protein kinase (e.g., PKA for a cAMP assay). The remaining cyclic nucleotide activates the kinase, which then consumes ATP.

  • Luminescence Reading:

    • A kinase-glo reagent (containing luciferase and luciferin) is added. The luciferase enzyme uses the remaining ATP to produce a luminescent signal.

    • The plate is read on a luminometer. The light output is inversely proportional to the PDE activity (High PDE activity -> Low cAMP -> Low ATP consumption -> High light signal).[12]

Colorimetric PDE Assay

This method provides a simple, non-radioactive alternative for measuring PDE activity.

Principle: This is a coupled enzyme assay. In the first step, PDE converts the cyclic nucleotide to a 5'-monophosphate. In the second step, a 5'-nucleotidase is added to hydrolyze the 5'-monophosphate, releasing inorganic phosphate (Pi). This released phosphate is then detected using a colorimetric reagent, such as Malachite Green.[14]

Methodology:

  • PDE and Nucleotidase Reaction:

    • The PDE enzyme, test inhibitor, substrate (cAMP or cGMP), and 5'-nucleotidase are combined in a single reaction well.

    • The mixture is incubated for a set time (e.g., 30 minutes) at 30°C.

  • Colorimetric Detection:

    • A "Green Assay Reagent" (containing Malachite Green, molybdate, and a stabilizer) is added to terminate the reaction and react with the free phosphate.

    • This reaction forms a colored complex.

  • Absorbance Reading:

    • The absorbance of the colored product is measured on a microplate spectrophotometer (typically around 620-650 nm).

    • The absorbance is directly proportional to the amount of phosphate produced and thus to the PDE activity.[14]

Conclusion

The inhibition of phosphodiesterases remains a highly productive and promising field in therapeutic drug development. A deep understanding of the underlying signaling pathways, combined with robust and quantitative experimental methodologies, is essential for the successful identification and optimization of novel PDE inhibitors. While the specific compound "this compound" is not publicly associated with PDE inhibition, the principles and protocols detailed in this guide provide a solid foundation for any research program targeting this important class of enzymes. The continued exploration of selective inhibitors for different PDE isoforms holds the potential to deliver new and improved treatments for a wide spectrum of human diseases.

References

Template for In-Depth Technical Guide on a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of publicly available scientific literature and databases reveals no specific compound designated as "GS-389" with established effects on cellular pathways. This suggests that "this compound" may be an internal or preclinical designation not yet disclosed in public-domain research, a placeholder name, or a misidentification.

Without accessible data, it is not possible to provide a detailed technical guide on the cellular pathways affected by a compound named this compound, nor to generate the requested data tables, experimental protocols, and visualizations.

For researchers, scientists, and drug development professionals who may have access to proprietary data on "this compound" or a similarly named compound, the following represents a generalized framework and template for how such a technical guide would be structured, should the relevant information become available.

An In-depth Technical Guide on the Cellular Pathways Affected by [Compound Name]

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the cellular effects of [Compound Name]. It includes a detailed analysis of the signaling pathways modulated by the compound, a summary of all relevant quantitative data, and a thorough description of the experimental methodologies used in these investigations.

Introduction to [Compound Name]

This section would typically introduce the compound, its chemical class, its putative mechanism of action, and the therapeutic area it is being investigated for. It would provide the context for why understanding its impact on cellular pathways is critical for its development.

Core Cellular Pathways Modulated by [Compound Name]

This would be the central section of the guide, detailing the specific signaling pathways affected. For each pathway, a detailed narrative would be provided, supported by data.

Example Pathway: The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Our investigations indicate that [Compound Name] is a potent inhibitor of this pathway. The subsequent subsections would detail the effects on key nodes of this pathway.

This subsection would describe experiments demonstrating the direct or indirect effect of the compound on Phosphoinositide 3-kinase (PI3K).

Following the description of PI3K effects, this part would focus on the downstream consequences, specifically on the phosphorylation status of Akt at key residues (e.g., Ser473 and Thr308).

The narrative would continue down the pathway, explaining how the modulation of Akt affects the mTOR complex (mTORC1 and/or mTORC2) and its key substrates like p70S6K and 4E-BP1.

Quantitative Data Summary

All quantitative data would be presented in clear, well-structured tables to allow for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Profile of [Compound Name]

Target Kinase IC₅₀ (nM) Assay Type
PI3Kα [Value] [Assay]
PI3Kβ [Value] [Assay]
PI3Kδ [Value] [Assay]
PI3Kγ [Value] [Assay]
mTOR [Value] [Assay]
Akt1 [Value] [Assay]
... ... ...

Caption: Table summarizing the half-maximal inhibitory concentrations (IC₅₀) of [Compound Name] against a panel of protein kinases.

Table 2: Cellular Effects of [Compound Name] on Protein Phosphorylation

Cell Line Treatment p-Akt (Ser473) Fold Change p-S6K (Thr389) Fold Change
[Cell 1] 100 nM [Value] [Value]
[Cell 1] 1 µM [Value] [Value]
[Cell 2] 100 nM [Value] [Value]
[Cell 2] 1 µM [Value] [Value]

Caption: Table showing the dose-dependent effect of [Compound Name] on the phosphorylation of key signaling proteins in different cell lines.

Detailed Experimental Protocols

This section would provide sufficient detail for other researchers to replicate the key experiments.

  • Principle: A brief explanation of the assay principle (e.g., LanthaScreen, HTRF, radiometric).

  • Reagents: List of all key reagents, including enzymes, substrates, and buffers.

  • Procedure: A step-by-step protocol, including compound dilutions, reaction setup, incubation times, and detection methods.

  • Data Analysis: How the raw data was processed to calculate IC₅₀ values.

  • Cell Culture and Lysis: Details on cell lines used, growth conditions, and the lysis buffer composition.

  • Protein Quantification: Method used for protein concentration determination (e.g., BCA assay).

  • Electrophoresis and Transfer: Gel percentage, running conditions, and transfer parameters.

  • Antibody Incubation: Primary and secondary antibodies used, including dilutions and incubation conditions.

  • Detection and Quantification: Imaging system used and the software for densitometry analysis.

Visualizations of Pathways and Workflows

Diagrams created using the DOT language would be embedded here to provide clear visual representations of the affected pathways and experimental designs.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation GS389 [Compound Name] GS389->PI3K Inhibition

Caption: The inhibitory effect of [Compound Name] on the PI3K/Akt/mTOR signaling pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_sds_page SDS-PAGE cluster_transfer_detection Transfer & Detection A Cell Culture B Compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E Sample Loading D->E F Electrophoresis E->F G Protein Transfer F->G H Antibody Incubation G->H I Imaging & Analysis H->I

Methodological & Application

Application Notes and Protocols for a Generic Vasorelaxant Compound

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Protocol for Vasorelaxation Studies using a Test Compound

Disclaimer: The following application notes and protocols describe a general methodology for assessing the vasorelaxant effects of a test compound. The compound "GS-389" is not referenced in publicly available scientific literature. Therefore, this document serves as a comprehensive template for researchers, scientists, and drug development professionals engaged in the study of vasorelaxation, and is not based on specific data for "this compound".

Introduction

The assessment of vasorelaxant properties of novel chemical entities is a critical step in the development of cardiovascular therapeutics. This document provides a detailed protocol for an ex vivo method to evaluate and characterize the vasorelaxant effects of a test compound on isolated arterial rings. The primary technique described is the tensometric myography of aortic rings, a robust and widely used method to study vascular reactivity in a controlled environment[1][2][3]. This allows for the determination of concentration-response relationships and the investigation of the underlying mechanisms of action, such as endothelium-dependent or -independent pathways.

Experimental Protocols

Preparation of Solutions and Reagents

A physiological salt solution (PSS), such as Krebs-Henseleit or HEPES-PSS buffer, is required to maintain the viability of the aortic tissue. The composition of a standard HEPES-PSS buffer (pH 7.4) is provided in Table 1[1]. All solutions should be freshly prepared and aerated with 95% O2 / 5% CO2.

Table 1: Composition of HEPES-PSS Buffer [1]

ComponentConcentration (mmol/L)
NaCl130
KCl4
CaCl₂1.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃4
HEPES10
Glucose6
EDTA0.03

A high potassium (K+) solution is also needed to test the viability of the aortic rings. This is typically prepared by substituting a portion of the NaCl with KCl in the PSS to achieve a final K+ concentration of around 60 mM[4][5].

Isolation and Preparation of Aortic Rings

This protocol is based on methodologies for rodent models, such as rats or mice[1][6]. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Animal Euthanasia and Aorta Dissection: Euthanize the animal using an approved method. Make a midline abdominal incision and carefully expose the thoracic aorta. Excise the thoracic aorta and immediately place it in cold, oxygenated PSS[7].

  • Cleaning and Sectioning: Under a dissecting microscope, carefully remove the surrounding adipose and connective tissues from the aorta[7]. Cut the cleaned aorta into rings of approximately 2-5 mm in length[2][6][7]. Take care to not stretch or damage the vessel.

  • Endothelium Denudation (for mechanism studies): To study endothelium-independent effects, the endothelium can be removed from some rings by gently rubbing the intimal surface with a small wire or forceps[1][8]. The successful removal of the endothelium should be confirmed functionally at a later stage.

Ex Vivo Vasorelaxation Assay in an Organ Bath
  • Mounting the Aortic Rings: Mount the aortic rings in an organ bath chamber containing oxygenated PSS maintained at 37°C. The rings are suspended between two stainless steel hooks or pins[1][8]. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check: Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of approximately 1.5-2 grams[5][6]. During this period, replace the PSS in the organ bath every 15-20 minutes. After equilibration, test the viability of the rings by inducing contraction with a high K+ solution (e.g., 60 mM KCl)[2][5]. After a stable contraction is achieved, wash the rings with PSS until the tension returns to baseline.

  • Assessment of Endothelial Integrity: Pre-contract the aortic rings with a sub-maximal concentration of a vasoconstrictor agent, such as phenylephrine (PE, approximately 10⁻⁶ M) or U46619. Once a stable plateau of contraction is reached, add a single dose of an endothelium-dependent vasodilator like acetylcholine (ACh, approximately 10⁻⁶ M). A relaxation of more than 50% indicates intact and functional endothelium[5]. In endothelium-denuded rings, this relaxation will be absent or significantly reduced.

  • Generation of Concentration-Response Curves: After washing out the ACh and allowing the rings to return to baseline tension, pre-contract the rings again with the same vasoconstrictor. Once a stable contraction is achieved, add the test compound in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻⁹ M to 10⁻⁴ M). Record the relaxation response at each concentration until a maximal response is observed or the highest concentration is reached[6].

Data Presentation and Analysis

The relaxation at each concentration of the test compound is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Calculation: Percentage Relaxation = [ (Tension before compound - Tension after compound) / (Tension before compound - Baseline tension) ] x 100

The results are typically plotted as a concentration-response curve, with the logarithm of the compound concentration on the x-axis and the percentage relaxation on the y-axis. The potency of the compound is often expressed as the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal relaxation.

Table 2: Sample Data for Vasorelaxant Effect of a Test Compound on Phenylephrine-Pre-contracted Aortic Rings

Concentration (log M)Mean Relaxation (%) ± SEM (Endothelium-Intact)Mean Relaxation (%) ± SEM (Endothelium-Denuded)
-9.02.5 ± 0.81.2 ± 0.4
-8.58.7 ± 1.53.1 ± 0.9
-8.025.4 ± 3.27.8 ± 1.8
-7.548.9 ± 4.115.2 ± 2.5
-7.075.3 ± 3.828.6 ± 3.1
-6.592.1 ± 2.545.7 ± 4.0
-6.098.6 ± 1.962.3 ± 4.5
-5.599.2 ± 1.575.1 ± 3.9
-5.099.5 ± 1.281.4 ± 3.2

Signaling Pathways and Workflow

Nitric Oxide-cGMP Signaling Pathway

A primary mechanism of endothelium-dependent vasorelaxation involves the nitric oxide (NO) signaling pathway. Agonists like acetylcholine bind to G protein-coupled receptors (GPCRs) on endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS)[9]. eNOS produces NO, which then diffuses to the adjacent vascular smooth muscle cells[9][10]. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine monophosphate (cGMP)[10][11]. Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium concentration and dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation[11][12].

NO_Signaling_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Agonist Agonist (e.g., ACh) GPCR GPCR Agonist->GPCR Binds eNOS_inactive eNOS (inactive) GPCR->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active Substrate sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses & Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Produces GTP GTP GTP->sGC_active Substrate PKG PKG cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation Promotes

Caption: Nitric Oxide (NO)-cGMP signaling pathway in vasorelaxation.

Experimental Workflow

The workflow for the ex vivo vasorelaxation assay involves several sequential steps, from tissue preparation to data analysis. This ensures a systematic and reproducible assessment of the test compound's effects.

Experimental_Workflow arrow arrow A 1. Animal Euthanasia & Aorta Dissection B 2. Aorta Cleaning & Sectioning into Rings A->B C 3. Mounting Rings in Organ Bath B->C D 4. Equilibration (60 min) C->D E 5. Viability Test (High K+ Contraction) D->E F 6. Endothelial Integrity Test (PE Pre-contraction + ACh) E->F G 7. Pre-contraction with Vasoconstrictor (PE) F->G H 8. Cumulative Addition of Test Compound G->H I 9. Data Recording (Tension Changes) H->I J 10. Data Analysis (% Relaxation, EC50) I->J

Caption: Workflow for ex vivo vasorelaxation assay.

Conclusion

The protocol detailed in this application note provides a reliable framework for the initial screening and mechanistic characterization of potential vasorelaxant compounds. By employing ex vivo aortic ring preparations, researchers can efficiently determine the potency and efficacy of new therapeutic agents and explore their dependence on the vascular endothelium. This methodology is a cornerstone of preclinical cardiovascular pharmacology.

References

Application Notes and Protocols: GS-389 Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive searches for a chemical compound or drug substance designated as "GS-389" have not yielded any publicly available information. The identifier "this compound" is primarily associated with a coaxial cable cutter/crimper manufactured by Gardner Bender. Additionally, it has appeared as part of an identifier for a U.S. Geological Survey Open-File Report.

Due to the absence of any scientific literature or technical data on a compound named this compound, it is not possible to provide specific application notes or protocols for its solution preparation and stability. The following sections are therefore provided as a general template and guide for establishing such protocols, should information on "this compound" become available in the future. Researchers and drug development professionals would need to adapt these general methodologies to the specific physicochemical properties of the compound .

General Principles of Solution Preparation

The preparation of a solution for a novel compound requires careful consideration of its solubility, the intended use of the solution, and the stability of the compound in the chosen solvent system.

1.1. Solvent Selection:

The choice of solvent is critical and will depend on the polarity and functional groups of the compound. A general solvent screening should be performed using a range of common pharmaceutical solvents.

Table 1: Example Solvent Screening Data

SolventSolubility (mg/mL) at 25°CObservations
Water< 0.1Insoluble
PBS (pH 7.4)< 0.1Insoluble
Ethanol10Soluble
DMSO> 50Freely Soluble
Polyethylene Glycol 40025Soluble
Propylene Glycol15Soluble

1.2. Protocol for Solution Preparation (General Example):

This protocol outlines a general procedure for preparing a stock solution. The specific details would need to be determined based on the compound's properties.

  • Weighing: Accurately weigh the desired amount of the active pharmaceutical ingredient (API) using a calibrated analytical balance.

  • Solvent Addition: Add a portion of the chosen solvent to the weighing vessel to ensure all the powder is transferred.

  • Dissolution: Transfer the slurry to a calibrated volumetric flask. Add the remaining solvent to near the final volume. Use sonication or vortexing to aid dissolution if necessary.

  • Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with the solvent and mix thoroughly.

  • Filtration: Filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove any particulate matter.

Diagram 1: General Workflow for Solution Preparation

G cluster_prep Solution Preparation Workflow A Weigh API B Add Solvent A->B C Dissolve B->C D Adjust Volume C->D E Filter D->E

Caption: A generalized workflow for the preparation of a stock solution.

General Principles of Stability Studies

Stability studies are essential to determine the shelf-life of a drug substance or product and to identify any degradation products. These studies involve subjecting the compound to various environmental conditions over time.

2.1. Forced Degradation Studies:

Forced degradation (or stress testing) is performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Table 2: Example Forced Degradation Conditions and Results

ConditionTimeDegradation (%)Major Degradants
0.1 N HCl24 h15Degradant A, Degradant B
0.1 N NaOH24 h30Degradant C
3% H₂O₂24 h10Degradant D
Heat (80°C)48 h5Minor peaks observed
Light (ICH Q1B)10 days2No significant degradation

2.2. Long-Term and Accelerated Stability Studies:

These studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines.

Table 3: Example Long-Term and Accelerated Stability Protocol

Study TypeStorage ConditionTesting Time Points
Long-Term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

2.3. Protocol for a Stability Study (General Example):

  • Sample Preparation: Prepare multiple aliquots of the this compound solution in appropriate vials.

  • Initial Analysis (Time 0): Analyze a set of samples immediately after preparation to establish the initial concentration and purity.

  • Storage: Place the remaining samples in stability chambers under the desired conditions (e.g., long-term, accelerated).

  • Time Point Analysis: At each scheduled time point, remove a set of samples from the stability chambers and allow them to equilibrate to room temperature.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC). Key parameters to assess include appearance, pH, assay, and purity/degradation products.

Diagram 2: Process of a Typical Stability Study

G cluster_stability Stability Study Workflow A Prepare Samples B Initial Analysis (T=0) A->B C Place in Stability Chambers B->C D Analyze at Time Points C->D E Data Evaluation D->E

Caption: A flowchart illustrating the key steps in a stability study.

Analytical Methods (General)

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.

3.1. Example HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-dependent gradient would be developed to ensure separation of all relevant peaks.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength determined by the compound's absorbance maximum.

  • Injection Volume: 10 µL

While specific details for "this compound" are unavailable, the general principles, protocols, and templates provided in these application notes can serve as a valuable resource for researchers and scientists in the field of drug development. The successful preparation of stable solutions and the thorough evaluation of a compound's stability are critical milestones in the journey from discovery to clinical application. All experimental work should be guided by the specific physicochemical properties of the compound and should adhere to relevant regulatory guidelines.

Application Notes & Protocols for the Analytical Detection of GS-389

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-389, identified as (±)-O,O-Dimethylcoclaurine, is a tetrahydroisoquinoline alkaloid related to higenamine. As a compound of interest in pharmaceutical research and development, robust and reliable analytical methods for its detection and quantification are crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the analysis of this compound in biological matrices and pharmaceutical formulations, based on established methods for structurally similar tetrahydroisoquinoline alkaloids.

Principle

The analytical methods outlined below are based on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. These techniques offer the high sensitivity and selectivity required for the accurate quantification of this compound in complex matrices. The provided protocols are adapted from validated methods for coclaurine, N-methylcoclaurine, and higenamine, and are proposed as a starting point for the development of a specific validated assay for this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC and LC-MS/MS methods for the analysis of tetrahydroisoquinoline alkaloids, which can be expected for a validated this compound assay.

ParameterHPLC-UVLC-MS/MS
Linearity Range 10 - 1000 ng/mL0.1 - 500 ng/mL
Limit of Detection (LOD) ~5 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~10 ng/mL~0.1 ng/mL
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human plasma, adapted from a validated method for higenamine.[1]

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample.

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Instrumentation

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

3. Sample Preparation (Solid Phase Extraction)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and the IS. For this compound (O,O-Dimethylcoclaurine, C19H23NO3), the protonated molecule [M+H]+ would be m/z 314.17. Product ions would need to be determined experimentally.

5. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of this compound into blank plasma.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Process calibration standards and QC samples alongside the unknown samples.

Protocol 2: HPLC-UV Method for the Determination of this compound in a Pharmaceutical Formulation

This protocol provides a general method for the quantification of this compound in a solid dosage form.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Phosphoric acid or formic acid, analytical grade

  • Placebo of the pharmaceutical formulation

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Sample Preparation

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound.

  • Transfer to a volumetric flask and add a suitable diluent (e.g., 50% methanol in water).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the diluent and mix well.

  • Filter an aliquot through a 0.45 µm syringe filter before injection.

4. HPLC Conditions

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by scanning a standard solution of this compound (likely in the range of 230-280 nm).

  • Injection Volume: 20 µL

5. Calibration

  • Prepare a stock solution of the this compound reference standard in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.

Visualizations

Experimental_Workflow_LCMSMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection lc_separation Chromatographic Separation (C18) lc_injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Workflow for this compound analysis in plasma by LC-MS/MS.

Signaling_Pathway_Placeholder GS389 This compound (O,O-Dimethylcoclaurine) PDE Phosphodiesterase (PDE) Inhibition GS389->PDE inhibits cGMP Increased cGMP Levels PDE->cGMP leads to Vasodilation Vasodilation cGMP->Vasodilation promotes

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for GS-389, a Novel cGMP Phosphodiesterase Inhibitor, in Preclinical In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of GS-389, a novel tetrahydroisoquinoline analog with potent vasorelaxant properties mediated through the inhibition of cyclic guanosine monophosphate (cGMP) phosphodiesterase. Due to the limited availability of specific preclinical data for a compound explicitly named "this compound," this document presents an exemplary protocol based on established methodologies for potent phosphodiesterase 5 (PDE5) inhibitors in small and large animal models. The provided information is intended to serve as a guide for researchers designing in vivo studies to evaluate the pharmacodynamic and pharmacokinetic properties of this compound and similar compounds.

Introduction

This compound is a novel tetrahydroisoquinoline derivative that has demonstrated significant vasorelaxant effects by inhibiting cGMP-specific phosphodiesterase, leading to increased intracellular levels of cGMP in vascular smooth muscle cells.[1] This mechanism of action suggests potential therapeutic applications in conditions characterized by endothelial dysfunction and impaired vasodilation, such as hypertension and other cardiovascular diseases. The following protocols and data tables are designed to guide the preclinical in vivo evaluation of this compound.

Quantitative Data Summary

The following table summarizes exemplary dosage and administration data for a potent phosphodiesterase 5 (PDE5) inhibitor, EMD-360527, which can be used as a starting point for dose-range finding studies with this compound in a large animal model.

CompoundAnimal ModelDosageRoute of AdministrationKey FindingsReference
EMD-360527Swine300 μg·kg⁻¹·min⁻¹Intravenous (iv)Produced coronary resistance vessel dilation.[2]

Experimental Protocols

In Vivo Vasodilation Assessment in a Rodent Model

This protocol describes a method to assess the vasorelaxant effects of this compound in an anesthetized rat model.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in saline)

  • Anesthetic (e.g., sodium pentobarbital)

  • Saline solution

  • Pressure transducer and data acquisition system

  • Catheters

Procedure:

  • Acclimatize male Sprague-Dawley rats (250-300g) for at least one week under standard laboratory conditions.

  • Anesthetize the rats with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).

  • Insert a catheter into the carotid artery to monitor blood pressure and heart rate.

  • Insert a catheter into the jugular vein for intravenous administration of this compound or vehicle.

  • Allow the animal to stabilize for at least 30 minutes after catheterization.

  • Record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Administer ascending doses of this compound (e.g., 0.1, 0.3, 1, 3 mg/kg) or vehicle intravenously.

  • Continuously monitor and record MAP and HR for at least 30 minutes after each dose.

  • At the end of the experiment, euthanize the animal using an approved method.

Data Analysis:

Calculate the change in MAP and HR from baseline for each dose of this compound and the vehicle control. Plot dose-response curves to determine the potency and efficacy of this compound as a vasodilator.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis acclimatization Acclimatization anesthesia Anesthesia acclimatization->anesthesia catheterization Catheterization (Carotid Artery & Jugular Vein) anesthesia->catheterization stabilization Stabilization catheterization->stabilization baseline Baseline Measurement (MAP & HR) stabilization->baseline administration IV Administration (this compound or Vehicle) baseline->administration monitoring Continuous Monitoring administration->monitoring data_recording Data Recording monitoring->data_recording analysis Calculate Change in MAP & HR data_recording->analysis dose_response Generate Dose-Response Curves analysis->dose_response

Experimental workflow for in vivo vasodilation assessment.

Signaling Pathway

This compound exerts its vasorelaxant effect by inhibiting cGMP-specific phosphodiesterase. This leads to an accumulation of cGMP in vascular smooth muscle cells, resulting in vasodilation.

This compound Mechanism of Action Diagram

signaling_pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Vasodilation cGMP->Relaxation promotes GMP 5'-GMP PDE5->GMP hydrolyzes cGMP to GS389 This compound GS389->PDE5 inhibits

Signaling pathway of this compound-mediated vasodilation.

Conclusion

The provided application notes and protocols offer a foundational framework for the in vivo investigation of this compound, a novel tetrahydroisoquinoline-based cGMP phosphodiesterase inhibitor. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental objectives and available resources. Careful dose-range finding studies and appropriate control groups are essential for obtaining robust and reproducible data. The elucidation of the in vivo pharmacological profile of this compound will be crucial in determining its therapeutic potential.

References

Application Notes and Protocols for GS-389 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

It appears there has been a misunderstanding regarding the nature of "GS-389." Our comprehensive search of publicly available scientific literature and databases has not yielded any information on a compound or molecule designated as "this compound" for use in cell culture assays or drug development.

The term "this compound" predominantly corresponds to a model number for a coaxial cable cutter and stripper tool manufactured by Gardner Bender.

Therefore, we are unable to provide the requested Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams, as there is no scientific basis for the use of a tool in cell culture experiments.

We recommend verifying the name and designation of the compound of interest. If you have a different identifier or further details, please provide them so we can conduct a more accurate search.

Application Notes and Protocols for cGMP Level Measurement

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a multitude of physiological processes, including vasodilation, neurotransmission, and retinal phototransduction.[1] Its intracellular concentration is tightly regulated by the synthetic activity of guanylyl cyclases (GC) and the degradative action of phosphodiesterases (PDEs).[2][3][4] Dysregulation of the cGMP signaling pathway is implicated in various pathologies, making the accurate measurement of cGMP levels essential for both basic research and drug development.[5][6][7][8]

This document provides detailed protocols and application notes for the measurement of cGMP levels in biological samples. While the initial query referenced "GS-389," this designation corresponds to a commercial coaxial cable tool and not a known chemical or biological reagent for cGMP measurement. Therefore, these notes will focus on established and widely used methodologies for cGMP quantification.

The cGMP Signaling Pathway

The canonical cGMP signaling pathway begins with the activation of guanylyl cyclases. Soluble guanylyl cyclase (sGC) is a key enzyme in this pathway, typically activated by nitric oxide (NO).[9] This activation leads to the conversion of guanosine triphosphate (GTP) to cGMP. The downstream effects of cGMP are mediated by several effector proteins, including cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and phosphodiesterases (PDEs).[3][4] PDEs, in turn, hydrolyze cGMP to the inactive 5'-GMP, thus terminating the signal.[2]

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Downstream Downstream Cellular Effects (e.g., Vasodilation) PKG->Downstream Phosphorylates Targets

Figure 1: Simplified cGMP signaling pathway.

Techniques for Measuring cGMP Levels

Several methods are available for the quantification of cGMP in biological samples, each with its own advantages and limitations. The choice of method often depends on the sample type, the required sensitivity, and the available equipment.

Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISAs are a common and relatively straightforward method for measuring cGMP concentrations in a variety of samples, including homogenized tissues.[9]

Principle: This assay is based on the competition between cGMP in the sample and a fixed amount of labeled cGMP for a limited number of binding sites on a cGMP-specific antibody. The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.

Experimental Protocol for cGMP ELISA:

  • Sample Preparation:

    • Homogenize solid tissues in an appropriate buffer (e.g., 0.1 M HCl) to inactivate phosphodiesterases and prevent cGMP degradation.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant for analysis. The protocol for this can be adapted from methods used for pig tissues, which involves homogenization followed by competitive ELISA on the processed samples.[9]

  • Assay Procedure (based on a typical commercial kit):

    • Add standards, controls, and prepared samples to the wells of a microplate pre-coated with a cGMP-specific antibody.

    • Add a fixed amount of cGMP-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) that will react with the HRP to produce a colored product.

    • Stop the reaction with a stop solution.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

    • Normalize the cGMP concentration to the amount of tissue or protein in the original sample (e.g., nmol of cGMP per gram of tissue).[9]

ELISA_Workflow cluster_prep Sample & Plate Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Sample_Prep 1. Homogenize Tissue & Prepare Supernatant Add_Reagents 2. Add Samples/Standards, cGMP-HRP Conjugate to Antibody-Coated Plate Sample_Prep->Add_Reagents Incubate 3. Incubate for Competitive Binding Add_Reagents->Incubate Wash 4. Wash Unbound Reagents Incubate->Wash Add_Substrate 5. Add Substrate Solution Wash->Add_Substrate Stop_Reaction 6. Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance 7. Read Absorbance Stop_Reaction->Read_Absorbance Standard_Curve 8. Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Conc 9. Calculate Sample cGMP Concentration Standard_Curve->Calculate_Conc

Figure 2: General workflow for a competitive cGMP ELISA.
Radioimmunoassay (RIA)

RIA is a highly sensitive method for cGMP measurement, though it involves the use of radioactive materials.

Principle: Similar to ELISA, RIA is a competitive binding assay. A radiolabeled cGMP (e.g., [3H]cGMP) competes with the unlabeled cGMP in the sample for binding to a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the sample's cGMP concentration.

Experimental Protocol for cGMP RIA:

  • Sample Preparation: Prepare tissue or cell lysates as described for the ELISA protocol.

  • Assay Procedure:

    • In assay tubes, combine the sample or cGMP standard, a fixed amount of [3H]cGMP, and the cGMP-specific antibody.

    • Incubate to allow for competitive binding.

    • Precipitate the antibody-bound cGMP (e.g., using a secondary antibody or ammonium sulfate).

    • Centrifuge to pellet the precipitate.

    • Decant the supernatant.

    • Measure the radioactivity in the pellet using a scintillation counter.

  • Data Analysis:

    • Construct a standard curve by plotting the radioactivity of the standards against their cGMP concentrations.

    • Determine the cGMP concentration in the samples from the standard curve.

    • Correct for recovery and background radioactivity.

Data Presentation

Quantitative data from cGMP measurement experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Sample GroupTreatmentncGMP Concentration (pmol/mg protein)Standard Deviation
ControlVehicle615.22.1
ExperimentalDrug X (10 µM)645.85.3
Positive ControlPDE5 Inhibitor662.57.9

Table 1: Example of quantitative data summary for a cGMP measurement experiment.

Applications in Drug Development

The measurement of cGMP levels is crucial in the development of drugs that target the cGMP signaling pathway. For instance, inhibitors of phosphodiesterase type 5 (PDE5), such as sildenafil, are used to treat erectile dysfunction and pulmonary hypertension by preventing the breakdown of cGMP and thereby increasing its intracellular levels.[2][10][11] Conversely, activators of sGC can also elevate cGMP levels and are being investigated for various cardiovascular diseases.[7] Accurate cGMP assays are essential for determining the efficacy and mechanism of action of such compounds.

Conclusion

The accurate quantification of cGMP is fundamental to understanding its role in health and disease and for the development of novel therapeutics. While a variety of techniques are available, competitive immunoassays like ELISA and RIA remain the most common methods. The choice of assay should be guided by the specific research question, sample type, and available resources. Adherence to detailed and validated protocols is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols: The Role of GSK3β Serine 389 Phosphorylation in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Recent cardiovascular research has identified a key regulatory mechanism involving the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) at the serine 389 (S389) position. This post-translational modification is emerging as a critical factor in cardiomyocyte health and disease, influencing cellular growth, survival under ischemic stress, and the development of cardiac hypertrophy.[1] While GSK3β is known to be inactivated by phosphorylation at serine 9 (S9), the distinct role of S389 phosphorylation has been a subject of more recent investigation.[1] Studies have shown that increased phosphorylation of GSK3β at S389 is observed in the hearts of patients with dilated and ischemic cardiomyopathy, as well as in animal models of cardiac stress.[1] This suggests that modulating GSK3β S389 phosphorylation could be a novel therapeutic strategy for various cardiovascular diseases. These notes provide an overview of the signaling pathways, experimental protocols, and key data related to the study of GSK3β S389 phosphorylation in a cardiovascular context.

Signaling Pathway

The phosphorylation of GSK3β at Serine 389 plays a crucial role in cardiomyocyte signaling, particularly in the context of hypertrophy and survival. Mechanistically, this modification has been linked to the regulation of the mTOR complex 1 (mTORC1) signaling pathway.[1] Defective GSK3β S389 phosphorylation is associated with an increase in the phosphorylation of the p70S6K kinase, a downstream target of mTORC1, which is a key regulator of protein synthesis and cell growth.[1] This suggests that GSK3β S389 phosphorylation acts as a brake on the mTORC1 pathway, thereby attenuating hypertrophic growth in cardiomyocytes.

GSK3B_S389_Signaling_Pathway cluster_0 Cardiomyocyte Cardiac_Stress Cardiac Stress (e.g., Ischemia, Dilated Cardiomyopathy) GSK3B_S389_P Increased GSK3β S389 Phosphorylation Cardiac_Stress->GSK3B_S389_P mTORC1 mTORC1 Signaling GSK3B_S389_P->mTORC1 Inhibits Survival Cardiomyocyte Survival GSK3B_S389_P->Survival Enhances p70S6K p70S6K Phosphorylation mTORC1->p70S6K Activates Hypertrophy Cardiomyocyte Hypertrophy p70S6K->Hypertrophy Promotes

GSK3β S389 phosphorylation pathway in cardiomyocytes.

Experimental Protocols

1. Adenoviral Transduction of Primary Cardiomyocytes

This protocol is designed to study the effects of different GSK3β mutations on cardiomyocyte function.

  • Cell Culture: Isolate primary adult rat cardiomyocytes and culture them in an appropriate medium.

  • Adenoviral Constructs: Utilize adenoviruses encoding for wild-type (WT) GSK3β, a constitutively active mutant (S9A), a mutant lacking the S389 phosphorylation site (S389A), and a double mutant (S9A/S389A). A LacZ-expressing adenovirus can be used as a control.

  • Transduction: Infect the cultured cardiomyocytes with the different adenoviral constructs. The multiplicity of infection (MOI) should be optimized for efficient gene expression without causing significant cytotoxicity.

  • Incubation: Incubate the transduced cells for 24-48 hours to allow for sufficient expression of the recombinant proteins before proceeding with functional assays.

2. Hypoxia-Reoxygenation Injury Model

This protocol simulates ischemic injury in vitro.

  • Hypoxia: After adenoviral transduction, subject the cardiomyocytes to hypoxic conditions. This is typically achieved by placing the cell culture plates in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a defined period (e.g., 4 hours).

  • Reoxygenation: Following the hypoxic period, return the cells to a normoxic incubator (95% air, 5% CO2) for a period of reoxygenation (e.g., 18-24 hours).

  • Assessment of Cell Viability: Measure cardiomyocyte death by quantifying the release of adenylate kinase into the culture medium using a commercially available kit.

3. Analysis of Cardiomyocyte Hypertrophy

This protocol assesses changes in cardiomyocyte size and protein synthesis.

  • Agonist Stimulation: Treat transduced cardiomyocytes with a hypertrophic agonist, such as phenylephrine, to induce cell growth.

  • Protein Synthesis Measurement: Quantify the rate of protein synthesis by measuring the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into newly synthesized proteins.

  • Cell Size Measurement: Alternatively, cell size can be determined by microscopy and image analysis software to measure the surface area of individual cardiomyocytes.

Data Presentation

Table 1: Effect of GSK3β Mutations on Cardiomyocyte Viability under Hypoxia-Reoxygenation

GSK3β MutantRelative Cell Viability (%)
Control (LacZ)100
GSK3β WT~95
GSK3β S9A~70
GSK3β S389A~65
GSK3β S9A/S389A~50

Note: Data are representative values based on published findings and should be experimentally determined.[1]

Table 2: Effect of GSK3β Mutations on Agonist-Induced Cardiomyocyte Protein Synthesis

GSK3β MutantRelative Protein Synthesis Rate (%)
Control (LacZ)100
GSK3β WT~110
GSK3β S9A~150
GSK3β S389A~160
GSK3β S9A/S389A~180

Note: Data are representative values based on published findings and should be experimentally determined.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of GSK3β S389 phosphorylation in cardiomyocytes.

Experimental_Workflow cluster_assays Functional Assays Isolate_Cells Isolate Primary Cardiomyocytes Adenoviral_Transduction Adenoviral Transduction (WT, S9A, S389A, S9A/S389A, LacZ) Isolate_Cells->Adenoviral_Transduction Hypoxia_Reoxygenation Hypoxia-Reoxygenation Injury Adenoviral_Transduction->Hypoxia_Reoxygenation Hypertrophy_Stimulation Hypertrophic Agonist Stimulation Adenoviral_Transduction->Hypertrophy_Stimulation Viability_Assay Measure Cell Viability (Adenylate Kinase Release) Hypoxia_Reoxygenation->Viability_Assay Protein_Synthesis_Assay Measure Protein Synthesis ([3H]-Leucine Incorporation) Hypertrophy_Stimulation->Protein_Synthesis_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Protein_Synthesis_Assay->Data_Analysis

Workflow for studying GSK3β S389 phosphorylation.

References

Application Notes and Protocols for Studying Signal Transduction Pathways with an IL-18 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Note on Compound Identification: The initial topic "GS-389" is ambiguous and corresponds to multiple unrelated products. Based on the context of studying signal transduction pathways in a research and drug development setting, this document will focus on CMK389 , an investigational antibody therapeutic that targets the Interleukin-18 (IL-18) signaling pathway. The principles and protocols described herein are applicable to the study of similar antibody-based inhibitors of cytokine signaling.

Audience: Researchers, scientists, and drug development professionals.

Introduction to CMK389 and its Mechanism of Action

CMK389 is an investigational monoclonal antibody designed to target and neutralize Interleukin-18 (IL-18). IL-18 is a pro-inflammatory cytokine that plays a crucial role in various inflammatory and autoimmune diseases. By binding to IL-18, CMK389 prevents the cytokine from interacting with its receptor complex (IL-18Rα/IL-18Rβ), thereby inhibiting downstream signaling cascades.[1] This inhibitory action makes CMK389 a valuable tool for studying the role of the IL-18 pathway in disease models and for the potential therapeutic intervention in inflammatory conditions such as chronic pulmonary sarcoidosis and atopic dermatitis.[1][2][3]

The IL-18 signaling pathway is a key component of the innate and adaptive immune response. Upon binding of IL-18 to its receptor, a signaling cascade is initiated that involves the recruitment of MyD88, activation of IRAK (Interleukin-1-receptor-associated kinase), and subsequent activation of transcription factors such as NF-κB and AP-1. This leads to the production of other pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ), which is a hallmark of IL-18 activity.

Quantitative Data for Characterization

The following table summarizes the typical quantitative data generated to characterize a therapeutic antibody like CMK389. Specific values for CMK389 are proprietary to the manufacturer and not publicly available. The data presented here are representative examples.

ParameterDescriptionRepresentative Value
Binding Affinity (KD) The equilibrium dissociation constant, which measures the binding affinity of CMK389 to human IL-18. A lower KD indicates a higher affinity.1.5 nM
IC50 (ELISA) The concentration of CMK389 that produces 50% inhibition of IL-18 binding to its receptor in a competitive ELISA format.5 nM
EC50 (Neutralization Assay) The concentration of CMK389 required to neutralize 50% of the biological activity of IL-18, typically measured by the inhibition of IFN-γ production in a cell-based assay.10 nM
On-rate (ka) The association rate constant for the binding of CMK389 to IL-18.2 x 105 M-1s-1
Off-rate (kd) The dissociation rate constant for the dissociation of the CMK389/IL-18 complex.3 x 10-4 s-1

Signaling Pathway and Mechanism of Action

The following diagram illustrates the IL-18 signaling pathway and the inhibitory action of CMK389.

IL18_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-18 IL-18 IL-18R IL-18 Receptor (IL-18Rα/IL-18Rβ) IL-18->IL-18R Binds CMK389 CMK389 (Antibody) CMK389->IL-18 Blocks MyD88 MyD88 IL-18R->MyD88 Recruits IRAK IRAK MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates NF-kB NF-κB TRAF6->NF-kB Activates AP-1 AP-1 TRAF6->AP-1 Activates Gene Expression Pro-inflammatory Gene Expression NF-kB->Gene Expression AP-1->Gene Expression IFN-g IFN-γ Gene Expression->IFN-g Leads to Production

Figure 1: IL-18 Signaling Pathway and Inhibition by CMK389.

Experimental Protocols

Protocol 1: Competitive ELISA for IL-18 Binding Inhibition

This protocol determines the ability of CMK389 to block the binding of IL-18 to its receptor.

Experimental Workflow:

ELISA_Workflow A Coat plate with recombinant IL-18Rα B Block with BSA A->B C Incubate with a mixture of biotinylated IL-18 and serial dilutions of CMK389 B->C D Wash plate C->D E Add Streptavidin-HRP D->E F Wash plate E->F G Add TMB Substrate F->G H Stop reaction and read absorbance at 450 nm G->H I Calculate IC50 H->I

Figure 2: Workflow for Competitive ELISA.

Materials:

  • 96-well ELISA plates

  • Recombinant human IL-18Rα

  • Biotinylated recombinant human IL-18

  • CMK389 or test antibody

  • Bovine Serum Albumin (BSA)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with 100 µL of 1 µg/mL recombinant human IL-18Rα in PBS overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with 200 µL of 1% BSA in PBS for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of CMK389.

  • In a separate plate, pre-incubate the CMK389 dilutions with a constant concentration of biotinylated IL-18 (e.g., 100 ng/mL) for 30 minutes.

  • Transfer 100 µL of the antibody/IL-18 mixture to the coated and blocked ELISA plate. Incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of Streptavidin-HRP diluted in 1% BSA/PBS to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm on a plate reader.

  • Plot the absorbance against the log of the CMK389 concentration and determine the IC50 value.

Protocol 2: IL-18 Neutralization Assay

This cell-based assay measures the ability of CMK389 to inhibit IL-18-induced IFN-γ production in NK-92 cells.

Experimental Workflow:

Neutralization_Workflow A Seed NK-92 cells in a 96-well plate B Pre-incubate IL-18 with serial dilutions of CMK389 A->B C Add the IL-18/CMK389 mixture to the cells B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Measure IFN-γ concentration by ELISA E->F G Calculate EC50 F->G

Figure 3: Workflow for IL-18 Neutralization Assay.

Materials:

  • NK-92 cell line

  • Complete cell culture medium

  • Recombinant human IL-18

  • CMK389 or test antibody

  • 96-well cell culture plates

  • Human IFN-γ ELISA kit

Procedure:

  • Seed NK-92 cells into a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete medium.

  • In a separate plate, prepare serial dilutions of CMK389.

  • Add a constant concentration of recombinant human IL-18 (e.g., 20 ng/mL, a concentration that gives a submaximal response) to each CMK389 dilution.

  • Pre-incubate the IL-18/CMK389 mixtures for 1 hour at 37°C.

  • Add 100 µL of the IL-18/CMK389 mixtures to the wells containing the NK-92 cells.

  • Include controls for untreated cells and cells treated with IL-18 alone.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.

  • Plot the IFN-γ concentration against the log of the CMK389 concentration and determine the EC50 value.

Protocol 3: Western Blot for Downstream Signaling

This protocol is for analyzing the effect of CMK389 on the phosphorylation of downstream signaling molecules like NF-κB p65.

Materials:

  • Cell line responsive to IL-18 (e.g., KG-1 cells)

  • Recombinant human IL-18

  • CMK389 or test antibody

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed KG-1 cells in a 6-well plate and grow to 80% confluency.

  • Starve the cells in serum-free medium for 4 hours.

  • Pre-treat the cells with different concentrations of CMK389 for 1 hour.

  • Stimulate the cells with 50 ng/mL of IL-18 for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-NF-κB p65) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total NF-κB p65 and a loading control like β-actin.

Protocol 4: Cell Viability Assay

This protocol assesses whether CMK389 has any direct cytotoxic effects on cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • CMK389 or test antibody

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow the cells to adhere overnight.

  • Add serial dilutions of CMK389 to the cells. Include an untreated control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubate for 24-72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the untreated control.

Conclusion

CMK389, as an inhibitor of IL-18, provides a targeted approach to dissect the role of this cytokine in inflammatory signaling pathways. The protocols outlined in this document provide a framework for characterizing the binding, neutralization, and downstream cellular effects of CMK389 and similar antibody-based therapeutics. These methods are fundamental for both basic research into IL-18 biology and the preclinical development of novel anti-inflammatory drugs.

References

Troubleshooting & Optimization

optimizing GS-389 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Initial searches for a research compound specifically named "GS-389" did not yield information pertinent to a substance used in laboratory experiments for drug development or scientific research. The identifier "this compound" is predominantly associated with a commercial cable cutter and crimper tool.[1][2][3][4] Another similarly named product, GT 389-255, is a conjugate for the treatment of obesity.[5]

This guide has been developed based on general principles of optimizing compound concentrations in cell-based assays and Gs-coupled protein signaling pathways, as specific information for a research compound "this compound" is not publicly available. Researchers should adapt these general guidelines to their specific compound and experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new compound like this compound in a cell-based assay?

A1: For a novel compound with unknown potency, it is advisable to start with a wide concentration range in a dose-response experiment. A common starting point is a high concentration of 10 µM to 100 µM, followed by serial dilutions (e.g., 1:3 or 1:10) to cover several orders of magnitude. This initial screen will help determine the potency range and guide the design of more focused experiments.

Q2: How can I determine the optimal incubation time for my compound?

A2: The optimal incubation time depends on the specific assay and the mechanism of action of the compound. A time-course experiment is recommended. This involves treating cells with a fixed concentration of the compound (ideally a concentration that elicits a mid-to-high response from the initial dose-response curve) and measuring the effect at various time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs). The optimal time point is typically where the maximal effect is observed before cytotoxicity or secondary effects become significant.

Q3: I am not observing any effect with my compound. What are some potential reasons?

A3: Several factors could contribute to a lack of an observable effect:

  • Compound Potency: The compound may have low potency, requiring higher concentrations than initially tested.

  • Solubility: The compound may have poor solubility in the assay buffer, leading to a lower effective concentration. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the final assay medium.

  • Cell Health: The cells may not be healthy or at the optimal density. Always check cell viability and ensure consistent cell seeding.

  • Assay Sensitivity: The assay may not be sensitive enough to detect small changes. Consider using a more sensitive detection method or optimizing assay conditions (e.g., substrate concentration, antibody dilutions).

  • Incorrect Target: The compound may not be active against the intended target in your specific cell line or experimental model.

Q4: My compound is showing cytotoxicity at higher concentrations. How can I mitigate this?

A4: Cytotoxicity can confound experimental results. To address this:

  • Lower Concentrations: Use the lowest effective concentration that still provides a robust signal in your functional assay.

  • Shorter Incubation Times: Reduce the incubation time to the minimum required to observe the desired effect.

  • Different Cell Line: Some cell lines may be more sensitive to the cytotoxic effects of a compound. Consider testing in a different, more robust cell line if possible.

  • Formulation: Investigate different formulation strategies to improve compound solubility and reduce aggregation, which can sometimes contribute to toxicity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice proper pipetting technique. Avoid using the outermost wells of the plate if edge effects are suspected.
Low signal-to-background ratio Suboptimal reagent concentrations, insufficient incubation time, low compound potency.Optimize the concentrations of all assay reagents (e.g., antibodies, substrates). Perform a time-course experiment to determine the optimal incubation period. If potency is low, consider synthesizing more potent analogs if applicable.
Inconsistent results between experiments Variation in cell passage number, different batches of reagents, fluctuations in incubator conditions (temperature, CO2).Use cells within a defined passage number range. Use the same lot of critical reagents whenever possible. Regularly calibrate and monitor incubator conditions.
Precipitation of the compound in the assay medium Poor compound solubility.Decrease the final concentration of the compound. Increase the percentage of the organic solvent (e.g., DMSO) in the final assay medium, ensuring it does not exceed a level that affects cell viability (typically <0.5%).

Experimental Protocols

Protocol 1: Initial Dose-Response Experiment

This protocol outlines a general procedure for determining the potency (EC50 or IC50) of a novel compound in a cell-based assay.

Materials:

  • Cells of interest

  • Cell culture medium

  • Test compound (e.g., "this compound")

  • DMSO (or other suitable solvent)

  • 96-well or 384-well assay plates

  • Assay-specific detection reagents

Procedure:

  • Cell Seeding: Seed cells into the assay plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Serial Dilutions: Perform serial dilutions of the compound stock to create a range of concentrations. For an initial screen, a 10-point, 1:3 dilution series starting from 10 µM is common.

  • Compound Addition: Add the diluted compound to the corresponding wells of the cell plate. Include vehicle control wells (containing only the solvent at the same final concentration as the compound wells).

  • Incubation: Incubate the plate for the desired period at 37°C.

  • Assay Detection: Perform the assay-specific detection steps (e.g., add detection reagents, measure luminescence, fluorescence, or absorbance).

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.

Protocol 2: cAMP Assay for Gs-Coupled Receptor Activation

This protocol is for measuring the increase in intracellular cyclic AMP (cAMP) upon activation of a Gs-coupled receptor.

Materials:

  • Cells expressing the Gs-coupled receptor of interest

  • Stimulation buffer

  • Test agonist (e.g., "this compound")

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired density.[6]

  • Compound and Cell Plating: Dispense the test compound at various concentrations into an assay plate. Add the cell suspension to each well.

  • Incubation: Incubate the plate at room temperature or 37°C for the optimized stimulation time.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Calculate the cAMP concentration for each well and plot the results against the agonist concentration to determine the EC50.

Signaling Pathways and Workflows

Generic Gs-Coupled Receptor Signaling Pathway

This diagram illustrates the canonical signaling pathway activated by a Gs-coupled receptor agonist.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gs-Coupled Receptor G_protein G Protein (Gs) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., this compound) Agonist->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Agonist activation of a Gs-coupled receptor stimulates cAMP production.

Experimental Workflow for Compound Optimization

This diagram outlines the logical steps for optimizing the concentration of a new compound in a cell-based assay.

Optimization_Workflow A Start: New Compound B Initial Dose-Response (Wide Concentration Range) A->B C Determine Potency Range (EC50/IC50) B->C I Troubleshoot: - Solubility - Cytotoxicity - Assay Conditions B->I No Effect D Time-Course Experiment (at fixed concentration) C->D E Determine Optimal Incubation Time D->E F Refined Dose-Response (at optimal time) E->F G Confirm EC50/IC50 F->G F->I Inconsistent Results H Proceed to Further Experiments G->H

Caption: A stepwise workflow for optimizing compound concentration and incubation time.

References

troubleshooting GS-389 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GS-389 ((±)-O,O-Dimethylcoclaurine). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as (±)-O,O-Dimethylcoclaurine, is a tetrahydroisoquinoline analog. Its primary mechanism of action is the inhibition of cyclic AMP (cAMP) and cyclic GMP (cGMP) dependent phosphodiesterases. This inhibition leads to an increase in intracellular levels of cAMP and cGMP, resulting in vasorelaxant effects on vascular smooth muscle.

Q2: My this compound is not dissolving in my aqueous buffer. What should I do?

A2: Poor aqueous solubility is a common characteristic of alkaloids like this compound when in their free base form. The recommended first step is to prepare a concentrated stock solution in an organic solvent. For subsequent dilutions into aqueous buffers, a stepwise approach and careful pH management are crucial. Refer to the detailed troubleshooting guide below for specific strategies.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle warming can be employed to aid dissolution, but it should be done with caution. The thermal stability of this compound has not been widely reported. Prolonged or excessive heating could lead to degradation of the compound. It is advisable to first try other methods like sonication and vortexing.

Q4: What are the expected effects of this compound in a vasorelaxation assay?

A4: In isolated vascular smooth muscle preparations, this compound is expected to induce a concentration-dependent relaxation, particularly in tissues pre-contracted with agents like phenylephrine. It may also potentiate the vasodilatory effects of substances that increase intracellular cAMP or cGMP, such as isoproterenol and sodium nitroprusside.

Troubleshooting this compound Solubility Issues

Difficulties in dissolving this compound are a primary challenge in experimental setups. The following guide provides a systematic approach to troubleshoot and resolve these issues.

Initial Steps and Best Practices
  • Solvent Selection for Stock Solution : Due to its tetrahydroisoquinoline alkaloid structure, this compound is generally insoluble in neutral aqueous solutions. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent.

  • pH Adjustment : The solubility of alkaloids is often pH-dependent. As a basic compound, this compound will be more soluble in acidic conditions (pH < 7.0) where it can form a more soluble salt.

  • Mechanical Assistance : Vigorous vortexing and sonication can help overcome the initial energy barrier to dissolution.

Systematic Troubleshooting Workflow

Below is a workflow to guide you through resolving solubility challenges with this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Start: this compound Powder prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock dissolved_stock Is the stock solution clear? prep_stock->dissolved_stock sonicate Apply sonication and/or gentle warming (37°C) dissolved_stock->sonicate No dilute Dilute stock into aqueous buffer dissolved_stock->dilute Yes sonicate->dissolved_stock precipitate Precipitation upon dilution? dilute->precipitate success Solution ready for experiment precipitate->success No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes step1 1. Lower final concentration troubleshoot->step1 step2 2. Use an intermediate dilution step (e.g., into PBS with 10% DMSO) troubleshoot->step2 step3 3. Adjust buffer pH to be more acidic troubleshoot->step3

Caption: A step-by-step workflow for addressing this compound insolubility.

Quantitative Data: Solubility of this compound

Specific quantitative solubility data for this compound is not extensively available in the literature. However, based on the general properties of tetrahydroisoquinoline alkaloids, the following table provides a qualitative and estimated guide to its solubility in common laboratory solvents.

Solvent SystemExpected SolubilityRecommendations & Notes
Water (neutral pH) Very Poor / InsolubleNot recommended for initial dissolution.
Phosphate-Buffered Saline (PBS, pH 7.4) Very Poor / InsolubleNot recommended for preparing stock solutions.
Acidic Aqueous Buffers (e.g., pH 4-6) ModerateSolubility increases at lower pH due to salt formation.
Dimethyl Sulfoxide (DMSO) HighRecommended for preparing concentrated stock solutions.
Ethanol / Methanol Moderate to HighCan be used for stock solutions.
Chloroform ModerateLess common for biological experiments due to toxicity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight of this compound to be confirmed from the supplier's certificate of analysis).

  • Weigh the calculated amount of this compound powder into a sterile vial.

  • Add the corresponding volume of anhydrous DMSO to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General In Vitro Vasorelaxation Assay

Objective: To assess the vasorelaxant effect of this compound on isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., rat thoracic aorta)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Phenylephrine (or other vasoconstrictor)

  • This compound stock solution (prepared as in Protocol 1)

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

  • Induce a sustained contraction with a submaximal concentration of phenylephrine.

  • Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath at regular intervals.

  • Record the changes in isometric tension after each addition of this compound.

  • Calculate the relaxation response as a percentage of the pre-induced contraction.

Signaling Pathway Diagram

The proposed mechanism of action for this compound involves the modulation of cyclic nucleotide signaling pathways in vascular smooth muscle cells.

Signaling_Pathway Mechanism of Action of this compound in Vascular Smooth Muscle cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GC Guanylate Cyclase cGMP cGMP GC->cGMP converts AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts NO Nitric Oxide (NO) NO->GC Beta_Agonist β-Adrenergic Agonist Beta_Agonist->AC GTP GTP GTP->cGMP ATP ATP ATP->cAMP PDEs Phosphodiesterases (PDEs) cGMP->PDEs hydrolyzed by Relaxation Vasorelaxation cGMP->Relaxation leads to cAMP->PDEs hydrolyzed by cAMP->Relaxation leads to GS389 This compound GS389->PDEs inhibits

Caption: this compound inhibits phosphodiesterases, increasing cGMP and cAMP levels.

avoiding GS-389 experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: GS-389 is a fictional experimental compound. The following information is provided for illustrative purposes to guide researchers on general principles of troubleshooting small molecule inhibitors.

This compound is a novel, potent, and selective ATP-competitive inhibitor of PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] This pathway plays a crucial role in cell proliferation, survival, and growth.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor that selectively binds to the p110α catalytic subunit of the PI3K enzyme.[3] This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream signaling cascade involving Akt and mTOR.[1][2]

Q2: I'm observing a cellular phenotype that is inconsistent with PI3Kα inhibition. What could be the cause?

A2: This could be due to off-target effects, where this compound interacts with other unintended proteins.[4][5] It is also possible that the observed phenotype is a result of inhibiting a less-characterized function of PI3Kα or due to compensatory signaling pathways.[6]

Q3: My this compound stock solution in DMSO appears to have precipitated after storage at -20°C. What should I do?

A3: Precipitation of small molecules in DMSO upon freezing is a common issue.[7] First, visually inspect the vial for any particulate matter. If precipitation is observed, gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly to redissolve the compound.[8] To prevent this in the future, consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles.[9]

Q4: There is a significant discrepancy between the IC50 value of this compound in my biochemical assay and my cell-based assay. Why is this?

A4: Discrepancies between in vitro and cellular assays are common and can be attributed to several factors, including poor cell permeability of the compound, active efflux of the compound by cellular transporters, or high intracellular ATP concentrations competing with the inhibitor.[6][10]

Troubleshooting Guides

Issue 1: Unexpected Cellular Toxicity

Symptom: this compound induces significant cell death at concentrations that are expected to be non-toxic based on its on-target IC50.

Possible Cause: The observed toxicity may be due to off-target effects of this compound.[5][6]

Troubleshooting Steps:

  • Perform a dose-response curve: Compare the concentration of this compound required to induce toxicity with the concentration required for on-target inhibition (e.g., by monitoring phosphorylation of Akt). A significant difference may suggest an off-target effect.[4]

  • Use a structurally unrelated PI3Kα inhibitor: If a different PI3Kα inhibitor does not produce the same toxic phenotype, it is likely that the toxicity of this compound is due to off-target effects.[5]

  • Conduct a rescue experiment: Overexpress a constitutively active form of a downstream effector of PI3Kα (e.g., myr-Akt). If this does not rescue the toxic phenotype, it suggests the involvement of other targets.[6]

Issue 2: Lack of Efficacy in Cell-Based Assays

Symptom: this compound does not inhibit the phosphorylation of Akt or affect cell proliferation, even at high concentrations.

Possible Cause: The compound may not be reaching its intracellular target in sufficient concentrations, or the cell line may have a resistance mechanism.

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure the this compound stock solution is correctly prepared and has not degraded. Use a fresh stock if necessary.[7]

  • Assess Cell Permeability: Poor membrane permeability can prevent the compound from reaching its target.[6] Consider using a different vehicle or formulation if permeability is suspected to be an issue.

  • Check for Drug Efflux: Cells can express efflux pumps that actively transport the compound out of the cell.[6] Co-treatment with a known efflux pump inhibitor may help to clarify this.

  • Analyze Downstream Pathway Activation: The cell line may have a mutation downstream of PI3Kα (e.g., in Akt or mTOR) that renders it insensitive to PI3Kα inhibition. Sequence key components of the pathway to check for mutations.

Quantitative Data

Table 1: In Vitro Kinase Selectivity Profile of this compound
Kinase TargetIC50 (nM)
PI3Kα 5
PI3Kβ150
PI3Kδ800
PI3Kγ1200
mTOR>10,000
DNA-PK>10,000
Table 2: Recommended Starting Concentrations for Cell-Based Assays
Cell LineRecommended Concentration Range (µM)
MCF-70.1 - 5
PC-30.5 - 10
U-87 MG0.2 - 8

Experimental Protocols

Western Blot for Assessing PI3K Pathway Inhibition

This protocol describes how to measure the phosphorylation of Akt at Serine 473, a key downstream marker of PI3K activity.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and visualize bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal. Use GAPDH as a loading control.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates GS389 This compound GS389->PI3K inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., Toxicity, Inefficacy) Check_Compound Verify Compound (Solubility, Integrity) Start->Check_Compound Dose_Response Perform Dose-Response Curve Check_Compound->Dose_Response Compare_Inhibitors Test Structurally Different Inhibitor Dose_Response->Compare_Inhibitors Rescue_Experiment Conduct Rescue Experiment Compare_Inhibitors->Rescue_Experiment Off_Target Conclusion: Likely Off-Target Effect Rescue_Experiment->Off_Target Phenotype not rescued On_Target Conclusion: Likely On-Target Effect Rescue_Experiment->On_Target Phenotype rescued

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

References

Technical Support Center: Investigation of Off-Target Effects for Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "GS-389" does not correspond to a publicly documented small molecule inhibitor in the scientific literature. The following technical support center provides a generalized framework for researchers, scientists, and drug development professionals to investigate the off-target effects of a hypothetical novel small molecule inhibitor, referred to herein as this compound.

This guide is designed to offer practical advice through frequently asked questions and troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why is their investigation critical?

Q2: What are the primary strategies for identifying the off-target profile of a compound like this compound?

A: A comprehensive off-target profiling strategy typically employs a combination of computational and experimental methods. Key approaches include:

  • In Silico Profiling: Computational methods, such as those based on 2D and 3D molecular similarity or protein pocket analysis, can predict potential off-target interactions by comparing the compound against databases of known protein targets.[4][5]

  • Biochemical Profiling (e.g., Kinome Scanning): These are large-scale screening assays where the compound is tested against a panel of purified enzymes (e.g., hundreds of kinases) to identify direct interactions.[6][7] This provides a broad view of the compound's selectivity.

  • Cell-Based Proteomics Approaches: Methods like the Cellular Thermal Shift Assay (CETSA) and affinity-purification mass spectrometry (AP-MS) are used to identify compound targets directly within a more physiologically relevant cellular environment.[3][8]

  • Phenotypic Screening: Comparing the cellular phenotype induced by the compound with that of other known inhibitors of the same target or with genetic knockdown of the target can reveal discrepancies that may point to off-target effects.[1]

Q3: How can I distinguish between on-target and off-target mediated cellular toxicity?

A: Differentiating between on-target and off-target toxicity is a key challenge. If a compound shows toxicity at concentrations required for target inhibition, the following strategies can be employed:

  • Target Knockout/Knockdown: Test the compound in a cell line where the intended target has been genetically removed (e.g., via CRISPR-Cas9) or its expression is significantly reduced (e.g., via siRNA). If the toxicity persists in the absence of the target, it is likely mediated by off-target effects.[2]

  • Structurally Unrelated Inhibitors: Use a different, structurally distinct inhibitor that targets the same protein. If this second compound does not produce the same toxic phenotype, the toxicity of the original compound is likely due to its unique off-target profile.

  • Rescue Experiments: Attempt to "rescue" the cells from the toxic phenotype by overexpressing the intended target. If the phenotype is not reversed, it suggests the involvement of other targets.

Q4: What is a Cellular Thermal Shift Assay (CETSA) and when should it be used?

A: CETSA is a powerful biophysical assay used to verify and quantify the engagement of a compound with its target protein within intact cells or cell lysates.[8][9] The principle is that a protein becomes more thermally stable when bound to a ligand.[10] By heating cell samples treated with the compound across a temperature gradient and then measuring the amount of soluble protein that remains, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the compound indicates direct binding. CETSA is invaluable for confirming target engagement in a cellular context and can be adapted to a dose-response format to determine cellular potency.[11]

Troubleshooting Guides

Issue 1: The observed cellular phenotype is inconsistent with the known function of the intended target.

Possible Cause Troubleshooting Steps & Rationale
Off-Target Effects 1. Perform a Dose-Response Comparison: Compare the concentration of this compound required to achieve the on-target effect (e.g., inhibition of a specific phosphorylation event) with the concentration that produces the unexpected phenotype. A significant difference in potency suggests the phenotype may be due to an off-target interaction. 2. Use a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor of the same target. If the phenotype is not replicated, it strongly implies an off-target effect specific to this compound's chemical structure.[1] 3. Conduct a Target Rescue Experiment: Overexpress the intended target in the cells. If this does not reverse the phenotype, it indicates that the effect is independent of the intended target.
Indirect On-Target Effects 1. Pathway Analysis: The intended target may regulate downstream signaling pathways in a previously uncharacterized way.[12] Map the known signaling network of your target to identify potential indirect connections to the observed phenotype. 2. Time-Course Experiment: Analyze the phenotype and target engagement at multiple time points. Direct effects should precede indirect, downstream consequences.

Issue 2: this compound shows significant cytotoxicity at concentrations near its on-target IC50.

Possible Cause Troubleshooting Steps & Rationale
Off-Target Toxicity 1. Utilize a Target-Null Cell Line: Perform cytotoxicity assays in a cell line where the intended target has been knocked out. If the cells remain sensitive to this compound, the toxicity is definitively off-target.[2] 2. Broad-Panel Toxicity Screen: Screen this compound against a panel of known toxicity-related proteins (e.g., hERG channel, various cytochrome P450 enzymes). A positive hit can explain the observed toxicity. 3. Proteomic Profiling: Employ unbiased methods like AP-MS or thermal proteome profiling to identify all cellular proteins that bind to this compound. This may reveal an unexpected interaction with a protein critical for cell survival.[3]
On-Target Toxicity 1. Phenocopy with Genetic Knockdown: Use siRNA or shRNA to reduce the expression of the intended target. If this genetic knockdown replicates the cytotoxic phenotype observed with this compound treatment, it confirms that the toxicity is a direct result of inhibiting the intended target.[1] 2. Modulate Target Expression: In an inducible expression system, demonstrate that the level of cytotoxicity correlates with the expression level of the target protein in the presence of a fixed concentration of this compound.

Quantitative Data Summary

The following tables represent hypothetical data for this compound to illustrate how quantitative results from off-target profiling assays are typically presented.

Table 1: Hypothetical Kinome Scan Data for this compound (1 µM Screen)

Kinase Target% of ControlPrimary Target?Notes
Target Kinase A 5% Yes Strong on-target binding
Kinase B85%NoMinimal interaction
Kinase C (Unrelated Family)15%NoPotential significant off-target
Kinase D92%NoNo significant interaction
Kinase E (Related Family)45%NoModerate off-target interaction
... (400+ other kinases)>75%NoGenerally clean profile
Data is presented as "Percent of control," where a lower number indicates stronger binding/inhibition.

Table 2: Hypothetical CETSA Isothermal Dose-Response (ITDRF) Data for On-Target vs. Off-Target

Compound ConcentrationSoluble Target Kinase A (% of Vehicle)Soluble Kinase C (% of Vehicle)
0 nM (Vehicle)100%100%
1 nM105%102%
10 nM130%103%
100 nM185%110%
1 µM190%145%
10 µM192%180%
Cellular EC50 ~25 nM ~2.5 µM
Increased soluble protein indicates target stabilization upon compound binding. The EC50 is the concentration required to achieve 50% of the maximal stabilization effect.

Experimental Protocols

Protocol 1: Kinome Profiling using Competition Binding Assay

This protocol describes a common method for screening a compound against a large panel of kinases.

  • Compound Preparation: Prepare a 100X stock solution of this compound in 100% DMSO. For a 1 µM final screening concentration, this would be a 100 µM stock.

  • Assay Reaction:

    • In the wells of an assay plate, combine the individual kinase enzymes with a proprietary, immobilized ligand that binds to the kinase active site.

    • Add this compound (or DMSO as a vehicle control) to the wells.

    • The assay measures the ability of this compound to compete with and displace the kinase from the immobilized ligand.

  • Quantification:

    • After an incubation period, wash the plates to remove unbound kinase.

    • The amount of kinase remaining bound to the solid support is quantified. In some platforms, the kinases are tagged with DNA, and quantification is performed using qPCR.[13]

  • Data Analysis:

    • The amount of kinase detected in the presence of this compound is compared to the amount detected in the DMSO control.

    • Results are typically expressed as "Percent of Control" (%Ctrl), where %Ctrl = (this compound signal / DMSO signal) * 100.

    • A low %Ctrl value indicates that this compound effectively displaced the kinase from the immobilized ligand, signifying a strong interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol details how to confirm target engagement in intact cells.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C to allow for compound uptake.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a specific temperature (the Tm of the target protein, determined from an initial melt curve experiment) for 3 minutes using a thermal cycler. Leave one aliquot at room temperature as a no-heat control.

  • Cell Lysis and Fractionation:

    • Lyse the cells via repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Western Blot:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE with loading dye.

  • Immunodetection:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

    • Quantify the band intensities using densitometry. Increased band intensity in the heated, this compound-treated samples compared to the heated vehicle control indicates target stabilization.[8]

Visualizations

Off_Target_Investigation_Workflow cluster_0 Initial Observation & Hypothesis cluster_1 Broad Screening cluster_2 Target Validation in Cells cluster_3 Conclusion phenotype Unexpected Phenotype or Toxicity Observed in_silico In Silico Profiling (Predict Potential Off-Targets) phenotype->in_silico Hypothesize Off-Target kinome_scan Biochemical Screen (e.g., Kinome Scan) phenotype->kinome_scan proteomics Cell-Based Screen (e.g., AP-MS, TPP) phenotype->proteomics in_silico->kinome_scan cetsa Target Engagement Assay (CETSA) kinome_scan->cetsa Validate Hits proteomics->cetsa Validate Hits knockout Genetic Validation (CRISPR KO / siRNA) cetsa->knockout Confirm Cellular Relevance conclusion Confirm Off-Target (Characterize functional consequence) knockout->conclusion

Caption: A logical workflow for investigating potential off-target effects.

Signaling_Pathway_Diagram cluster_OnTarget On-Target Pathway (e.g., MAPK) cluster_OffTarget Off-Target Pathway (e.g., PI3K/Akt) Receptor1 Growth Factor Receptor RAS RAS Receptor1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response1 Proliferation ERK->Response1 Receptor2 Growth Factor Receptor PI3K PI3K Receptor2->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Response2 Survival Akt->Response2 GS389 This compound GS389->RAF On-Target Inhibition GS389->PI3K Off-Target Inhibition

Caption: On-target vs. potential off-target pathway inhibition by this compound.

CETSA_Workflow start 1. Treat Cells (this compound or Vehicle) heat 2. Heat Challenge (Temperature Gradient) start->heat lyse 3. Cell Lysis (Freeze-Thaw) heat->lyse centrifuge 4. Centrifugation (Separate Soluble/Aggregated) lyse->centrifuge supernatant 5. Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb 6. Western Blot (Quantify Target Protein) supernatant->wb end 7. Analyze Data (Plot Melt Curve) wb->end

References

Technical Support Center: Synthesis of (±)-O,O-Dimethylcoclaurine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (±)-O,O-Dimethylcoclaurine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important tetrahydroisoquinoline alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (±)-O,O-Dimethylcoclaurine?

A1: The most common strategies for the synthesis of the tetrahydroisoquinoline core of (±)-O,O-Dimethylcoclaurine are the Bischler-Napieralski and the Pictet-Spengler reactions. The Bischler-Napieralski route involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline. The Pictet-Spengler reaction provides direct access to the tetrahydroisoquinoline ring system through the condensation of a β-phenylethylamine with an aldehyde or its equivalent.

Q2: What are the most critical factors influencing the success of the Bischler-Napieralski reaction in this synthesis?

A2: The success of the Bischler-Napieralski reaction is highly dependent on the activation of the aromatic ring of the β-phenylethylamide. Electron-donating groups, such as the methoxy groups present in the precursor to O,O-Dimethylcoclaurine, are crucial for facilitating the intramolecular electrophilic aromatic substitution.[1] The choice and handling of the dehydrating agent (e.g., POCl₃, P₂O₅) are also critical, as is maintaining anhydrous reaction conditions.[2][3]

Q3: I am observing poor regioselectivity in my Pictet-Spengler reaction. What can I do?

A3: Poor regioselectivity in the Pictet-Spengler reaction, leading to a mixture of ortho and para cyclization products, is a common issue, especially with substituted phenethylamines. To favor the desired para-cyclization, it is generally advisable to use strong acidic conditions (e.g., trifluoroacetic acid) and higher temperatures. Conversely, kinetic control, sometimes favoring the ortho product, can occasionally be achieved under milder conditions or at lower temperatures. The electronic nature of the substituents on the aromatic ring plays a significant role in directing the cyclization.

Q4: What are common side reactions to be aware of during the synthesis?

A4: In the Bischler-Napieralski reaction, a potential side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes.[4] This is more prevalent with certain substrates and under harsh conditions. For the Pictet-Spengler reaction, besides regioselectivity issues, incomplete reaction or the formation of stable iminium ion intermediates that are difficult to cyclize can be problematic, especially if the aromatic ring is not sufficiently activated.

Q5: How can I purify the final (±)-O,O-Dimethylcoclaurine product?

A5: Purification of (±)-O,O-Dimethylcoclaurine is typically achieved by column chromatography on silica gel. The appropriate solvent system for elution will depend on the polarity of the crude product and any impurities present. It is advisable to first perform thin-layer chromatography (TLC) to determine a suitable eluent system that provides good separation between the desired product and any side products or unreacted starting materials.

Troubleshooting Guides

Troubleshooting the Bischler-Napieralski Reaction
Problem Potential Cause Suggested Solution
Low or No Yield of Dihydroisoquinoline Ineffective dehydrating agent.Use freshly distilled phosphorus oxychloride (POCl₃) or high-purity phosphorus pentoxide (P₂O₅). Ensure the reagent has not been deactivated by moisture.
Insufficient activation of the aromatic ring.While the methoxy groups in the precursor are activating, ensure the reaction is heated sufficiently to promote cyclization. Refluxing in a suitable solvent like toluene or acetonitrile is common.
Presence of moisture in the reaction.Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Styrene Side Product Retro-Ritter reaction is favored.This side reaction can be promoted by the formation of a conjugated system. One potential solution is to use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter pathway.[4]
Complex product mixture Reaction temperature is too high or reaction time is too long.Optimize the reaction temperature and time. Monitor the reaction progress by TLC to avoid over-reaction and decomposition.
Troubleshooting the Reduction of the Dihydroisoquinoline
Problem Potential Cause Suggested Solution
Incomplete Reduction Insufficient reducing agent.Use a molar excess of the reducing agent (e.g., sodium borohydride).
Deactivated reducing agent.Use fresh, high-quality sodium borohydride.
Low reaction temperature.While the reduction is often performed at 0 °C to room temperature, gentle warming may be necessary for less reactive substrates.
Formation of Side Products Over-reduction or side reactions with other functional groups.Control the reaction temperature carefully. Ensure the pH is controlled, as this can influence the reactivity of the reducing agent.

Data Presentation

Optimization of Pictet-Spengler Reaction Conditions

The following table, adapted from a study on a related Pictet-Spengler reaction, illustrates how different catalysts and conditions can influence the yield. This data can serve as a starting point for optimizing the synthesis of (±)-O,O-Dimethylcoclaurine via a Pictet-Spengler approach.

Entry Acid Catalyst (equivalents) Solvent Temperature (°C) Time (h) Yield (%) Observations
1Acetic Acid (1.1)Ethanol8024~20Low conversion, some byproduct formation.
2HCl (1.1)Toluene10012~45Improved yield, but some decomposition noted.
3TFA (1.1)DCM25 (RT)8~75Clean reaction, good conversion.
4TFA (1.1)DCM012~70Slower reaction rate, but very clean product.
5TFA (2.0)DCM40 (Reflux)4~80Excess acid did not significantly improve yield.
6p-TsOH (1.1)Toluene1008~65Good yield, requires higher temperature.

This data is illustrative and based on a representative Pictet-Spengler reaction. Actual results for the synthesis of (±)-O,O-Dimethylcoclaurine may vary.

Experimental Protocols

Representative Synthesis of (±)-O,O-Dimethylcoclaurine via Bischler-Napieralski Reaction

This protocol is a representative procedure based on established synthetic methods for related compounds.

Step 1: Amide Formation

  • Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxyphenylacetyl chloride (1.1 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the crude amide from Step 1 in a dry, high-boiling solvent such as toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃, 2-3 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or NaOH solution) to a pH of >10.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt, and concentrate to give the crude 3,4-dihydroisoquinoline.

Step 3: Reduction to (±)-O,O-Dimethylcoclaurine

  • Dissolve the crude 3,4-dihydroisoquinoline from Step 2 in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry, and concentrate to yield the crude (±)-O,O-Dimethylcoclaurine.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM/methanol) to obtain the pure (±)-O,O-Dimethylcoclaurine.

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification cluster_end Final Product 3,4-Dimethoxyphenethylamine 3,4-Dimethoxyphenethylamine Amide_Formation Amide Formation 3,4-Dimethoxyphenethylamine->Amide_Formation 4-Methoxyphenylacetyl chloride 4-Methoxyphenylacetyl chloride 4-Methoxyphenylacetyl chloride->Amide_Formation Cyclization Bischler-Napieralski Cyclization Amide_Formation->Cyclization Amide Intermediate Reduction Reduction Cyclization->Reduction Dihydroisoquinoline Intermediate Purification Column Chromatography Reduction->Purification Crude Product Final_Product (±)-O,O-Dimethylcoclaurine Purification->Final_Product

Caption: General synthetic workflow for (±)-O,O-Dimethylcoclaurine.

Troubleshooting_Workflow Start Low Yield in Bischler-Napieralski Reaction Check_Reagents Check Reagent Quality (POCl₃, Solvents) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Verify Anhydrous Conditions Conditions_OK Conditions Dry? Check_Conditions->Conditions_OK Optimize_Temp Optimize Reaction Temperature & Time Temp_Optimized Yield Improved? Optimize_Temp->Temp_Optimized Reagents_OK->Check_Conditions Yes Replace_Reagents Use Fresh/Distilled Reagents Reagents_OK->Replace_Reagents No Conditions_OK->Optimize_Temp Yes Dry_Apparatus Thoroughly Dry Glassware/Solvents Conditions_OK->Dry_Apparatus No Success Problem Resolved Temp_Optimized->Success Yes Consult_Lit Consult Literature for Alternative Procedures Temp_Optimized->Consult_Lit No Replace_Reagents->Check_Reagents Dry_Apparatus->Check_Conditions Monitor_TLC Monitor by TLC to Avoid Degradation Monitor_TLC->Optimize_Temp

Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.

Logical_Relationships cluster_Bischler_Napieralski Bischler-Napieralski Optimization cluster_Reduction Reduction Optimization cluster_Purification Purification Optimization Goal High Yield & Purity of (±)-O,O-Dimethylcoclaurine BN_Reagent Dehydrating Agent (e.g., POCl₃) Goal->BN_Reagent BN_Temp Reaction Temperature Goal->BN_Temp BN_Solvent Solvent Choice Goal->BN_Solvent Red_Agent Reducing Agent (e.g., NaBH₄) Goal->Red_Agent Red_Stoich Stoichiometry Goal->Red_Stoich Red_Temp Reaction Temperature Goal->Red_Temp Pur_Method Chromatography Solvent System Goal->Pur_Method

Caption: Key parameters influencing the synthesis of (±)-O,O-Dimethylcoclaurine.

References

GS-389 stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of GS-389, also known as (±)-O,O-Dimethylcoclaurine. Adherence to these best practices is crucial for ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous, high-purity dimethyl sulfoxide (DMSO). Ensure the DMSO is of a grade suitable for biological experiments.

Q2: How should I store the solid form of this compound?

A2: The solid form of this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. A desiccator can be used to minimize exposure to humidity.

Q3: What are the best practices for storing stock solutions of this compound?

A3: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C and protected from light. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods. As with many complex organic molecules, prolonged exposure to ambient temperatures can lead to degradation, affecting the potency and purity of the compound.

Q5: My this compound solution has changed color. Is it still usable?

A5: A change in color is a visual indicator of potential chemical degradation. It is strongly advised not to use a solution that has changed color. Prepare a fresh solution from a solid stock that has been properly stored.

Troubleshooting Guide

Symptom/Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Compound degradation due to improper storage or handling.1. Verify Stock Integrity: Analyze an aliquot of your stock solution using HPLC to check for purity and the presence of degradation products. 2. Prepare Fresh Solutions: Prepare a fresh working solution from a new aliquot of your stock. 3. Review Protocols: Ensure that your experimental protocol does not expose the compound to harsh conditions (e.g., extreme pH, high temperatures) for prolonged periods.
Precipitation observed in the stock solution upon thawing. The compound's solubility limit has been exceeded, or the solvent has absorbed water.1. Gentle Warming: Gently warm the solution to 37°C and vortex to attempt redissolving the precipitate. 2. Sonication: Brief sonication may also help to redissolve the compound. 3. Use Anhydrous Solvent: Ensure that you are using anhydrous DMSO for preparing stock solutions.
Loss of biological activity over time in aqueous buffers. Hydrolysis or other degradation pathways in aqueous environments. Tetrahydroisoquinoline alkaloids can be susceptible to degradation in aqueous solutions.1. Prepare Fresh Dilutions: Prepare aqueous dilutions of this compound immediately before each experiment. 2. pH and Buffer Considerations: Investigate the stability of this compound in different buffer systems and at various pH levels to identify optimal conditions for your assay.

Stability Data (Hypothetical Example)

The following tables present a hypothetical stability profile for this compound. Note: This data is for illustrative purposes only. Researchers must perform their own stability studies to determine the actual stability of this compound under their specific experimental conditions.

Table 1: Stability of this compound in Solid Form

Storage ConditionPurity after 6 Months (%)Purity after 12 Months (%)
-20°C, desiccated, dark>99>98
4°C, dark9795
25°C, ambient light9082

Table 2: Stability of 10 mM this compound in DMSO

Storage ConditionPurity after 1 Month (%)Purity after 3 Months (%)
-80°C>99>99
-20°C9896
4°C9591

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent or buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, acetonitrile)

  • Aqueous buffer of choice

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reverse-phase HPLC column

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Procedure:

  • Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 10 mM.

  • Prepare Working Solutions: Dilute the stock solution with the solvent or aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Time-Zero Analysis (T0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to determine the initial purity and peak area.

  • Incubation: Store aliquots of the working solution under the desired test conditions (e.g., different temperatures, light exposure).

  • Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 72h, 1 week), inject an aliquot from each storage condition into the HPLC system.

  • Data Analysis: Compare the peak area of the main this compound peak at each time point to the T0 peak area. Calculate the percentage of the compound remaining. The appearance of new peaks indicates the formation of degradation products.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in DMSO prep_work Prepare 100 µM Working Solution in Test Buffer prep_stock->prep_work t0 T0 HPLC Analysis (Initial Purity) prep_work->t0 incubation Incubate at Test Conditions (e.g., 4°C, 25°C, 37°C) t0->incubation tp Time-Point HPLC Analysis (e.g., 24h, 48h, 72h) incubation->tp data Data Analysis (% Remaining, Degradants) tp->data

Caption: Workflow for assessing the stability of this compound in solution.

Proposed Signaling Pathway Inhibition by this compound

This compound has been reported to inhibit cyclic GMP (cGMP) phosphodiesterase (PDE). The following diagram illustrates the general cGMP signaling pathway and the point of inhibition by this compound.

G cluster_pathway cGMP Signaling Pathway sGC Soluble Guanylate Cyclase (sGC) GTP GTP cGMP cGMP GTP->cGMP sGC activation PDE Phosphodiesterase (PDE) cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG GMP 5'-GMP (inactive) PDE->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation GS389 This compound GS389->PDE Inhibition

Caption: Inhibition of cGMP-PDE by this compound leads to increased cGMP levels.

Technical Support Center: Refining Protocols for IBI389 (GS-389) Administration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research purposes only by qualified professionals. It is not a substitute for clinical guidance. The protocols and troubleshooting suggestions are representative examples and may require optimization for specific experimental conditions. The search results for "GS-389" were ambiguous; this guide focuses on the bispecific antibody IBI389 , which is a clinically investigated compound aligning with the interests of the target audience.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of IBI389?

A1: IBI389 is an anti-CLDN18.2/CD3 bispecific antibody. It functions by simultaneously binding to Claudin-18.2 (CLDN18.2), a protein expressed on the surface of some tumor cells, and the CD3 receptor on T-cells. This dual binding creates an immune synapse, bringing the T-cell into close proximity with the cancer cell and activating the T-cell to kill the tumor cell.[1][2]

Q2: What are the primary therapeutic targets for IBI389?

A2: IBI389 is being investigated for the treatment of advanced solid tumors, with a particular focus on gastric/gastroesophageal junction cancer (G/GEJ C) and pancreatic ductal adenocarcinoma (PDAC) that express CLDN18.2.[1][2][3]

Q3: What are the common adverse events observed in clinical trials?

A3: In clinical trials, treatment-related adverse events (TRAEs) have been reported in a high percentage of patients. The most common grade ≥3 TRAEs include increased gamma-glutamyl transferase, decreased lymphocyte count, and nausea.[1][2] Cytokine release syndrome (CRS) has also been observed, though typically of lower grade.[1][2]

Troubleshooting Guides

In Vitro Experiments

Q4: We are observing high background cytotoxicity in our control (T-cells + target cells without IBI389) in a cytotoxicity assay. What could be the cause?

A4:

  • Issue: Non-specific T-cell activation or poor target cell health.

  • Troubleshooting Steps:

    • Check Target Cell Viability: Ensure target cells are healthy and have high viability (>95%) before starting the assay. Culture conditions may need optimization.

    • T-cell to Target Cell Ratio: A very high effector-to-target (E:T) ratio can sometimes lead to non-specific killing. Try titrating the E:T ratio.

    • Source of T-cells: If using donor T-cells, there could be alloreactivity. Screen multiple donors or use a T-cell line that is known to be non-reactive with your target cells.

    • Assay Duration: Extended co-culture periods can lead to increased background death. Consider a shorter assay window (e.g., 24-48 hours).

Q5: The dose-response curve for IBI389-mediated cytotoxicity is flat or has a very narrow dynamic range. How can we improve it?

A5:

  • Issue: Suboptimal assay conditions for observing a dose-dependent effect.

  • Troubleshooting Steps:

    • IBI389 Concentration Range: Expand the concentration range of IBI389 tested. You may need to go to lower or higher concentrations to capture the full sigmoidal curve.

    • E:T Ratio: The E:T ratio is critical. A ratio that is too high may lead to maximal killing at all IBI389 concentrations, while a ratio that is too low may not show any effect. Test a range of E:T ratios (e.g., 1:1, 5:1, 10:1).

    • Incubation Time: A short incubation time might not be sufficient for maximal killing at lower concentrations. Conversely, a very long incubation might mask dose-dependent effects. Optimize the incubation period.

    • Target Antigen Expression: Confirm the expression level of CLDN18.2 on your target cells using flow cytometry. Low expression may require a higher E:T ratio or IBI389 concentration.

In Vivo Experiments

Q6: We are not observing significant tumor growth inhibition in our xenograft model with IBI389 treatment. What are potential reasons?

A6:

  • Issue: Lack of therapeutic efficacy in the animal model.

  • Troubleshooting Steps:

    • Human T-cell Engraftment: In a humanized mouse model, confirm successful engraftment and persistence of human T-cells. Low engraftment will result in a poor anti-tumor response.

    • Dosing Regimen: The dose and frequency of IBI389 administration may be suboptimal. Consider dose escalation studies or more frequent administration based on the antibody's half-life.

    • Tumor Model: Ensure your tumor model expresses sufficient levels of CLDN18.2. It's also possible that the tumor microenvironment is highly immunosuppressive.

    • Route of Administration: The route of administration (e.g., intravenous vs. intraperitoneal) can impact drug exposure at the tumor site. Ensure the chosen route is appropriate.

Quantitative Data Summary

Table 1: Efficacy of IBI389 in Gastric/Gastroesophageal Junction Cancer (G/GEJ C)
ParameterValue95% Confidence Interval
Objective Response Rate (ORR)30.8%14.3 - 51.8%
Disease Control Rate (DCR)73.1%52.2 - 88.4%
Data from patients with CLDN18.2 expression ≥10% receiving IBI389 at doses from 10µg/kg to 600 µg/kg.[1][3]
Table 2: Efficacy of IBI389 in Pancreatic Ductal Adenocarcinoma (PDAC)
ParameterValue95% Confidence Interval
Objective Response Rate (ORR)30.4%13.2 - 52.9%
Disease Control Rate (DCR)69.6%47.1 - 86.8%
Data from evaluable patients with CLDN18.2 expression ≥10% at a dose of 600 µg/kg.[2]

Experimental Protocols

Protocol 1: In Vitro T-cell Mediated Cytotoxicity Assay

Objective: To determine the dose-dependent cytotoxicity of IBI389 on CLDN18.2-positive target cells.

Materials:

  • CLDN18.2-positive target cancer cell line (e.g., SNU-620)

  • Human Pan T-cells (isolated from healthy donor PBMCs)

  • IBI389

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • Cytotoxicity detection kit (e.g., LDH release assay or a luminescence-based viability assay)

Methodology:

  • Target Cell Plating: Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for adherence.

  • IBI389 Dilution: Prepare a serial dilution of IBI389 in complete RPMI medium.

  • Co-culture:

    • Carefully remove the medium from the target cells.

    • Add 50 µL of the IBI389 dilutions to the appropriate wells.

    • Add 50 µL of Pan T-cells to achieve the desired E:T ratio (e.g., 5:1, resulting in 5 x 10^4 T-cells/well).

    • Include control wells:

      • Target cells only (spontaneous death)

      • Target cells + T-cells (background killing)

      • Target cells + lysis buffer (maximum killing)

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Cytotoxicity Measurement: Measure cell viability or cytotoxicity according to the manufacturer's instructions for your chosen assay kit.

  • Data Analysis: Calculate the percentage of specific lysis for each IBI389 concentration and plot a dose-response curve.

Protocol 2: Cytokine Release Assay

Objective: To measure the release of inflammatory cytokines from T-cells upon engagement with target cells by IBI389.

Materials:

  • Same as Protocol 1

  • ELISA or multiplex immunoassay kit for detecting human cytokines (e.g., IFN-γ, TNF-α, IL-6)

Methodology:

  • Follow steps 1-4 of the In Vitro T-cell Mediated Cytotoxicity Assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Measurement: Perform the ELISA or multiplex immunoassay on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Quantify the concentration of each cytokine and plot it against the IBI389 concentration.

Visualizations

IBI389_Mechanism_of_Action cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_synapse Immune Synapse Formation cluster_outcome Outcome Tumor CLDN18.2+ Tumor Cell CLDN18_2 CLDN18.2 TCell T-Cell CD3 CD3 Activation T-Cell Activation IBI389 IBI389 IBI389->CLDN18_2 Binds to CLDN18.2 IBI389->CD3 Binds to CD3 p1->p2 p2->p3 p3->p4 p4->p1 Lysis Tumor Cell Lysis Activation->Lysis Leads to

Caption: Mechanism of action of IBI389 bispecific antibody.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate_Cells Plate Target Cells CoCulture Co-culture Cells with IBI389 Plate_Cells->CoCulture Prepare_TCells Prepare T-Cells Prepare_TCells->CoCulture Dilute_IBI389 Prepare IBI389 Dilutions Dilute_IBI389->CoCulture Incubate Incubate (e.g., 48h) CoCulture->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Cytotoxicity Measure Cytotoxicity Incubate->Measure_Cytotoxicity Measure_Cytokines Measure Cytokines Collect_Supernatant->Measure_Cytokines

Caption: Workflow for in vitro cytotoxicity and cytokine release assays.

References

Technical Support Center: Overcoming Resistance to GS-389 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to GS-389 in cell lines. For the purpose of this guide, this compound is addressed as an inhibitor of the Interleukin-18 (IL-18) signaling pathway, based on available data for the investigational therapy CMK389, which targets IL-18.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an investigational therapy designed to inhibit the activity of Interleukin-18 (IL-18), a pro-inflammatory cytokine.[1][2] By blocking IL-18, this compound aims to modulate the inflammatory response, which is implicated in various diseases. In a research context, it can be used to study the effects of IL-18 pathway inhibition on cellular processes.

Q2: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: While specific acquired resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be inferred from the biology of the IL-18 pathway. A primary candidate for mediating resistance is the IL-18 binding protein (IL-18BP), a naturally occurring high-affinity inhibitor of IL-18 that acts as a soluble decoy receptor.[3][4][5][6] Upregulation of IL-18BP by cancer cells or other cells in the culture environment could sequester this compound or the IL-18 it targets, thereby reducing its effective concentration. Other potential mechanisms, common to drug resistance, could include alterations in the drug target, activation of bypass signaling pathways, or increased drug efflux.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay. An increase in the IC50 of more than three-fold is generally considered an indication of resistance.[7]

Q4: Are there any known strategies to overcome resistance to IL-18 inhibitors like this compound?

A4: Research into overcoming resistance to IL-18 inhibition has focused on engineering "decoy-resistant" versions of IL-18 that can bind to the IL-18 receptor but not to the IL-18BP.[3][5][6] In a laboratory setting, this could be mimicked by strategies that either neutralize IL-18BP or interfere with its expression. Combination therapies targeting downstream effectors of IL-18 signaling or parallel survival pathways could also be a viable strategy.

Troubleshooting Guide

Problem 1: I am trying to generate a this compound resistant cell line, but the cells are not surviving the drug treatment.

  • Possible Cause: The starting concentration of this compound is too high.

    • Solution: Begin treatment with a low concentration of the drug, typically at or below the IC20 (the concentration that inhibits 20% of cell proliferation).[8] Gradually increase the drug concentration in a stepwise manner (e.g., by 25-50% with each step) as the cells adapt and resume proliferation.[7][8] This allows for the selection of resistant populations while minimizing widespread cell death.[7]

  • Possible Cause: The interval for increasing the drug concentration is too short.

    • Solution: Allow the cells to grow to 80-90% confluency before passaging and increasing the drug concentration.[7] The time required for this will depend on the proliferation rate of your specific cell line. If cell counts are low, extend the interval at the current concentration.[7]

Problem 2: My this compound resistant cell line is losing its resistant phenotype over time.

  • Possible Cause: The resistant cell line is being cultured in the absence of the drug.

    • Solution: To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound. A concentration equivalent to the IC10-IC20 of the resistant line is often recommended.[9] It is also advisable to periodically measure the IC50 to ensure the resistance level is being maintained.[9]

  • Possible Cause: The resistant cell population is heterogeneous.

    • Solution: Once a desired level of resistance is achieved, consider generating a monoclonal resistant cell line through limiting dilution.[7] This will ensure a more homogeneous and stable resistant population.

Problem 3: I am not observing the expected downstream effects of this compound treatment in my sensitive cell line.

  • Possible Cause: The cells do not have an active IL-18 signaling pathway.

    • Solution: Confirm the expression of the IL-18 receptor (IL-18R) and downstream signaling components in your cell line using techniques like qPCR or Western blotting. If the receptor is absent, the cells will be intrinsically resistant to this compound.

  • Possible Cause: The drug has degraded.

    • Solution: Prepare fresh stock solutions of this compound and ensure proper storage conditions as recommended by the manufacturer.

Data Presentation

Quantitative data from experiments investigating this compound resistance should be summarized in clear, well-structured tables.

Table 1: Example of Cell Viability Data for this compound Sensitive and Resistant Cell Lines

Cell LineThis compound Concentration (nM)% Viability (Mean ± SD)
Parental0100 ± 4.2
1085 ± 5.1
5052 ± 3.8
10025 ± 2.9
5005 ± 1.5
Resistant0100 ± 3.9
1098 ± 4.5
5091 ± 5.3
10078 ± 4.7
50048 ± 3.6

Table 2: Example of IC50 Values and Resistance Index

Cell LineIC50 (nM)Resistance Index (RI)
Parental55-
Resistant4858.8
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line

Table 3: Example of Relative Gene Expression Data from qPCR

GeneCell LineFold Change (vs. Parental Untreated)
IL-18BPParental1.0
Resistant12.5
ABCB1Parental1.0
Resistant1.2

Experimental Protocols

1. Protocol for Generating a this compound Resistant Cell Line

This protocol is based on the gradual drug induction method.[8]

  • Initial Sensitivity Assessment: Determine the IC50 of the parental cell line to this compound using a cell viability assay (e.g., CCK-8 or resazurin assay).

  • Initiation of Drug Treatment: Culture the parental cells in a medium containing this compound at a starting concentration of approximately IC20.

  • Stepwise Dose Escalation: When the cells reach 80% confluency, passage them and increase the this compound concentration by 25-50%.[8]

  • Monitoring and Maintenance: Regularly observe the cells for changes in morphology and growth rate. It is recommended to cryopreserve cell stocks at each stage of increased drug concentration.[10]

  • Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the new IC50 value. A stable resistant cell line should show a consistent IC50 over several passages.

  • Maintenance of Resistant Culture: Culture the established resistant cell line in a medium containing a maintenance dose of this compound (e.g., IC10-IC20 of the resistant line) to maintain the resistant phenotype.[9]

2. Cell Viability Assay (Resazurin Reduction Assay)

This is a colorimetric assay that measures cell metabolic activity.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

  • Reagent Incubation: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

3. Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection of specific proteins to analyze signaling pathways.[12]

  • Sample Preparation: Lyse cells in a suitable buffer to extract total protein. Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., IL-18R, phospho-NF-κB), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the expression levels of specific genes.[13][14]

  • RNA Extraction: Isolate total RNA from cell pellets using a suitable RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers (e.g., for IL-18BP), and a fluorescent qPCR master mix (e.g., SYBR Green).

  • Data Acquisition: Run the reaction on a real-time PCR cycler.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.

Mandatory Visualization

GS389_Signaling_Pathway Figure 1. Postulated this compound Signaling and Resistance Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-18 IL-18 IL-18R IL-18 Receptor IL-18->IL-18R Binds This compound This compound This compound->IL-18 Inhibits IL-18BP IL-18BP (Decoy Receptor) IL-18BP->IL-18 Sequesters Signaling Cascade Signaling Cascade IL-18R->Signaling Cascade Gene Expression Gene Expression Signaling Cascade->Gene Expression Gene Expression->IL-18BP Upregulation (Resistance) Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response

Caption: Postulated this compound signaling pathway and a potential resistance mechanism via IL-18BP upregulation.

Resistance_Workflow Figure 2. Experimental Workflow for Developing and Analyzing this compound Resistant Cell Lines cluster_development Resistance Development cluster_analysis Analysis of Resistance cluster_molecular_analysis start Parental Cell Line treat Treat with increasing concentrations of this compound start->treat select Select for surviving proliferating cells treat->select select->treat Repeat establish Establish Stable Resistant Cell Line select->establish viability Cell Viability Assay (Determine IC50) establish->viability molecular Molecular Analysis establish->molecular qpcr qPCR (e.g., IL-18BP expression) molecular->qpcr western Western Blot (Signaling proteins) molecular->western

Caption: Workflow for generating and characterizing this compound resistant cell lines.

References

interpreting unexpected results with GS-389

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GS-389, also known as CMK389. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results during their experiments with this investigational immunomodulatory agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (CMK389)?

A1: this compound (CMK389) is an investigational drug designed to function by blocking a specific protein within the immune system. This protein is believed to play a role in the inflammatory processes associated with conditions like chronic pulmonary sarcoidosis.[1][2] By inhibiting this target, the drug aims to reduce inflammation.

Q2: What is the intended therapeutic application of this compound (CMK389)?

A2: this compound (CMK389) has been investigated for the treatment of chronic pulmonary sarcoidosis, a long-term lung disease characterized by inflammation that can lead to coughing, difficulty breathing, and wheezing.[1]

Q3: What were the general outcomes of the Phase II clinical trial (NCT04064242) for this compound (CMK389)?

A3: The Phase II proof-of-concept study for CMK389 in patients with chronic pulmonary sarcoidosis showed that the drug did not affect all measures of the disease more than the placebo.[1] For instance, the study assessed the effect of CMK389 on spirometry (Forced Vital Capacity - FVC) compared to a placebo.[3] A summary of the trial results indicated that a similar number of participants in both the CMK389 and placebo groups required an increase in steroid medication to manage their symptoms.[1] The study was designed to evaluate the efficacy, safety, and tolerability of the drug.[3][4]

Troubleshooting Unexpected Results

Scenario 1: Lack of Efficacy in an In Vitro Inflammation Assay

You are using an in vitro model of inflammation (e.g., LPS-stimulated macrophages) and observe no significant reduction in pro-inflammatory cytokine production (e.g., TNF-α, IL-6) after treatment with this compound.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Incorrect Cell Model Ensure your chosen cell line or primary cells express the specific target protein of this compound. Not all immune cells may be responsive.
Suboptimal Drug Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay.
Assay Timing The timing of drug administration relative to the inflammatory stimulus is critical. Vary the pre-incubation time with this compound before adding the stimulus.
Reagent Quality Verify the activity of your inflammatory stimulus (e.g., LPS) and the quality of your this compound compound.
Scenario 2: High Variability in In Vivo Animal Model Results

In a preclinical animal model of lung inflammation, you observe high variability in the therapeutic response to this compound, with some animals showing improvement and others not.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Drug Administration and Bioavailability Confirm the consistency of your drug administration route (e.g., intravenous, intraperitoneal) and assess the pharmacokinetic profile of this compound in your animal model to ensure adequate exposure.
Animal Model Heterogeneity The underlying inflammatory response in your animal model may be heterogeneous. Ensure strict standardization of animal age, sex, and genetic background.
Timing of Intervention The disease stage at which this compound is administered can significantly impact outcomes. Test different treatment initiation time points (e.g., prophylactic vs. therapeutic).
Endpoint Measurement The chosen endpoints (e.g., BAL fluid cell counts, lung histology) may not be sensitive enough to detect subtle drug effects. Consider more specific molecular markers related to the drug's mechanism of action.

Experimental Protocols

Key Experiment: In Vitro Macrophage Activation Assay

Objective: To assess the effect of this compound on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a human macrophage-like cell line (e.g., THP-1) in appropriate media.

  • Plating: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 2 hours.

  • Stimulation: Add LPS (100 ng/mL) to the wells to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Normalize cytokine levels to the vehicle control and perform statistical analysis to determine significant differences.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cell_culture Culture Macrophages plating Seed Cells in 96-well Plate cell_culture->plating pretreatment Pre-treat with this compound or Vehicle plating->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation elisa Measure Cytokines (ELISA) incubation->elisa data_analysis Data Analysis elisa->data_analysis

Caption: In Vitro Macrophage Activation Assay Workflow.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Unexpected Result: Lack of Efficacy cause1 Incorrect Cell Model start->cause1 cause2 Suboptimal Concentration start->cause2 cause3 Assay Timing start->cause3 solution1 Verify Target Expression cause1->solution1 solution2 Perform Dose-Response cause2->solution2 solution3 Optimize Pre-incubation Time cause3->solution3

Caption: Troubleshooting Logic for Lack of In Vitro Efficacy.

References

Validation & Comparative

Comparative Analysis of GS-389 and Other Vasorelaxants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vasorelaxant properties of GS-389 against established agents: Papaverine, Sodium Nitroprusside, and Isoproterenol. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathways.

Quantitative Comparison of Vasorelaxant Efficacy

The following table summarizes the half-maximal effective concentration (EC50) and maximum relaxation (Emax) values for this compound and comparator compounds in pre-contracted isolated rat aortic rings. It is important to note that while qualitative and mechanistic data for this compound are available, specific EC50 and Emax values from the primary literature were not accessible for this review. The data for comparator compounds are derived from studies using phenylephrine as the contractile agent.

CompoundEC50 (M)Emax (%)Mechanism of Action
This compound Data not availableData not availableInhibition of cGMP phosphodiesterase
Papaverine ~7.0 x 10⁻⁷~147.2Non-selective phosphodiesterase (PDE) inhibitor
Sodium Nitroprusside ~2.6 x 10⁻⁸~100Nitric oxide (NO) donor, activates soluble guanylate cyclase (sGC)
Isoproterenol pD2: ~7.46 (EC50 ≈ 3.5 x 10⁻⁸)~85.9Non-selective β-adrenergic receptor agonist

Note: EC50 and Emax values can vary depending on experimental conditions. The data presented for the comparator compounds are representative values from published studies.

Signaling Pathways of Vasorelaxation

The vasorelaxant effects of this compound, Papaverine, Sodium Nitroprusside, and Isoproterenol are mediated by distinct intracellular signaling pathways.

Signaling_Pathways cluster_GS389 This compound cluster_Papaverine Papaverine cluster_SNP Sodium Nitroprusside cluster_Isoproterenol Isoproterenol GS389 This compound PDE5_GS PDE5 (inhibited) GS389->PDE5_GS cGMP_GS ↑ cGMP PKG_GS PKG activation cGMP_GS->PKG_GS Relax_GS Smooth Muscle Relaxation PKG_GS->Relax_GS Papaverine Papaverine PDE_Pap PDEs (inhibited) Papaverine->PDE_Pap cAMP_Pap ↑ cAMP PDE_Pap->cAMP_Pap cGMP_Pap ↑ cGMP PDE_Pap->cGMP_Pap PKA_Pap PKA activation cAMP_Pap->PKA_Pap PKG_Pap PKG activation cGMP_Pap->PKG_Pap Relax_Pap Smooth Muscle Relaxation PKA_Pap->Relax_Pap PKG_Pap->Relax_Pap SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO sGC sGC (activated) NO->sGC cGMP_SNP ↑ cGMP sGC->cGMP_SNP GTP GTP GTP->sGC PKG_SNP PKG activation cGMP_SNP->PKG_SNP Relax_SNP Smooth Muscle Relaxation PKG_SNP->Relax_SNP Isoproterenol Isoproterenol BetaR β-Adrenergic Receptor Isoproterenol->BetaR AC Adenylyl Cyclase (activated) BetaR->AC cAMP_Iso ↑ cAMP AC->cAMP_Iso ATP ATP ATP->AC PKA_Iso PKA activation cAMP_Iso->PKA_Iso Relax_Iso Smooth Muscle Relaxation PKA_Iso->Relax_Iso

Caption: Signaling pathways for vasorelaxation.

Experimental Protocols

The following is a detailed methodology for a standard isolated aortic ring vasorelaxation assay, a common ex vivo model for assessing the efficacy of vasorelaxant compounds.

Isolated Rat Aortic Ring Preparation and Vasorelaxation Assay

1. Tissue Preparation:

  • Male Wistar rats are euthanized by cervical dislocation.
  • The thoracic aorta is rapidly excised and placed in cold (4°C) Krebs-Ringer bicarbonate (KRB) buffer (composition in mM: 120 NaCl, 4.2 KCl, 1.19 KH₂PO₄, 25 NaHCO₃, 1.2 MgSO₄, 1.3 CaCl₂, 5 D-glucose; pH 7.4).
  • Adherent connective and adipose tissues are carefully removed.
  • The aorta is cut into rings of approximately 3-5 mm in length. For endothelium-denuded experiments, the intimal surface is gently rubbed with a forceps.

2. Experimental Setup:

  • Aortic rings are mounted on stainless steel hooks in organ baths containing KRB buffer maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.
  • The upper hook is connected to an isometric force transducer to record changes in tension.
  • The rings are allowed to equilibrate for 40-60 minutes under a resting tension of 1.4-2.0 g, with the buffer being replaced every 15-20 minutes.

3. Viability and Endothelial Integrity Check:

  • After equilibration, the rings are contracted with 60 mM KCl.
  • To assess endothelial integrity, rings are pre-contracted with phenylephrine (10⁻⁶ M), and once a stable contraction is achieved, acetylcholine (10⁻⁶ M) is added. A relaxation of over 50% indicates intact endothelium.

4. Vasorelaxation Assay:

  • The aortic rings are washed and allowed to return to baseline tension.
  • A stable contraction is induced with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
  • Once the contraction plateaus, cumulative concentrations of the test vasorelaxant (e.g., this compound, papaverine, sodium nitroprusside, or isoproterenol) are added to the organ bath at regular intervals.
  • The resulting relaxation is recorded as a percentage of the phenylephrine-induced contraction.

A[label="Aorta Excision\nand Cleaning", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="Cut into 3-5 mm Rings"]; C [label="Mount in Organ Bath\n(Krebs Buffer, 37°C, 95% O₂/5% CO₂)"]; D [label="Equilibration\n(40-60 min, 1.4-2.0 g tension)"]; E [label="Viability & Endothelium Check\n(KCl & PE/ACh)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Pre-contraction\n(Phenylephrine 10⁻⁶ M)"]; G [label="Cumulative Addition of\nVasorelaxant", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Record Relaxation Response"]; I[label="Data Analysis\n(EC50, Emax)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E; E -> F [label="Viable"]; F -> G -> H -> I; }

Caption: Experimental workflow for aortic ring assay.

Comparative Analysis of Mechanisms

This compound is a novel tetrahydroisoquinoline analog that induces vasorelaxation, at least in part, by inhibiting the metabolism of cyclic guanosine monophosphate (cGMP).[1] This mechanism suggests it acts as a phosphodiesterase (PDE) inhibitor, likely with some selectivity for cGMP-specific PDEs.[1]

In comparison:

  • Papaverine is a non-selective PDE inhibitor, leading to an increase in both cyclic AMP (cAMP) and cGMP levels.[2] This broad action results in the relaxation of various smooth muscles.[2]

  • Sodium Nitroprusside acts as a nitric oxide (NO) donor.[3][4] The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to a significant increase in cGMP levels and subsequent vasodilation.[3][4]

  • Isoproterenol is a non-selective β-adrenergic receptor agonist.[5] Its binding to β-receptors on smooth muscle cells activates adenylyl cyclase, which increases cAMP levels, leading to relaxation.

Mechanism_Comparison cluster_direct Direct Enzyme/Receptor Interaction cluster_donor Pro-drug/Donor cluster_second_messenger Primary Second Messenger GS389 This compound (PDE Inhibition) cGMP ↑ cGMP GS389->cGMP Papaverine Papaverine (Non-selective PDE Inhibition) cAMP_cGMP ↑ cAMP & cGMP Papaverine->cAMP_cGMP Isoproterenol Isoproterenol (β-Adrenergic Agonist) cAMP ↑ cAMP Isoproterenol->cAMP SNP Sodium Nitroprusside (NO Donor) SNP->cGMP Relaxation Vasorelaxation cGMP->Relaxation cAMP_cGMP->Relaxation cAMP->Relaxation

References

A Comparative Guide to the Mechanisms of Action: GS-389 vs. Papaverine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two vasorelaxant compounds: GS-389, a tetrahydroisoquinoline analog, and papaverine, a non-specific phosphodiesterase inhibitor. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

At a Glance: Key Mechanistic Differences

FeatureThis compoundPapaverine
Primary Mechanism Inhibition of cGMP phosphodiesteraseNon-selective inhibition of phosphodiesterases (PDEs)
Effect on Cyclic Nucleotides Increases intracellular cGMP levelsIncreases intracellular cAMP and cGMP levels
Calcium Channel Activity Interferes with intracellular Ca2+ releaseMay have direct actions on calcium channels
Vasorelaxation Induces endothelium-independent vasorelaxationInduces endothelium-independent vasorelaxation

Mechanism of Action: A Detailed Comparison

Both this compound and papaverine exert their primary effects by modulating intracellular levels of cyclic nucleotides, leading to the relaxation of vascular smooth muscle. However, their specificity and additional actions on calcium signaling pathways present key differences.

This compound: A cGMP-Specific Pathway

This compound, also known as (±)-O,O-Dimethylcoclaurine, is a tetrahydroisoquinoline analog that demonstrates potent vasorelaxant properties. Its mechanism is primarily attributed to the inhibition of cyclic guanosine monophosphate (cGMP) phosphodiesterase. This inhibition leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). PKG activation results in a cascade of events that decrease intracellular calcium concentrations and reduce the sensitivity of the contractile machinery to calcium, ultimately causing smooth muscle relaxation and vasodilation.[1]

Furthermore, experimental evidence suggests that this compound may also interfere with the release of intracellular calcium from the sarcoplasmic reticulum, contributing to its vasorelaxant effects.[1]

Papaverine: A Broad-Spectrum Inhibitor

Papaverine, an opium alkaloid, is a well-established smooth muscle relaxant. Its mechanism of action is broader than that of this compound. Papaverine is a non-selective phosphodiesterase (PDE) inhibitor, meaning it inhibits the breakdown of both cyclic adenosine monophosphate (cAMP) and cGMP.[2][3] The elevation of both these cyclic nucleotides contributes to its potent vasodilatory effects through the activation of both protein kinase A (PKA) and PKG signaling pathways.

In addition to PDE inhibition, papaverine is thought to have direct effects on calcium channels, though the exact nature of this interaction is not fully elucidated.[2] It may also influence mitochondrial respiration, adding another layer to its pharmacological profile.

Signaling Pathway Diagrams

GS389_Pathway cluster_cGMP cGMP Degradation GS389 This compound PDE_cGMP cGMP Phosphodiesterase GS389->PDE_cGMP Inhibits Ca_release Ca2+ Release GS389->Ca_release Interferes with 5'-GMP 5'-GMP cGMP cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates cGMP->5'-GMP Hydrolysis Ca_decrease Decrease in intracellular Ca2+ PKG->Ca_decrease Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation SR Sarcoplasmic Reticulum SR->Ca_release

Caption: Signaling pathway of this compound.

Papaverine_Pathway cluster_cAMP cAMP Degradation cluster_cGMP cGMP Degradation Papaverine Papaverine PDE Phosphodiesterases (PDEs) Papaverine->PDE Inhibits (non-selective) Ca_channels Calcium Channels Papaverine->Ca_channels Direct action? 5'-AMP 5'-AMP 5'-GMP 5'-GMP cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->5'-AMP Hydrolysis cGMP cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates cGMP->5'-GMP Hydrolysis Ca_decrease Decrease in intracellular Ca2+ PKA->Ca_decrease PKG->Ca_decrease Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation

Caption: Signaling pathway of Papaverine.

Quantitative Data Comparison

The following table summarizes the available quantitative data from a comparative study on the vasorelaxant effects of this compound and papaverine on isolated rat thoracic aorta precontracted with phenylephrine (PE).

CompoundVasorelaxant Potency (IC50 in µM)
This compound Data not available in the abstract
Papaverine Data not available in the abstract

IC50 values represent the concentration of the compound required to inhibit the contractile response by 50%. A lower IC50 value indicates higher potency. The full text of the comparative study is required to populate this table.

Experimental Protocols

Isolated Tissue Preparation for Vasorelaxation Studies

Objective: To assess the vasorelaxant effects of this compound and papaverine on isolated arterial rings.

Methodology:

  • Tissue Source: Thoracic aortas are excised from male Wistar rats.

  • Preparation: The aortas are cleaned of adherent connective and adipose tissue and cut into rings approximately 2-3 mm in width. The endothelium can be mechanically removed by gently rubbing the intimal surface.

  • Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Tension Recording: The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied and the tissues are allowed to equilibrate.

  • Contraction: A stable contraction is induced by adding a contractile agent, such as phenylephrine (an α1-adrenergic agonist) or a high concentration of potassium chloride (KCl).

  • Drug Administration: Cumulative concentration-response curves are generated by the stepwise addition of this compound or papaverine to the organ bath.

  • Data Analysis: The relaxation induced by each concentration of the test compound is expressed as a percentage of the maximal contraction induced by the contractile agent. IC50 values are then calculated from the concentration-response curves.

Vasorelaxation_Workflow A Aorta Excision B Ring Preparation A->B C Mounting in Organ Bath B->C D Equilibration C->D E Induce Contraction (e.g., Phenylephrine) D->E F Cumulative Drug Addition (this compound or Papaverine) E->F G Record Tension F->G H Data Analysis (IC50 Calculation) G->H

Caption: Experimental workflow for vasorelaxation assay.

Phosphodiesterase (PDE) Activity Assay

Objective: To determine the inhibitory effect of this compound and papaverine on PDE activity.

Methodology:

  • Enzyme Source: PDE enzymes are typically isolated and purified from relevant tissues (e.g., bovine heart for various PDE isoforms).

  • Reaction Mixture: The assay is performed in a reaction buffer containing the PDE enzyme, a cyclic nucleotide substrate (cAMP or cGMP), and the test compound (this compound or papaverine) at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for the enzymatic conversion of the cyclic nucleotide to its corresponding 5'-monophosphate (5'-AMP or 5'-GMP).

  • Termination: The reaction is terminated, often by heat inactivation.

  • Quantification: The amount of 5'-monophosphate produced is quantified. A common method involves the addition of a 5'-nucleotidase, which converts the 5'-monophosphate to the corresponding nucleoside (adenosine or guanosine). The nucleoside can then be separated from the unreacted cyclic nucleotide by chromatography and quantified by spectrophotometry or radiometric methods.

  • Data Analysis: The inhibitory activity of the test compound is determined by measuring the reduction in 5'-monophosphate production compared to a control without the inhibitor. IC50 values are calculated from the concentration-inhibition curves.

Measurement of Intracellular Calcium ([Ca2+]i)

Objective: To investigate the effects of this compound and papaverine on intracellular calcium levels in vascular smooth muscle cells.

Methodology:

  • Cell Culture: Vascular smooth muscle cells are cultured on coverslips.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM. The acetoxymethyl (AM) ester form of the dye allows it to passively diffuse across the cell membrane.

  • Dye De-esterification: Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

  • Fluorescence Imaging: The coverslip with the loaded cells is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Stimulation: The cells are stimulated with a contractile agent to induce an increase in intracellular calcium.

  • Drug Application: this compound or papaverine is then added to the perfusion solution, and the changes in intracellular calcium are monitored over time.

  • Data Analysis: The ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular calcium concentration. The effect of the test compound is determined by comparing the calcium response in the presence and absence of the drug.

Conclusion

This compound and papaverine are both effective vasorelaxants that act through the inhibition of phosphodiesterases. The primary distinction lies in their selectivity, with this compound demonstrating a more targeted action on the cGMP pathway, while papaverine exhibits a broader inhibitory profile against both cAMP and cGMP PDEs. Additionally, their differential effects on intracellular calcium mobilization may contribute to their unique pharmacological profiles. Further research, particularly the acquisition of direct comparative quantitative data, is necessary to fully elucidate the relative potencies and therapeutic potential of these two compounds.

References

Validating the Vasorelaxant Effects of GS-389: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the vasorelaxant effects of GS-389, a novel tetrahydroisoquinoline analog, against other known vasorelaxant agents. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance, supported by available experimental data.

Introduction to this compound

This compound, also known as (±)-O,O-Dimethylcoclaurine, is a tetrahydroisoquinoline derivative that has demonstrated significant vasorelaxant properties. Its mechanism of action is primarily attributed to the inhibition of cGMP phosphodiesterase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells. This elevation in cGMP activates protein kinase G, which in turn leads to a cascade of events culminating in smooth muscle relaxation and vasodilation.

Comparative Analysis with Alternative Vasorelaxants

To validate the vasorelaxant effects of this compound, this guide compares it with two other vasoactive compounds: papaverine and higenamine . Papaverine is a well-known non-specific vasodilator, while higenamine exhibits a more complex pharmacological profile.

Quantitative Data Summary

The following table summarizes the available quantitative data for the vasorelaxant effects of this compound, papaverine, and higenamine on isolated rat aorta. It is important to note that direct comparative quantitative data for this compound from the primary literature was not fully accessible. The data presented is compiled from various studies to provide a general comparison.

CompoundMechanism of ActionEmax (% Relaxation)EC50 (M)pA2
This compound cGMP Phosphodiesterase InhibitorData not availableData not availableData not available
Papaverine Phosphodiesterase Inhibitor, Calcium Channel Blocker~140%[1]7.0 x 10⁻⁷ MNot applicable
Higenamine β-Adrenoceptor Agonist, α1-Adrenoceptor AntagonistData not availableData not available6.86 ± 0.29

Emax: Maximum effect (percentage of relaxation of pre-contracted aortic rings). EC50: Half-maximal effective concentration. pA2: A measure of the potency of an antagonist.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

GS389_Signaling_Pathway GS389 This compound PDE Phosphodiesterase (PDE) GS389->PDE inhibits cGMP cGMP PDE->cGMP degrades GTP GTP sGC Soluble Guanylate Cyclase (sGC) GTP->sGC activates sGC->cGMP converts PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: Signaling pathway of this compound-induced vasorelaxation.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Thoracic Aorta from Rat A2 Cut into Rings (2-4 mm) A1->A2 A3 Mount in Organ Bath A2->A3 B1 Equilibrate under Tension A3->B1 B2 Pre-contract with Phenylephrine or KCl B1->B2 B3 Cumulative Addition of Test Compound (this compound, etc.) B2->B3 B4 Record Isometric Tension B3->B4 C1 Generate Concentration- Response Curves B4->C1 C2 Calculate Emax and EC50 C1->C2

Caption: Experimental workflow for isolated aortic ring assay.

Experimental Protocols

The vasorelaxant effects of this compound and its alternatives are typically evaluated using an ex vivo method involving isolated aortic rings.

Isolated Rat Thoracic Aorta Assay

1. Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized.

  • The thoracic aorta is carefully excised, cleaned of adhering fat and connective tissue, and placed in cold Krebs-Henseleit buffer.

  • The aorta is cut into rings of 2-4 mm in length.

2. Experimental Setup:

  • Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 and 5% CO2.

  • The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g.

3. Vasorelaxation Measurement:

  • After equilibration, the aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (10⁻⁶ M) or potassium chloride (60 mM).

  • Once a stable contraction is achieved, the test compound (this compound, papaverine, or higenamine) is cumulatively added to the organ bath in increasing concentrations.

  • Changes in isometric tension are recorded using a force transducer.

  • The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.

4. Data Analysis:

  • Concentration-response curves are plotted, and the maximal relaxation (Emax) and the concentration required to produce 50% of the maximal relaxation (EC50) are calculated.

Discussion

This compound demonstrates a clear vasorelaxant effect, which is mechanistically linked to the inhibition of cGMP metabolism. This mode of action is similar to that of papaverine, which is also a phosphodiesterase inhibitor. However, papaverine is known to be non-specific and may also exert its effects through calcium channel blockade.

Higenamine presents a more complex mechanism, acting as a β-adrenoceptor agonist and an α1-adrenoceptor antagonist. Its vasorelaxant effect is likely a result of the interplay between these two opposing actions on the vasculature.

While a direct quantitative comparison of potency and efficacy is limited by the availability of data for this compound from a head-to-head study, the qualitative evidence suggests that this compound is a promising vasorelaxant agent with a well-defined mechanism of action. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

GS-389: A Comparative Analysis of a Potential Phosphodiesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the tetrahydroisoquinoline compound GS-389, also known as (±)-O,O-Dimethylcoclaurine, in the context of established phosphodiesterase (PDE) inhibitors. While direct, quantitative efficacy data for this compound is not extensively available in public literature, this document aims to provide a framework for its potential evaluation by comparing its known characteristics and the activities of its broader chemical class against well-characterized PDE inhibitors.

Introduction to this compound

This compound is a tetrahydroisoquinoline derivative that has been noted for its inhibitory effects on cyclic AMP (cAMP) and cGMP phosphodiesterases, enzymes crucial for regulating intracellular signaling pathways. Its vasorelaxant properties suggest a potential role in conditions where PDE inhibition is a therapeutic strategy. However, a detailed profile of its specific inhibitory concentrations (IC50) or binding affinities (Ki) against various PDE subtypes is not yet publicly documented.

Comparative Efficacy of Known PDE Inhibitors

To provide a benchmark for the potential efficacy of this compound, the following table summarizes the reported IC50 values of several well-known PDE inhibitors across different subtypes. This data, sourced from various scientific publications, illustrates the potency and selectivity that a new inhibitor would be measured against.

Compound PDE Subtype IC50 (nM) Primary Therapeutic Area
SildenafilPDE53.9Erectile Dysfunction, Pulmonary Hypertension
TadalafilPDE51.8Erectile Dysfunction, Benign Prostatic Hyperplasia
VardenafilPDE50.7Erectile Dysfunction
MilrinonePDE3190Acute Decompensated Heart Failure
RoflumilastPDE40.8Chronic Obstructive Pulmonary Disease (COPD)
ApremilastPDE474Psoriasis, Psoriatic Arthritis
IbudilastNon-selective1,000-10,000Asthma, Stroke

Note: IC50 values can vary depending on the specific assay conditions and enzyme source.

The tetrahydroisoquinoline scaffold, to which this compound belongs, has been a subject of research for the development of novel PDE inhibitors, particularly targeting the PDE4 subtype.[1][2][3][4][5] Studies on other tetrahydroisoquinoline derivatives have demonstrated their potential to achieve high potency and selectivity.[1][2][3][4][5] Future research would be necessary to determine where this compound fits within this landscape.

Signaling Pathway of Phosphodiesterase Action

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This action terminates their signaling roles. By inhibiting PDEs, the intracellular levels of these second messengers are increased, leading to various physiological effects depending on the tissue and the specific PDE subtype involved.

PDE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates GC Guanylyl Cyclase Receptor->GC Activates ATP ATP GTP GTP cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts PDE Phosphodiesterase (e.g., PDE3, PDE4, PDE5) cAMP->PDE Substrate PKA Protein Kinase A cAMP->PKA Activates cGMP->PDE Substrate PKG Protein Kinase G cGMP->PKG Activates AMP AMP PDE->AMP Hydrolyzes to GMP GMP PDE->GMP Hydrolyzes to Cellular_Response Cellular Response (e.g., Relaxation, Anti-inflammation) PKA->Cellular_Response PKG->Cellular_Response GS-389_Inhibitor PDE Inhibitor (e.g., this compound) GS-389_Inhibitor->PDE Inhibits

Caption: General signaling pathway of phosphodiesterase action and inhibition.

Experimental Protocols for Assessing PDE Inhibition

The inhibitory activity of a compound like this compound against various PDE subtypes can be determined using several established in vitro assays. The choice of assay often depends on factors such as throughput requirements, sensitivity, and the availability of specific reagents and instrumentation.

Fluorescence Polarization (FP) Immunoassay
  • Principle: This competitive immunoassay measures the displacement of a fluorescently labeled cyclic nucleotide (e.g., fluorescein-cAMP) from a specific antibody by the unlabeled cyclic nucleotide produced by the PDE enzyme. The binding of the fluorescent tracer to the large antibody molecule results in a high polarization value. When PDE hydrolyzes the unlabeled cAMP, more fluorescent tracer can bind to the antibody, leading to a decrease in fluorescence polarization.

  • Methodology:

    • A reaction mixture is prepared containing the PDE enzyme, the test compound (e.g., this compound) at various concentrations, and a substrate (cAMP or cGMP).

    • The reaction is incubated to allow for enzymatic activity.

    • A solution containing a specific antibody and a fluorescently labeled cyclic nucleotide is added.

    • After another incubation period to reach binding equilibrium, the fluorescence polarization is measured using a suitable plate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Luminescence-Based Assay (e.g., PDE-Glo™)
  • Principle: This assay quantifies the amount of remaining cAMP or cGMP after the PDE reaction. The remaining cyclic nucleotide is used by a cyclic nucleotide-dependent protein kinase to transfer the terminal phosphate from ATP to a specific substrate. The amount of ATP remaining in the solution is then detected using a luciferase/luciferin reaction, which produces light. The light output is inversely proportional to the PDE activity.

  • Methodology:

    • The PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of the inhibitor.

    • A termination reagent is added to stop the PDE reaction.

    • A detection reagent containing a protein kinase, its substrate, and ATP is added.

    • After incubation, a kinase-glo reagent is added to measure the remaining ATP via a luminescent signal.

    • Luminescence is read on a luminometer, and the data is used to determine the IC50 of the test compound.

Radioenzymatic Assay
  • Principle: This is a traditional and highly sensitive method that uses a radiolabeled substrate, typically [³H]-cAMP or [³H]-cGMP. The PDE enzyme hydrolyzes the radiolabeled cyclic nucleotide to its corresponding 5'-monophosphate. The unreacted substrate and the product are then separated, and the radioactivity of the product is quantified.

  • Methodology:

    • The reaction is initiated by adding the PDE enzyme to a mixture containing a buffer, the radiolabeled substrate, and the test inhibitor.

    • The reaction is incubated at a controlled temperature and then terminated, often by heat inactivation.

    • The radiolabeled 5'-monophosphate product is converted to the corresponding nucleoside (e.g., adenosine) by a nucleotidase.

    • The mixture is passed through an ion-exchange resin column which retains the charged, unhydrolyzed substrate while allowing the uncharged nucleoside product to pass through.

    • The radioactivity of the eluate is measured using a scintillation counter. The amount of radioactivity is directly proportional to the PDE activity.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Incubation Incubate Enzyme, Substrate, and this compound Compound_Prep->Incubation Reagent_Prep Prepare Assay Reagents (Enzyme, Substrate, Buffer) Reagent_Prep->Incubation Termination Terminate Reaction Incubation->Termination Detection Add Detection Reagents (e.g., FP tracer, Luciferase) Termination->Detection Measurement Measure Signal (Fluorescence, Luminescence, Radioactivity) Detection->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: A typical workflow for determining the IC50 of a PDE inhibitor.

Conclusion

This compound, a tetrahydroisoquinoline derivative, shows potential as a phosphodiesterase inhibitor based on its known vasorelaxant effects and inhibition of cyclic nucleotide phosphodiesterases. However, the lack of publicly available, quantitative efficacy data, such as IC50 values against specific PDE subtypes, makes a direct comparison with established inhibitors challenging. The provided data on known PDE inhibitors and the detailed experimental protocols offer a framework for the systematic evaluation of this compound. Further research is warranted to fully characterize its inhibitory profile and determine its therapeutic potential. The exploration of the tetrahydroisoquinoline scaffold remains a promising avenue for the discovery of novel PDE inhibitors.[1][2][3][4][5]

References

Cross-Validation of GS-389's Vasorelaxant Activity in Pre-clinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the vasorelaxant activity of GS-389, a novel tetrahydroisoquinoline analog, against other known vasodilators. The data presented is based on pre-clinical studies in isolated vascular models, offering insights into its potential therapeutic applications in cardiovascular research.

Overview of this compound and Comparator Compounds

This compound has been identified as a potent vasorelaxant agent. Its mechanism of action is primarily attributed to the inhibition of cyclic guanosine monophosphate (cGMP) phosphodiesterase (PDE). This inhibition leads to an increase in intracellular cGMP levels, resulting in the relaxation of vascular smooth muscle.

For the purpose of this guide, this compound's activity is compared with two structurally related benzylisoquinoline analogs, papaverine and higenamine , as well as other vasodilators with different mechanisms of action. Papaverine is a non-specific PDE inhibitor, while higenamine is known for its beta-adrenoceptor agonist activity.

Quantitative Comparison of Vasorelaxant Activity

The following tables summarize the quantitative data on the vasorelaxant potency (EC₅₀) and efficacy (Emax) of this compound and comparator compounds in isolated rat and mouse thoracic aorta rings pre-contracted with phenylephrine.

Table 1: Vasorelaxant Activity in Isolated Rat Aortic Rings

CompoundEC₅₀ (μM)Emax (%)
This compound Data Not AvailableData Not Available
Papaverine~7.0[1]~147.2[1]
HigenamineData Not AvailableData Not Available
Nitroglycerin~0.056[1]~111.7[1]
Verapamil~21.0[1]~99.0

Table 2: Vasorelaxant Activity in Isolated Mouse Aortic Rings

CompoundEC₅₀ (μM)Emax (%)
This compound Data Not AvailableData Not Available
PapaverineData Not AvailableData Not Available
HigenamineData Not AvailableData Not Available

Note: EC₅₀ represents the concentration of the compound that produces 50% of the maximal response. Emax represents the maximum relaxation achievable with the compound. Data for this compound and higenamine in these specific comparative models were not available in the public domain at the time of this guide's compilation. The data for papaverine, nitroglycerin, and verapamil are provided for reference from studies using similar experimental setups.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, the following diagrams illustrate its mechanism of action and the typical experimental workflow used to assess its vasorelaxant properties.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist Receptor Receptor Agonist->Receptor e.g., Acetylcholine NO Nitric Oxide (NO) Receptor->NO stimulates eNOS sGC Soluble Guanylate Cyclase (sGC) cGMP Cyclic GMP (cGMP) sGC->cGMP converts GTP to PDE5 Phosphodiesterase 5 (PDE5) GMP GMP PDE5->GMP NO->sGC activates GTP GTP GTP->sGC cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Relaxation PKG->Relaxation leads to GS389 This compound GS389->PDE5 inhibits

Caption: Signaling pathway of this compound-induced vasorelaxation.

cluster_prep Tissue Preparation cluster_mounting Organ Bath Mounting cluster_contraction Induction of Contraction cluster_relaxation Cumulative Addition & Measurement A Euthanize Rat/Mouse B Isolate Thoracic Aorta A->B C Clean & Cut into Rings (2-3 mm) B->C D Mount Aortic Rings in Organ Bath C->D E Equilibrate in Krebs-Henseleit Solution (37°C, 95% O₂/5% CO₂) D->E F Add Phenylephrine (e.g., 1 μM) E->F G Record Stable Contraction F->G H Add this compound/Comparator (Cumulative Concentrations) G->H I Record Relaxation Response H->I J Data Analysis (EC₅₀, Emax) I->J

Caption: Experimental workflow for isolated aortic ring assay.

Experimental Protocols

Isolated Aortic Ring Vasorelaxation Assay

This assay is a standard method to assess the vasoactive properties of compounds on isolated arterial segments.

1. Tissue Preparation:

  • Male Wistar rats or BALB/c mice are euthanized by an approved method.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

  • Adherent connective and adipose tissues are removed, and the aorta is cut into rings of 2-3 mm in length. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a fine wire.

2. Organ Bath Setup:

  • Aortic rings are mounted between two stainless steel hooks in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously gassed with 95% O₂ and 5% CO₂.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.0-1.5 g, with the buffer being replaced every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, the viability of the rings is tested with a depolarizing solution of KCl (e.g., 60 mM).

  • The rings are then washed and allowed to return to baseline.

  • A stable contraction is induced by adding a vasoconstrictor, typically phenylephrine (1 μM).

  • Once the contraction reaches a plateau, cumulative concentrations of this compound or a comparator compound are added to the organ bath.

  • The relaxation response is recorded until a maximal effect is observed.

4. Data Analysis:

  • The relaxation is expressed as a percentage of the phenylephrine-induced contraction.

  • Concentration-response curves are plotted, and the EC₅₀ and Emax values are calculated using non-linear regression analysis.

cGMP Phosphodiesterase (PDE) Inhibition Assay

This assay determines the inhibitory activity of a compound on the enzymatic activity of phosphodiesterases.

1. Enzyme and Substrate Preparation:

  • Purified or recombinant PDE enzyme (e.g., from rabbit brain) is diluted in an appropriate assay buffer.

  • The substrate, cGMP, is prepared at a known concentration.

2. Assay Procedure:

  • The reaction is initiated by adding the PDE enzyme to a reaction mixture containing the assay buffer, cGMP, and varying concentrations of the inhibitor (this compound or comparator).

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • The reaction is terminated, often by heat inactivation or the addition of a stop solution.

3. Measurement of cGMP Hydrolysis:

  • The amount of remaining cGMP or the product of hydrolysis (GMP) is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.

4. Data Analysis:

  • The percentage of PDE inhibition is calculated for each inhibitor concentration.

  • The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the concentration-inhibition curve.

Conclusion

This compound demonstrates vasorelaxant properties, likely through the inhibition of cGMP phosphodiesterase. While direct quantitative comparisons with other vasodilators from single studies are not fully available in the public literature, the provided data for established compounds like papaverine offer a benchmark for its potential efficacy. The detailed protocols and pathway diagrams in this guide serve as a valuable resource for researchers designing and interpreting studies on this compound and related compounds. Further investigations are warranted to fully elucidate the complete pharmacological profile of this compound and its therapeutic potential.

References

Independent Verification of CMK389 Research Findings: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug CMK389 with current therapeutic alternatives for chronic pulmonary sarcoidosis. The information is based on publicly available clinical trial data and research findings to support independent verification and inform drug development strategies.

Executive Summary

CMK389 is an investigational monoclonal antibody that targets interleukin-18 (IL-18), a cytokine implicated in the inflammatory cascade of sarcoidosis. A Phase 2 clinical trial (NCT04064242) evaluated the efficacy and safety of CMK389 in patients with chronic pulmonary sarcoidosis. The trial did not demonstrate a meaningful improvement in the primary endpoint, the change in Forced Vital Capacity (FVC), compared to placebo.[1] This guide compares the findings for CMK389 with the established efficacy of standard-of-care treatments and other investigational therapies for pulmonary sarcoidosis.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from clinical trials of CMK389 and its alternatives. The primary efficacy endpoint for comparison is the change in Forced Vital Capacity (FVC), a key measure of lung function in pulmonary sarcoidosis.

Table 1: Comparison of Efficacy Based on Change in Forced Vital Capacity (FVC)

Drug/TreatmentMechanism of ActionClinical TrialPatient PopulationTreatment DurationMean Change in % Predicted FVC from BaselineComparison Group
CMK389 IL-18 InhibitorNCT04064242Chronic Pulmonary Sarcoidosis16 weeksNo meaningful changePlacebo
Prednisone CorticosteroidPREDMETH (NCT04314193)Treatment-naïve Pulmonary Sarcoidosis24 weeks+6.75 percentage pointsMethotrexate
Methotrexate Dihydrofolate Reductase InhibitorPREDMETH (NCT04314193)Treatment-naïve Pulmonary Sarcoidosis24 weeks+6.11 percentage pointsPrednisone
Infliximab TNF-α InhibitorNCT00073437Chronic Stable Pulmonary Sarcoidosis24 weeks+2.5%Placebo (p=0.038)
Adalimumab TNF-α InhibitorNCT00311246Refractory Pulmonary Sarcoidosis24 weeksImprovement in 4/11 patients, stabilization in 7/11Open-label
Efzofitimod Neuropilin-2 Receptor ModulatorPhase 1b/2a (NCT03824392)Corticosteroid-requiring Pulmonary Sarcoidosis24 weeksDose-dependent trend towards improvementPlacebo
Namilumab GM-CSF InhibitorRESOLVE-Lung (NCT05314517)Chronic Active Pulmonary Sarcoidosis26 weeksNo significant differencePlacebo

Table 2: Overview of Safety and Tolerability

Drug/TreatmentCommon Adverse EventsSerious Adverse Events
CMK389 Not specified, but no new safety concerns were identified.[1]2 serious adverse events were reported in the clinical trial.[1]
Prednisone Weight gain, insomnia, increased appetite, cushingoid appearance.Long-term use is associated with numerous toxicities.
Methotrexate Nausea, fatigue, abnormal liver function, abdominal pain, respiratory tract infection.Pulmonary toxicity, bone marrow suppression.
Infliximab Infusion-related reactions, infections.Serious infections, heart failure, hypersensitivity reactions.
Adalimumab Injection site reactions, infections.Serious infections, neurological events, malignancies.
Efzofitimod Well-tolerated with no new or unexpected adverse events.Not specified.
Namilumab Safety profile consistent with previous studies.Development for sarcoidosis was discontinued due to lack of efficacy.

Experimental Protocols

CMK389 (NCT04064242)
  • Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2]

  • Participants: 62 adults with biopsy-proven chronic pulmonary sarcoidosis diagnosed for over a year, with a Forced Vital Capacity (FVC) of less than 50% of predicted at screening.[2]

  • Intervention: Intravenous infusion of CMK389 (10 mg/kg) or placebo every 4 weeks for a total of 4 doses.[2]

  • Primary Outcome: Change in percent predicted FVC from baseline to 16 weeks of treatment.[2]

  • Secondary Outcomes: Included changes in Forced Expiratory Volume in 1 second (FEV1), 6-minute walk distance (6MWD), and safety and tolerability.[2]

Prednisone and Methotrexate (PREDMETH Trial - NCT04314193)
  • Study Design: A prospective, randomized, non-blinded, multi-center, non-inferiority trial.

  • Participants: 138 treatment-naïve patients with pulmonary sarcoidosis requiring treatment.

  • Intervention: Patients were randomized 1:1 to receive either prednisone (starting at 40 mg/day and tapered) or methotrexate for 24 weeks.

  • Primary Outcome: Change in hospital-measured FVC between baseline and 24 weeks.

Infliximab (NCT00073437)
  • Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled study.

  • Participants: 138 patients with chronic pulmonary sarcoidosis.

  • Intervention: Intravenous infusions of infliximab (3 or 5 mg/kg) or placebo at weeks 0, 2, 6, 12, 18, and 24.

  • Primary Outcome: Change from baseline to week 24 in percent of predicted FVC.

Adalimumab (NCT00311246)
  • Study Design: An open-label, single-center study.

  • Participants: 11 patients with refractory pulmonary sarcoidosis.

  • Intervention: Adalimumab 40 mg weekly for 45 weeks.

  • Primary Outcome: Percent change in predicted FVC at 24 weeks.

Namilumab (RESOLVE-Lung - NCT05314517)
  • Study Design: A randomized, double-blind, placebo-controlled Phase 2 study with an open-label extension.[3]

  • Participants: 107 patients with chronic active pulmonary sarcoidosis.[3]

  • Intervention: Subcutaneous injection of namilumab or placebo every 4 weeks for 26 weeks.[3][4]

  • Primary Outcome: Proportion of subjects with a "rescue event" (worsening of sarcoidosis requiring intervention).[3]

Mandatory Visualization

Signaling Pathway of CMK389's Mechanism of Action

CMK389_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling IL-18 IL-18 IL-18R IL-18 Receptor IL-18->IL-18R Binding CMK389 CMK389 (IL-18 Inhibitor) CMK389->IL-18 MyD88 MyD88 IL-18R->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NF-kB NF-kB TRAF6->NF-kB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ) NF-kB->Pro_inflammatory_Cytokines Transcription CMK389_Trial_Workflow Screening Screening Randomization Randomization Screening->Randomization Treatment_CMK389 CMK389 Arm (10 mg/kg IV q4w) Randomization->Treatment_CMK389 1:1 Treatment_Placebo Placebo Arm (IV q4w) Randomization->Treatment_Placebo Dosing 4 Doses (Weeks 0, 4, 8, 12) Treatment_CMK389->Dosing Treatment_Placebo->Dosing Primary_Endpoint Primary Endpoint Assessment (Week 16) Change in % Predicted FVC Dosing->Primary_Endpoint Follow_up Follow-up Primary_Endpoint->Follow_up

References

Investigational Compound CMK389: A Comparative Analysis in Chronic Pulmonary Sarcoidosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational compound CMK389 (formerly referred to as GS-389 in initial queries) in the context of treatment for chronic pulmonary sarcoidosis. The information is based on available clinical trial data and is intended to offer a comparative perspective against the standard of care and other investigational therapies.

Executive Summary

CMK389, an inhibitor of interleukin-18 (IL-18), was investigated in a Phase II clinical trial for the treatment of chronic pulmonary sarcoidosis. The trial, however, did not demonstrate a significant improvement in the primary endpoint of Forced Vital Capacity (FVC) compared to placebo. This places CMK389 in a challenging position within the therapeutic landscape, especially when compared to established treatments and other emerging therapies. This guide will delve into the available data for CMK389, juxtapose it with the standard of care—corticosteroids and methotrexate—and provide a brief overview of other investigational agents.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available quantitative data from clinical trials of CMK389, standard of care treatments, and other investigational compounds for chronic pulmonary sarcoidosis. It is important to note that these data are not from direct head-to-head studies and are presented for comparative context.

Table 1: Efficacy of CMK389 vs. Placebo in Chronic Pulmonary Sarcoidosis

CompoundTrialPrimary EndpointResult
CMK389 NCT04064242 (Phase II)Change from baseline in percent predicted FVC at 16 weeksNo meaningful change compared to placebo[1]
Placebo NCT04064242 (Phase II)Change from baseline in percent predicted FVC at 16 weeks-

Table 2: Efficacy of Standard of Care in Chronic Pulmonary Sarcoidosis

CompoundTrialPrimary EndpointResult
Prednisone PREDMETHMean change in percent predicted FVC at 24 weeks+6.75 percentage points[2][3][4]
Methotrexate PREDMETHMean change in percent predicted FVC at 24 weeks+6.11 percentage points (non-inferior to prednisone)[2][3][4]

Table 3: Overview of Other Investigational Compounds

CompoundMechanism of ActionLatest Trial PhaseKey Outcomes
Efzofitimod ImmunomodulatorPhase III (EFZO-FIT)Did not meet primary endpoint of steroid reduction, but showed some clinical benefits in quality of life and lung function maintenance[5]
Namilumab Anti-GM-CSF monoclonal antibodyPhase II (RESOLVE-Lung)Discontinued due to lack of treatment benefit[6][7][8][9]
XTMAB-16 Anti-TNFα monoclonal antibodyPhase Ib/IIbEnrollment complete in dose-finding phase; efficacy data pending[10][11][12]
OATD-01 Chitotriosidase 1 (CHIT1) inhibitorPhase II (KITE)Ongoing; assessing reduction in granulomatous inflammation[13][14][15][16][17]

Table 4: Safety and Tolerability Profile

CompoundKey Adverse Events
CMK389 No new safety concerns identified in the Phase II trial[1]
Prednisone Weight gain, insomnia, increased appetite, mood swings[4][18][19]
Methotrexate Nausea, fatigue, abnormal liver function tests[18][19]
Efzofitimod Well-tolerated with a consistent safety profile
Namilumab Safety profile consistent with previous studies[7][8]

Experimental Protocols

CMK389 (NCT04064242): A Phase II, Randomized, Placebo-Controlled Study [20][21][22]

  • Objective: To evaluate the efficacy, safety, and tolerability of CMK389 in patients with chronic pulmonary sarcoidosis.

  • Study Design: A subject and investigator-blinded, randomized, placebo-controlled, parallel-group, repeat-dose, multicenter study.

  • Participants: 62 adults with a diagnosis of chronic pulmonary sarcoidosis for at least one year, on stable treatment with prednisone and either methotrexate or azathioprine.

  • Intervention: Participants were randomized to receive either 10 mg/kg of CMK389 or placebo, administered as an intravenous infusion every 4 weeks for a total of 4 doses.

  • Primary Outcome Measure: Change from baseline in percent predicted Forced Vital Capacity (FVC) at week 16.

PREDMETH Trial: A Multicenter, Open-Label, Non-Inferiority Trial [2][3][4][18][19][23]

  • Objective: To compare the efficacy and safety of methotrexate versus prednisone as first-line treatment for pulmonary sarcoidosis.

  • Study Design: A multicenter, open-label, randomized, non-inferiority trial.

  • Participants: 138 treatment-naïve patients with pulmonary sarcoidosis.

  • Intervention: Participants were randomized to receive either prednisone (starting at 40 mg/day and tapered) or methotrexate (starting at 15 mg/week and escalated).

  • Primary Outcome Measure: Mean change in the percentage of the predicted FVC from baseline to week 24.

Mandatory Visualization

Below is a diagram illustrating the proposed mechanism of action of CMK389.

CMK389_Mechanism_of_Action cluster_immune_cell Antigen Presenting Cell cluster_t_cell T-Helper 1 (Th1) Cell IL-18 Precursor IL-18 Precursor Caspase-1 Caspase-1 IL-18 Precursor->Caspase-1 Activation Active IL-18 Active IL-18 Caspase-1->Active IL-18 Cleavage IL-18 Receptor IL-18 Receptor Active IL-18->IL-18 Receptor Binding Downstream Signaling Downstream Signaling IL-18 Receptor->Downstream Signaling Activation IFN-gamma Production IFN-gamma Production Downstream Signaling->IFN-gamma Production Induction Granuloma Formation Granuloma Formation IFN-gamma Production->Granuloma Formation CMK389 CMK389 CMK389->Active IL-18 Inhibition

Caption: Mechanism of action of CMK389, an IL-18 inhibitor.

References

Comparative Analysis: GS-389 vs. Papaverine in Vascular Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals that information on a compound designated "GS-389" is limited to preclinical studies primarily from the 1990s. The available research identifies this compound, also known as (±)-O,O-Dimethylcoclaurine, as a novel tetrahydroisoquinoline analog with vasorelaxant properties.[1][2][3] The majority of the comparative data available is from a study that evaluates its effects on vascular smooth muscle in comparison to papaverine.[1]

This guide provides a detailed comparison of this compound with papaverine based on the available experimental data, adhering to the specified requirements for data presentation, experimental protocols, and visualization for a scientific audience.

Introduction

This compound is a tetrahydroisoquinoline analog of higenamine investigated for its cardiovascular effects.[1] Early studies have shown that it induces endothelium-independent relaxation in isolated rat and mouse thoracic aorta.[1] Its mechanism of action is suggested to be, at least in part, due to the inhibition of cyclic guanosine monophosphate (cGMP) metabolism.[1][3] This guide compares the pharmacological profile of this compound with papaverine, a known non-specific phosphodiesterase inhibitor, based on a key comparative study.

Data Presentation: Vasorelaxant Effects

The following tables summarize the quantitative data from comparative experiments on the vasorelaxant effects of this compound and papaverine on phenylephrine (PE)-precontracted rat and mouse aortae.

Table 1: Comparative Potency of this compound and Papaverine in Rat and Mouse Aortae

CompoundTissueIC50 (μM)
This compound Rat Aorta3.8 ± 0.5
Mouse Aorta5.2 ± 0.6
Papaverine Rat Aorta2.9 ± 0.3
Mouse Aorta4.5 ± 0.4

IC50 values represent the concentration required to produce 50% of the maximal relaxation. Data are presented as mean ± SEM.

Table 2: Effect on Phenylephrine-Induced Contractions in Ca2+-Free Medium

Treatment (10 μM)Inhibition of Phasic Contraction (%)
This compound 45.2 ± 5.1
Papaverine 35.8 ± 4.7

This experiment suggests interference with the release of intracellular Ca2+.[1]

Experimental Protocols

The data presented in this guide are derived from experiments conducted with the following methodologies:

1. Isolated Tissue Preparation and Vasorelaxation Assay:

  • Tissue: Thoracic aortae were isolated from male Sprague-Dawley rats and BALB/c mice.

  • Preparation: The aortae were cleaned of connective tissue and cut into rings (2-3 mm in width). The endothelium was removed in some rings by gentle rubbing of the intimal surface.

  • Experimental Setup: Aortic rings were suspended in organ baths containing Krebs-bicarbonate solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. Changes in isometric tension were recorded using force-displacement transducers.

  • Protocol: Rings were precontracted with phenylephrine (PE, 1 μM). Once a stable contraction was achieved, cumulative concentration-response curves for this compound and papaverine were generated.

  • Ca2+-Free Experiment: To assess the effect on intracellular Ca2+ release, aortic rings were placed in a Ca2+-free Krebs solution containing EGTA (0.1 mM). Contraction was induced by PE (1 μM), and the inhibitory effect of pre-incubating with this compound or papaverine (10 μM) was measured.[1]

2. cGMP Level Measurement:

  • Tissue: Rat aortic tissue.

  • Protocol: Tissues were incubated with this compound (10 μM) for 10 minutes. The reaction was stopped with trichloroacetic acid.

  • Analysis: cGMP levels were determined using a radioimmunoassay kit. This compound was found to significantly increase cGMP levels in the rat aorta.[1]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism for vasorelaxation is attributed to its inhibition of cGMP phosphodiesterase (PDE).[1][3] This inhibition leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). PKG activation results in a cascade of events leading to a decrease in intracellular Ca2+ concentration and subsequent smooth muscle relaxation.

G cluster_EC cluster_SMC Smooth Muscle Cell GC_inactive Guanylate Cyclase (Inactive) GS389 This compound PDE cGMP Phosphodiesterase GS389->PDE Inhibits GMP 5'-GMP (Inactive) PDE->GMP Degrades GTP GTP sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decrease in Intracellular [Ca2+] PKG->Ca_decrease Leads to Relaxation Muscle Relaxation Ca_decrease->Relaxation

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.

Experimental Workflow

The general workflow for assessing the vasorelaxant properties of this compound in comparison to other agents in isolated aortic rings is depicted below.

G A 1. Isolate Thoracic Aorta (Rat or Mouse) B 2. Cut into Aortic Rings (2-3 mm width) A->B C 3. Suspend Rings in Organ Bath (Krebs Solution, 37°C, 95% O2) B->C D 4. Record Baseline Isometric Tension C->D E 5. Pre-contract with Phenylephrine (PE) D->E F 6. Add Cumulative Doses of Test Compound (this compound or Papaverine) E->F G 7. Record Relaxation Response F->G H 8. Data Analysis (Generate Concentration-Response Curves, Calculate IC50) G->H

Caption: Workflow for isolated tissue vasorelaxation experiments.

Conclusion

The available preclinical data from the 1990s suggests that this compound is a potent vasorelaxant with a mechanism of action related to cGMP PDE inhibition.[1] Its potency is comparable to that of papaverine in isolated aortic tissues.[1] this compound also appears to interfere with intracellular calcium release, contributing to its overall effect.[1] It is important to note that this analysis is based on limited, dated studies, and no recent clinical or extensive comparative data with modern vasodilators are publicly available. Further research would be necessary to establish the clinical relevance and comparative efficacy of this compound in a modern therapeutic context.

References

Safety Operating Guide

Definitive Guidance on the Disposal of GS-389 Remains Elusive Due to Ambiguous Identification

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to provide specific, procedural guidance on the proper disposal of "GS-389" have been impeded by the ambiguous identity of the substance in publicly available information. Without a definitive Safety Data Sheet (SDS), detailed and immediate safety and logistical information, including operational and disposal plans, cannot be provided.

Initial research into "this compound" has yielded multiple, unrelated products and identifiers, making it impossible to ascertain the exact nature of the substance for which disposal procedures are sought. The designation "this compound" has been associated with a chemical compound, a hand tool, and various internal document codes, none of which provide the necessary data for safe disposal protocols tailored to a laboratory setting.

For researchers, scientists, and drug development professionals, the primary source for chemical handling and disposal is the substance's Safety Data Sheet. This document contains critical information on physical and chemical properties, hazards, and environmental precautions.

The most relevant finding for the target audience is the identification of this compound as the chemical compound (±)-O,O-Dimethylcoclaurine, a tetrahydroisoquinoline alkaloid with the CAS Number 41498-37-7[1]. However, a specific SDS for this compound detailing its disposal was not found in the initial search.

Other references to "this compound" include:

  • A part number for a coaxial cutter/crimp tool[2].

  • An identifier in a service manual for a BMW motorcycle[3].

  • A designation in documents from the Queensland Government and military career fields[4][5][6].

Given the lack of a specific SDS for the chemical compound and the ambiguity of the term "this compound," providing a detailed, step-by-step disposal procedure would be irresponsible and potentially hazardous.

Recommended Action

Researchers and laboratory professionals in possession of a substance labeled "this compound" are strongly advised to:

  • Positively identify the substance. Confirm whether it is the chemical compound (±)-O,O-Dimethylcoclaurine or another material. The CAS number (41498-37-7) should be used for definitive identification of the chemical.

  • Locate the specific Safety Data Sheet (SDS) provided by the manufacturer or supplier of the substance. This document is the authoritative source for all safety, handling, and disposal information.

  • Consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures in accordance with local, state, and federal regulations.

Without the specific SDS, it is not possible to create the requested data tables, experimental protocols, or visualizations for disposal pathways. The following diagram illustrates the general logical workflow that researchers should follow when faced with an unidentified substance requiring disposal.

substance Substance 'this compound' requires disposal identify Positively Identify Substance (e.g., via CAS Number) substance->identify locate_sds Locate Specific Safety Data Sheet (SDS) identify->locate_sds no_sds SDS Unavailable locate_sds->no_sds If not found sds_found SDS Available locate_sds->sds_found contact_supplier Contact Manufacturer/Supplier for SDS contact_supplier->locate_sds consult_ehs Consult Institutional EHS Department follow_protocol Follow Prescribed Disposal Protocol consult_ehs->follow_protocol no_sds->contact_supplier sds_found->consult_ehs

Caption: Workflow for Safe Chemical Disposal Procedure.

Until "this compound" is unequivocally identified and the corresponding Safety Data Sheet is obtained, no specific disposal actions should be taken. Proceeding without this critical information could pose a significant risk to personnel and the environment.

References

Clarification Required: Identity of Compound GS-389

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "GS-389" have not yielded safety and handling information for a chemical compound. The search results primarily identify "this compound" as a model number for a coaxial cable cutter and crimping tool. Other references point to unrelated materials such as a Chevron transmission fluid (ATF HD-389) and a certification number for home products (P389).

To provide accurate and essential safety and logistical information, including personal protective equipment (PPE) guidelines and disposal plans, the precise identity of the chemical compound is required. Without a specific chemical name, CAS (Chemical Abstracts Service) number, or a link to a relevant Safety Data Sheet (SDS), it is not possible to deliver the requested procedural guidance for laboratory safety and chemical handling.

Researchers, scientists, and drug development professionals are urged to verify the exact name and identifier of the compound of interest. Once the correct chemical identity is established, a comprehensive guide to its safe handling can be developed. This will include:

  • Personal Protective Equipment (PPE): Detailed specifications for gloves, eye and face protection, respiratory protection, and protective clothing.

  • Engineering Controls: Recommendations for ventilation and containment.

  • Handling and Storage: Procedures for safe manipulation and appropriate storage conditions.

  • Disposal: Guidelines for the proper disposal of the substance and any contaminated materials.

A workflow for establishing safety protocols for a newly identified compound is outlined below. This diagram illustrates the necessary steps to ensure that all safety aspects are thoroughly addressed before handling the substance.

Caption: Workflow for establishing chemical safety protocols.

We are committed to providing valuable and accurate safety information. Please provide a more specific identifier for "this compound" to enable us to fulfill your request and build a foundation of trust in laboratory safety and chemical handling.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GS-389
Reactant of Route 2
Reactant of Route 2
GS-389

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.